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  • Product: methyl 1-ethyl-1H-pyrazole-3-carboxylate
  • CAS: 89943-27-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, widely recognized as a "privileged scaffold." Its versatile structure is integral to numerous blockbuster pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, widely recognized as a "privileged scaffold." Its versatile structure is integral to numerous blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making its derivatives highly sought-after synthetic targets.

Among these, N-alkylated pyrazole-3-carboxylates, such as methyl 1-ethyl-1H-pyrazole-3-carboxylate, serve as exceptionally valuable building blocks. Their dual functionality—an ester handle for amide bond formation and a defined substitution pattern on the heterocyclic core—positions them as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and novel chemical entities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining methyl 1-ethyl-1H-pyrazole-3-carboxylate, grounded in established chemical principles and supported by detailed experimental insights for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Pillars

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first is the N1-ethyl bond, suggesting a late-stage alkylation of a pre-formed pyrazole core. The second involves the bonds forming the pyrazole ring itself, pointing towards a cyclization reaction with an ethyl-substituted nitrogen precursor.

G cluster_0 Retrosynthetic Pathways Target Methyl 1-ethyl-1H-pyrazole-3-carboxylate Disconnect_NEt Disconnect N-Ethyl Bond Target->Disconnect_NEt Pillar A Disconnect_Ring Disconnect Ring Bonds Target->Disconnect_Ring Pillar B Precursor_A Methyl 1H-pyrazole-3-carboxylate + Ethylating Agent Disconnect_NEt->Precursor_A Precursor_B 1,3-Dicarbonyl Equivalent + Ethylhydrazine Disconnect_Ring->Precursor_B G start {Methyl 2,4-dioxobutanoate | + Hydrazine Hydrate} step1 Nucleophilic Attack Hydrazine attacks the C4 ketone. start->step1 step2 Condensation Loss of H₂O forms a hydrazone intermediate. step1->step2 step3 Intramolecular Cyclization Terminal nitrogen attacks the C2 ketone. step2->step3 step4 Dehydration & Aromatization A second molecule of H₂O is eliminated to form the stable pyrazole ring. step3->step4 product {Methyl 1H-pyrazole-3-carboxylate} step4->product

Caption: Mechanism of Knorr-type pyrazole synthesis.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dioxobutanoate (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Add hydrazine hydrate (1.0 - 1.1 eq) dropwise while stirring. The addition is exothermic and should be controlled to maintain the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to reflux for 2-4 hours to ensure complete cyclization and dehydration.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting dicarbonyl compound.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 1H-pyrazole-3-carboxylate. [3][4]

Stage 2: N-Ethylation of Methyl 1H-pyrazole-3-carboxylate

With the pyrazole core in hand, the final step is the introduction of the ethyl group onto the N1 position. This is a standard nucleophilic substitution reaction.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is required to deprotonate the pyrazole N-H, making it a more potent nucleophile. Potassium carbonate (K₂CO₃) is a mild, inexpensive, and effective choice. For faster reactions or less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used, though it requires more stringent anhydrous conditions. [5]* Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazole anion.

  • Ethylating Agent: Ethyl iodide, ethyl bromide, or diethyl sulfate are common choices. Diethyl sulfate is highly reactive but also highly toxic. Ethyl iodide offers a good balance of reactivity and handling. The use of less toxic alternatives is an important consideration for process safety and sustainability. [5][6]

G start Methyl 1H-pyrazole-3-carboxylate + Base (e.g., K₂CO₃) + Ethyl Iodide step1 Deprotonation: Pyrazole N-H is deprotonated by the base to form a pyrazolate anion. start->step1 step2 Nucleophilic Attack (Sₙ2): The anionic nitrogen attacks the electrophilic carbon of ethyl iodide. step1->step2 product Methyl 1-ethyl-1H-pyrazole-3-carboxylate + Salt Byproduct (e.g., KI) step2->product

Caption: General workflow for N-ethylation.

Experimental Protocol: N-Ethylation

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 1H-pyrazole-3-carboxylate (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF.

  • Reagent Addition: Add ethyl iodide (1.2-1.5 eq) to the suspension via syringe.

  • Reaction: Heat the mixture to 50-70°C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting pyrazole is consumed. Note that two regioisomers (N1-ethyl and N2-ethyl) may form, although the N1-ethyl product is typically the major isomer for 3-carboxylates due to steric hindrance.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to separate the desired N1-ethyl regioisomer from any N2-ethyl byproduct and other impurities.

Pillar B: Direct Synthesis Using Ethylhydrazine

This approach streamlines the synthesis into a single cyclocondensation step, which can be more atom- and step-economical.

Key Methodology: Direct Condensation with Ethylhydrazine

The reaction mechanism is analogous to the Knorr synthesis, but the use of a substituted hydrazine (ethylhydrazine) directly installs the N-ethyl group during ring formation.

Causality and Challenges:

The primary challenge in this approach is regioselectivity . The reaction of an unsymmetrical 1,3-dicarbonyl with ethylhydrazine can lead to two possible regioisomers: the desired methyl 1-ethyl-1H-pyrazole-3-carboxylate and the isomeric methyl 1-ethyl-1H-pyrazole-5-carboxylate. The ratio of these products is highly dependent on the reaction conditions (pH, solvent) and the specific nature of the dicarbonyl precursor. [7][8]The initial attack can occur at either carbonyl group, leading to different outcomes after cyclization.

G cluster_paths Regiochemical Outcome start Methyl 2,4-dioxobutanoate + Ethylhydrazine path_a Attack at C4 start->path_a Path A path_b Attack at C2 start->path_b Path B product_a Methyl 1-ethyl-1H-pyrazole-3-carboxylate (Desired Isomer) path_a->product_a product_b Methyl 1-ethyl-1H-pyrazole-5-carboxylate (Isomeric Byproduct) path_b->product_b

Caption: Regioselectivity in direct pyrazole synthesis.

Experimental Protocol: Direct Synthesis

  • Setup: In a round-bottom flask, dissolve methyl 2,4-dioxobutanoate (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of ethylhydrazine sulfate (1.0 eq) and a base like sodium acetate (2.0 eq) in water to the flask. The base neutralizes the sulfate salt in situ. Alternatively, use ethylhydrazine free base if available.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3-6 hours.

  • Monitoring: Monitor by TLC or GC-MS to assess the consumption of starting material and the ratio of the two major isomeric products.

  • Work-up & Purification: Cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crucial and often challenging step is the separation of the two regioisomers, which typically requires careful column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

ParameterPillar A: Two-Stage Synthesis Pillar B: Direct Synthesis
Key Steps 1. Cyclocondensation. 2. N-Ethylation.1. Single Cyclocondensation.
Overall Yield Moderate to High (often >60% over two steps)Variable (highly dependent on isomer ratio)
Regioselectivity Excellent; isomers are separated after N-ethylation.Potentially Poor; can yield a mixture of isomers that may be difficult to separate.
Scalability Generally straightforward to scale.Challenging to scale if isomeric separation is poor.
Safety Requires handling of potentially toxic ethylating agents like diethyl sulfate. [5]Requires handling of ethylhydrazine, which is toxic and a suspected carcinogen.
Pros High regiochemical purity of the final product. Predictable outcome.Fewer steps, higher atom economy in principle.
Cons Longer synthetic sequence.Risk of low yield of the desired isomer. Purification can be difficult.

Conclusion

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate can be effectively achieved through two primary strategic pathways. The two-stage approach (Pillar A) , involving the initial formation of the pyrazole-3-carboxylate core followed by N-ethylation, is the preferred method when unambiguous regiochemical purity is paramount. It offers superior control and generally leads to a higher isolated yield of the desired product, making it robust for research and development applications.

The direct synthesis (Pillar B) using ethylhydrazine offers a more concise route but is fundamentally challenged by a lack of regiocontrol, which can complicate purification and lower the effective yield. The choice between these strategies will ultimately depend on the specific project requirements, including the availability of starting materials, the scale of the synthesis, and, most critically, the tolerance for isomeric impurities. For drug development professionals, the control and predictability of the two-stage synthesis often make it the more reliable and validated pathway.

References

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH).[Link]

  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. J. Org. Chem. 2023, 88, 2190–2206.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications (The Journal of Organic Chemistry).[Link]

  • Process for the preparation of pyrazole-3-carboxylic acids.
  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate.[Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate.[Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate.[Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. ResearchGate.[Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Thieme Chemistry.[Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.[Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.[Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.[Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous approved pharmaceuticals and its versatile biological activities.[1][2][3][4] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide focuses on a specific, yet potentially significant, member of this class: methyl 1-ethyl-1H-pyrazole-3-carboxylate .

The strategic placement of substituents on the pyrazole ring can profoundly influence the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. The N-ethyl group and the methyl ester at the 3-position of the pyrazole ring in the title compound are expected to modulate its lipophilicity, solubility, and metabolic stability, making a thorough understanding of its properties crucial for its potential application in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 1-ethyl-1H-pyrazole-3-carboxylate. In the absence of extensive experimental data in the public domain, this document combines predicted values from validated computational models with detailed, field-proven experimental protocols for their determination. This approach offers a robust framework for researchers to both estimate the compound's behavior and to empirically validate these properties in a laboratory setting.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • IUPAC Name: methyl 1-ethyl-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₇H₁₀N₂O₂

  • Canonical SMILES: CCOC(=O)c1cn(C)nc1

  • Chemical Structure: Chemical structure of methyl 1-ethyl-1H-pyrazole-3-carboxylate

    Image Source: PubChem CID 16394811 (for a closely related analog, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, illustrating the core scaffold)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of methyl 1-ethyl-1H-pyrazole-3-carboxylate. These values are derived from computational algorithms and provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 154.17 g/mol Influences diffusion and transport across biological membranes.
XLogP3 1.5A measure of lipophilicity, impacting solubility, absorption, and plasma protein binding.[6]
Topological Polar Surface Area (TPSA) 44.1 ŲPredicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 3Influences interactions with biological targets and solubility.
pKa (most basic) 1.90 ± 0.38Governs the extent of ionization at physiological pH, which affects solubility, absorption, and receptor binding.[7]

Proposed Synthesis Pathway

Synthesis_Pathway reagent1 Ethyl Acetoacetate intermediate1 Enamine Intermediate reagent1->intermediate1 1. reagent2 DMF-DMA reagent2->intermediate1 intermediate2 Ethyl 1-ethyl-1H-pyrazole-3-carboxylate intermediate1->intermediate2 2. reagent3 Ethylhydrazine reagent3->intermediate2 intermediate3 1-Ethyl-1H-pyrazole-3-carboxylic acid intermediate2->intermediate3 3. Saponification reagent4 LiOH / H₂O reagent4->intermediate3 product Methyl 1-ethyl-1H-pyrazole-3-carboxylate intermediate3->product 4. Esterification reagent5 Methanol, H₂SO₄ (cat.) reagent5->product

Caption: Proposed synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of key physicochemical parameters.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The Shake Flask method is a traditional and reliable technique.

Protocol: Shake Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of methyl 1-ethyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Prepare a series of calibration standards in both n-octanol and water by diluting the stock solution.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

    • Shake the funnel vigorously for 30 minutes to ensure thorough partitioning.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the n-octanol and water layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

LogP_Workflow start Prepare Stock Solution partition Partition between n-Octanol and Water start->partition separate Separate Phases partition->separate quantify_octanol Quantify in n-Octanol Phase separate->quantify_octanol quantify_water Quantify in Aqueous Phase separate->quantify_water calculate Calculate LogP quantify_octanol->calculate quantify_water->calculate

Caption: Workflow for experimental LogP determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of methyl 1-ethyl-1H-pyrazole-3-carboxylate in a known volume of deionized water to create a solution of known concentration.

    • If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, but the results will be specific to that solvent system.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation. The shake-flask method is a common technique for its measurement.

Protocol: Shake-Flask Method for Solubility Determination

  • Sample Preparation: Add an excess amount of methyl 1-ethyl-1H-pyrazole-3-carboxylate to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Spectral Characterization

While experimental spectra for methyl 1-ethyl-1H-pyrazole-3-carboxylate are not available, the following are the expected key features based on its structure and data from analogous compounds.[2][3][9]

  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • A singlet for the methyl ester protons.

    • Singlets in the aromatic region for the pyrazole ring protons.

  • ¹³C NMR:

    • Signals for the ethyl carbons.

    • A signal for the methyl ester carbon.

    • Signals for the pyrazole ring carbons, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns, likely involving the loss of the methoxy group or the entire ester group.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester.

    • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

    • C=N and C=C stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life and storage conditions.[6][10] A comprehensive stability testing program for methyl 1-ethyl-1H-pyrazole-3-carboxylate should be conducted according to ICH guidelines.

Key Stability Considerations:

  • Hydrolytic Stability: The ester functional group may be susceptible to hydrolysis under acidic or basic conditions. Stability studies should be performed at various pH values to assess this liability.

  • Oxidative Stability: The pyrazole ring, while generally stable, could be susceptible to oxidation under certain conditions.

  • Photostability: Exposure to light can sometimes lead to degradation. Photostability testing should be conducted to determine if the compound is light-sensitive.

Conclusion and Future Directions

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a molecule of interest within the broader class of biologically active pyrazole derivatives. While experimental data for this specific compound is limited, this guide provides a robust framework for its characterization. The predicted physicochemical properties suggest a compound with favorable drug-like characteristics.

The provided experimental protocols offer a clear path for the empirical determination of its key properties. Future research should focus on the synthesis and experimental validation of the physicochemical parameters outlined in this guide. Furthermore, biological screening of this compound against various therapeutic targets would be a logical next step to explore its potential as a lead molecule in drug discovery programs. The insights gained from a thorough physicochemical characterization will be invaluable in guiding its formulation, preclinical development, and ultimately, its potential journey to the clinic.

References

  • Stability testing (pharmaceutical) - Wikipedia. Available at: [Link]

  • The Role of Stability Testing in Pharmaceutical Research - Moravek. Available at: [Link]

  • Stability testing overview for Pharmaceutical products - GMP SOP. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. Available at: [Link]

  • 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0 - Caming Pharmaceutical Ltd. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 - PubChem. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility as a pharmacophore is evident in a wide array of blockbuster drugs, where it imparts crucial properties such as metabolic stability, target affinity, and favorable pharmacokinetics.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these properties, making pyrazole derivatives highly sought-after building blocks in the design of novel therapeutics. This guide focuses on a specific, yet highly valuable derivative: Methyl 1-ethyl-1H-pyrazole-3-carboxylate (CAS Number: 89943-27-1 ).[4]

This compound is of particular interest to drug development professionals due to the convergence of three key structural features: the core pyrazole scaffold, an N-ethyl substituent, and a methyl carboxylate group at the 3-position. The N-alkylation prevents tautomerization, locking the molecule into a specific regioisomeric form, which is critical for consistent biological activity.[5] The ethyl group can influence lipophilicity and interactions with hydrophobic pockets in target proteins. The methyl ester at the 3-position provides a versatile handle for further chemical modifications, such as conversion to amides, hydrazides, or other functional groups, enabling the exploration of a broad chemical space.[1]

This technical guide will provide a comprehensive overview of methyl 1-ethyl-1H-pyrazole-3-carboxylate, from its synthesis and characterization to its applications in drug discovery, underpinned by field-proven insights and methodologies.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a compound is paramount for its effective use in research and development. Below is a summary of the key identifiers and physicochemical properties of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

PropertyValueSource
CAS Number 89943-27-1[4]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [4]
Appearance Not explicitly stated, likely a solid or oil-
Solubility Data not widely available, expected to be soluble in common organic solvents-
InChI Key Information not readily available in public databases-

Synthesis and Purification: A Protocol Rooted in Regioselectivity

The synthesis of N-substituted pyrazoles often presents a challenge in controlling the regioselectivity of the N-alkylation step. For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers.[5] The following protocol describes a robust method for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate, emphasizing the control of regioselectivity.

Experimental Protocol: Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid

This initial step involves the regioselective ethylation of a pyrazole-3-carboxylate ester followed by hydrolysis. The use of a base and an appropriate solvent system is crucial for favoring the desired N-1 alkylation.[6]

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Alkylation: While stirring at room temperature, add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture of N-1 and N-2 ethylated pyrazole esters. The N-1 isomer is typically the major product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add a stoichiometric amount of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain 1-ethyl-1H-pyrazole-3-carboxylic acid.

Step 2: Methyl Esterification

The final step is a standard esterification of the carboxylic acid.

  • Reaction Setup: Suspend 1-ethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude methyl 1-ethyl-1H-pyrazole-3-carboxylate can be further purified by column chromatography if necessary.

Synthesis_Workflow start Ethyl 1H-pyrazole-3-carboxylate alkylation N-Ethylation (Regiocontrolled) start->alkylation reagents1 Ethyl Iodide, K2CO3 Acetonitrile reagents1->alkylation hydrolysis Base Hydrolysis (e.g., LiOH) alkylation->hydrolysis acid 1-Ethyl-1H-pyrazole-3-carboxylic acid hydrolysis->acid esterification Methyl Esterification acid->esterification reagents2 Methanol, H2SO4 (cat.) reagents2->esterification product Methyl 1-Ethyl-1H-pyrazole-3-carboxylate (CAS: 89943-27-1) esterification->product Bioisosterism core Methyl 1-Ethyl-1H- pyrazole-3-carboxylate amide Pyrazole-3-carboxamides core->amide Aminolysis hydrazide Pyrazole-3-carbohydrazides core->hydrazide Hydrazinolysis acid_deriv 1-Ethyl-1H-pyrazole-3-carboxylic Acid Derivatives core->acid_deriv Hydrolysis bioisostere Bioisosteric Scaffolds core->bioisostere Structural Mimicry

Applications of methyl 1-ethyl-1H-pyrazole-3-carboxylate in medicinal chemistry.

Conclusion

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a strategically important building block for researchers and scientists in the field of drug discovery. Its defined regiochemistry, coupled with the versatile reactivity of the methyl ester, provides a reliable and adaptable platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for its effective application in the development of the next generation of medicines. The continued exploration of pyrazole-based scaffolds holds significant promise for addressing a wide range of unmet medical needs.

References

  • Vertex AI Search. The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2137-2141.
  • Royal Society of Chemistry. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry.
  • ResearchGate. Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]

  • ResearchGate. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. [Link]

  • ACS Publications. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubChem. Ethyl 1H-pyrazole-3-carboxylate. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Spectroscopic Analysis in the Absence of Direct Literature Data This document, therefore, serves a dual purpose. It is a predictive gui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Spectroscopic Analysis in the Absence of Direct Literature Data

This document, therefore, serves a dual purpose. It is a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of the target molecule. It is also a methodological framework, demonstrating how to approach the characterization of a novel substituted pyrazole by drawing parallels with well-documented analogs. The insights herein are grounded in the extensive literature on the spectroscopy of pyrazole derivatives, providing a robust, scientifically-defensible interpretation.[1][2][3]

Molecular Structure and Foundational Concepts

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a disubstituted pyrazole, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.

Key Structural Features:

  • Pyrazole Core: An aromatic ring that dictates the foundational chemical shifts and vibrational modes.

  • N1-Ethyl Group: An ethyl substituent on one of the nitrogen atoms, which will introduce characteristic aliphatic signals in the NMR spectra.

  • C3-Methyl Carboxylate Group: An ester functional group, which will present highly diagnostic signals in both NMR and IR spectroscopy.

The systematic numbering of the pyrazole ring is crucial for unambiguous assignment of spectroscopic signals. For a 1,3-disubstituted pyrazole, the numbering is as follows:

Figure 1: Structure and IUPAC Numbering of Methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules.[4] The analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values allows for a complete mapping of the proton and carbon skeletons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable interpretation.

Workflow: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). p2 Add internal standard if required (e.g., TMS). p1->p2 p3 Transfer solution to a clean, dry NMR tube. p2->p3 a1 Insert sample into NMR spectrometer. p3->a1 a2 Lock on the deuterium signal of the solvent and shim the magnetic field. a1->a2 a3 Acquire 1H spectrum. Optimize parameters (pulse angle, acquisition time). a2->a3 a4 Acquire 13C spectrum. May require longer acquisition time. a3->a4 a5 Perform 2D NMR (COSY, HSQC, HMBC) for complex structures. a4->a5 d1 Apply Fourier transform to the FID. a5->d1 d2 Phase correct the spectrum. d1->d2 d3 Calibrate chemical shifts to the solvent residual peak or TMS. d2->d3 d4 Integrate proton signals. d3->d4

Figure 2: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.4 - 7.6Doublet (d)1HH5The proton at the C5 position is deshielded by the adjacent N1 atom and the aromatic ring current. It will be coupled to the H4 proton.
~6.7 - 6.9Doublet (d)1HH4The proton at the C4 position is typically the most shielded of the pyrazole ring protons. It will be coupled to the H5 proton.
~4.2 - 4.4Quartet (q)2HN-CH₂-CH₃The methylene protons of the N-ethyl group are deshielded by the adjacent nitrogen atom. They will be split into a quartet by the three neighboring methyl protons.
~3.9 - 4.0Singlet (s)3HO-CH₃The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent oxygen atom. As there are no adjacent protons, the signal will be a singlet.
~1.4 - 1.6Triplet (t)3HN-CH₂-CH₃The methyl protons of the N-ethyl group are in a typical aliphatic region. They will be split into a triplet by the two neighboring methylene protons.

Causality Behind Predictions: The chemical shifts are estimated based on the known electronic effects within pyrazole systems.[1][3] The N-ethyl group at the N1 position will influence the shielding of the adjacent C5 proton. The electron-withdrawing nature of the C3-carboxylate group will deshield the C4 and C5 protons. The splitting patterns follow the n+1 rule, a fundamental principle of NMR spectroscopy.[4]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~162 - 165C=OThe carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
~140 - 143C3The C3 carbon, being attached to the electron-withdrawing carboxylate group and N2, will be significantly deshielded.
~138 - 141C5The C5 carbon, adjacent to the N1-ethyl group, will also be deshielded within the aromatic region.
~110 - 112C4The C4 carbon is typically the most shielded of the pyrazole ring carbons.[1]
~52 - 53O-CH₃The carbon of the ester's methyl group, directly attached to oxygen.
~48 - 50N-CH₂-CH₃The methylene carbon of the N-ethyl group, deshielded by the adjacent nitrogen.
~14 - 16N-CH₂-CH₃The terminal methyl carbon of the N-ethyl group, appearing in the typical upfield aliphatic region.

Trustworthiness of Assignments: These predictions are based on additive models and comparison with similar structures found in the literature, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate and other N-alkylated pyrazoles.[5] Definitive assignment would require 2D NMR experiments like HSQC and HMBC to confirm C-H correlations.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique for obtaining IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrationRationale
~3000 - 2850MediumC-H stretchAliphatic C-H stretching from the ethyl and methyl groups.
~1720 - 1740StrongC=O stretchCharacteristic strong absorption for the carbonyl group of a saturated ester. This is one of the most diagnostic peaks.
~1550 - 1600Medium-VariableC=N, C=C stretchAromatic ring stretching vibrations from the pyrazole core.
~1200 - 1300StrongC-O stretchAsymmetric C-O-C stretching of the ester group.
~1000 - 1150StrongC-O stretchSymmetric C-O-C stretching of the ester group.

Authoritative Grounding: The predicted wavenumbers are based on well-established correlation tables for functional groups.[6] The C=O stretch of the ester is a particularly reliable and intense band. The pyrazole ring itself will have several characteristic "fingerprint" vibrations, but the C=N and C=C stretches are often the most prominent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation.

  • Sample Introduction: The sample is introduced into the ion source, typically via direct insertion probe for solids or a gas chromatograph (GC) for volatile liquids.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum
  • Molecular Ion (M⁺˙): The molecular formula is C₈H₁₂N₂O₂. The calculated molecular weight is 168.16 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 168 .

  • Major Fragmentation Pathways: Pyrazole fragmentation often involves the loss of HCN or N₂ from the ring, while esters typically cleave at the C-O bonds.[6]

G M [M]⁺˙ m/z = 168 F1 [M - OCH₃]⁺ m/z = 137 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 109 M->F2 - •COOCH₃ F3 [M - C₂H₄]⁺˙ m/z = 140 M->F3 - C₂H₄ (McLafferty) F4 [M - C₂H₅]⁺ m/z = 139 M->F4 - •C₂H₅

Figure 3: Predicted major fragmentation pathways for methyl 1-ethyl-1H-pyrazole-3-carboxylate under EI conditions.

Mechanistic Insights:

  • Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester carbonyl can lead to the loss of the methoxy group, resulting in a fragment at m/z 137.

  • Loss of Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the pyrazole ring and the carboxylate group would yield a fragment at m/z 109.

  • Loss of Ethene (C₂H₄): A McLafferty-type rearrangement involving the N-ethyl group could lead to the loss of a neutral ethene molecule, producing a radical cation at m/z 140.

  • Loss of Ethyl Radical (•C₂H₅): Cleavage of the N-C bond of the ethyl group would result in a fragment at m/z 139.

Conclusion

This guide provides a comprehensive, predictive overview of the spectroscopic data for methyl 1-ethyl-1H-pyrazole-3-carboxylate. By synthesizing information from foundational spectroscopic principles and data from analogous structures, we have constructed a detailed "fingerprint" for this molecule. The predicted NMR, IR, and MS data presented in the tables and figures serve as a robust framework for researchers engaged in the synthesis and characterization of this and related pyrazole derivatives. Final confirmation of these predictions would, of course, necessitate the empirical acquisition and publication of the spectral data for this specific compound.

References

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 4154753 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 2021. [Link]

  • Supporting Information for a relevant pyrazole synthesis . The Royal Society of Chemistry. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum . NIST Chemistry WebBook. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum . NIST Chemistry WebBook. [Link]

  • Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 . PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 . PubChem, National Center for Biotechnology Information. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . NIST Chemistry WebBook. [Link]

  • 1-Methyl-1H-pyrazole-3-carboxylic acid . Caming Pharmaceutical Ltd. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester . NIST Chemistry WebBook. [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Methyl 1-ethyl-3-methyl-1h-pyrazole-5-carboxylate . PubChemLite. [Link]

  • 1H-pyrazole-3-carboxylic acid, 1-(2-methylphenyl)-5-phenyl-, ethyl ester - 13C NMR . SpectraBase. [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate . LookChem. [Link]

  • Preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . MDPI. [Link]

  • 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester - 13C NMR . SpectraBase. [Link]

  • NMR - Interpretation . Chemistry LibreTexts. [Link]

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Foundational

potential therapeutic targets of methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs

A Technical Guide to Identifying and Validating Therapeutic Targets for Methyl 1-Ethyl-1H-Pyrazole-3-Carboxylate Analogs Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "pri...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Identifying and Validating Therapeutic Targets for Methyl 1-Ethyl-1H-Pyrazole-3-Carboxylate Analogs

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic tractability and its presence in numerous FDA-approved drugs.[1][2] This guide focuses on analogs of methyl 1-ethyl-1H-pyrazole-3-carboxylate, a representative member of this versatile chemical class. For researchers, scientists, and drug development professionals, this document provides an in-depth framework for identifying and validating potential therapeutic targets for this class of compounds. We will move beyond theoretical postulation to detail the causal logic behind experimental design, presenting actionable, self-validating protocols for target identification and validation, with a primary focus on cyclooxygenase (COX) enzymes, protein kinases, and phosphodiesterases (PDEs) as high-probability target families.

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows it to serve as a bioisosteric replacement for other aromatic rings, often improving physicochemical properties like solubility while providing a rigid core for orienting pharmacophoric substituents.[2] This versatility has led to the development of pyrazole-containing drugs across a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[3][4][5]

Analogs of methyl 1-ethyl-1H-pyrazole-3-carboxylate represent a synthetically accessible starting point for chemical library development. The substituents at the 1, 3, and 5 positions of the pyrazole ring can be systematically modified to explore the structure-activity relationship (SAR) and optimize potency and selectivity for specific biological targets.[6] The core challenge, and the focus of this guide, is the initial identification of those targets.

High-Priority Target Class 1: Cyclooxygenase (COX) Enzymes

Rationale for Prioritization: The most commercially successful pyrazole-based drug, Celecoxib, is a selective inhibitor of cyclooxygenase-2 (COX-2).[7] The structural motif of a diaryl heterocycle is a well-established pharmacophore for selective COX-2 inhibition.[8][9] Given this precedent, the COX enzyme family represents the most logical and evidence-based starting point for screening methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs, particularly those featuring diaryl substitutions. COX-2 is an inducible enzyme that mediates inflammatory responses, making its selective inhibition a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[10][11]

Signaling Pathway: Prostaglandin Biosynthesis

The primary role of COX enzymes is the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., GI protection, platelet function) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Analogs Pyrazole Analogs Analogs->COX2 Inhibition

Caption: COX-2 pathway and the inhibitory action of pyrazole analogs.

Experimental Workflow: COX Inhibition Screening Cascade

A tiered approach is essential to efficiently identify and characterize COX inhibitors, moving from broad enzymatic activity to cellular confirmation.

COX_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Assay In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Determine IC50) CellAssay Cell-Based Assay (e.g., PGE2 production in LPS-stimulated macrophages) Assay->CellAssay Confirm Cellular Potency & Selectivity SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR Refine Chemical Scaffold

Caption: Experimental workflow for identifying COX-2 inhibitors.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Objective: To quantify the selective inhibition of purified ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compounds (analogs) dissolved in DMSO.

    • Celecoxib (positive control), DMSO (vehicle control).

    • 96-well microplate and plate reader (590 nm).

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • In a 96-well plate, add 10 µL of diluted compound/control to respective wells.

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution to all wells.

    • Immediately measure the absorbance at 590 nm kinetically for 5 minutes.

    • The rate of TMPD oxidation is proportional to enzyme activity.

  • Data Analysis & Validation:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

    • The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A high SI indicates selectivity for COX-2.

    • Validation is achieved by the consistent performance of the Celecoxib positive control and minimal activity in the vehicle control.

High-Priority Target Class 2: Protein Kinases

Rationale for Prioritization: The pyrazole ring is a well-established "hinge-binder," capable of forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[12] This makes it a privileged scaffold for developing kinase inhibitors.[1][13] To date, eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including Crizotinib and Ruxolitinib.[1] The altered activity of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[14][15] Given the structural diversity achievable with pyrazole analogs, screening against a broad kinase panel is a highly rational strategy.

Signaling Pathway: Representative MAPK/ERK Cascade

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activation RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Analogs Pyrazole Analogs Analogs->RAF Inhibition Kinase_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Target Validation Screen Broad Kinome Panel Screen (e.g., 400+ kinases) at a single concentration (e.g., 1 µM) IC50 IC50 Determination for Primary Hit Kinases Screen->IC50 Identify Potent Hits CETSA Cellular Target Engagement (e.g., CETSA) IC50->CETSA Confirm In-Cell Activity

Caption: Workflow for kinase inhibitor discovery and validation.

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase. [16][17]

  • Objective: To determine the IC50 value of a test compound against a specific protein kinase.

  • Materials:

    • Recombinant protein kinase of interest.

    • Specific peptide substrate for the kinase.

    • ATP (at or near the Km for the kinase).

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2).

    • Test compounds (analogs) dissolved in DMSO.

    • Staurosporine (broad-spectrum kinase inhibitor, positive control).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 96- or 384-well plates and a luminometer.

  • Procedure:

    • In a white assay plate, add test compounds across a range of concentrations. Include wells for "no inhibitor" (DMSO) and "no enzyme" controls.

    • Add the kinase enzyme to all wells except the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes.

  • Data Analysis & Validation:

    • Measure luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Normalize the data to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

    • The consistent IC50 of the staurosporine control validates the assay run.

High-Priority Target Class 3: Phosphodiesterases (PDEs)

Rationale for Prioritization: Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate cellular processes by degrading the second messengers cAMP and cGMP. [18]The pyrazole scaffold has been successfully utilized to develop potent PDE inhibitors. [18][19]Notably, the blockbuster drug Sildenafil contains a related pyrazolopyrimidinone core. Furthermore, Celecoxib has been shown to have off-target PDE5 inhibitory activity, suggesting that the 1,5-diaryl pyrazole scaffold is amenable to binding in the PDE active site. [7]This makes the PDE family, particularly PDE4 and PDE5, which are targets for inflammation and erectile dysfunction respectively, a compelling target class for pyrazole analogs. [20][21]

Experimental Workflow: PDE Inhibitor Screening

The workflow for PDE inhibitor discovery mirrors that of other enzyme targets, starting with in vitro assays and progressing to cellular models to confirm functional outcomes.

PDE_Workflow cluster_0 Primary Screening cluster_1 Functional Confirmation cluster_2 Downstream Effects Assay In Vitro PDE Isozyme Panel (e.g., PDE1-11) (Determine IC50) CellAssay Cellular cAMP/cGMP Assay (Measure accumulation of second messengers) Assay->CellAssay Confirm Cellular Activity Functional Phenotypic Assay (e.g., smooth muscle relaxation, cytokine release) CellAssay->Functional Validate Phenotypic Effect

Caption: Screening cascade for identifying and validating PDE inhibitors.

Universal Protocol: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Causality and Importance: An in vitro IC50 value demonstrates that a compound can inhibit an enzyme, but it does not prove that the compound engages that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure drug-target interaction in a physiological context. [22][23][24]The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced unfolding and aggregation than an unbound protein. [22][25]Confirming target engagement with CETSA is a critical validation step that bridges the gap between biochemical activity and cellular effect. [26]

Protocol: Western Blot-Based CETSA
  • Objective: To confirm that a lead compound binds to its intended protein target in intact cells.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test compound and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • Thermocycler or heating blocks.

    • Centrifuge capable of >15,000 x g.

    • SDS-PAGE and Western blotting equipment.

    • Primary antibody specific to the target protein.

    • Secondary antibody (e.g., HRP-conjugated).

  • Procedure:

    • Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x the cellular IC50) and with vehicle (DMSO) for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

    • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, unfolded protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Detection: Carefully collect the supernatant. Quantify the protein concentration, normalize samples, and analyze by SDS-PAGE followed by Western blotting with an antibody against the target protein.

  • Data Analysis & Validation:

    • Quantify the band intensity for the target protein at each temperature for both the drug-treated and vehicle-treated samples.

    • Plot the band intensity versus temperature for each condition to generate a "melting curve."

    • A successful target engagement is demonstrated by a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control. This shift (ΔTm) indicates that the drug stabilized the protein, requiring a higher temperature to cause its denaturation and precipitation. [22]This result provides direct, self-validating evidence of target binding in the cellular environment.

Summary and Future Directions

This guide outlines a systematic, evidence-based approach for elucidating the therapeutic targets of methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs. By prioritizing target classes with strong literature precedent—COX enzymes, protein kinases, and phosphodiesterases—researchers can efficiently deploy resources. The described experimental workflows are designed to be self-validating, progressing logically from high-throughput in vitro screens to definitive cellular target engagement assays like CETSA. The provided protocols offer a practical starting point for laboratory implementation.

Future efforts should focus on integrating these biochemical and cellular approaches with broader, unbiased methods such as genetic screening (e.g., CRISPR or RNAi) and chemoproteomics to uncover novel or unexpected targets, further expanding the therapeutic potential of this versatile chemical scaffold. [27][28][29]

References

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  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37513282/]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/2542-0062/article/view/112781]
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/122046]
  • Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem. [URL: https://www.benchchem.
  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33142429/]
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. [URL: https://www.pnas.org/doi/10.1073/pnas.0408273102]
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563458/]
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28427813/]
  • Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.
  • Small-molecule Target and Pathway Identification. Broad Institute. [URL: https://www.broadinstitute.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36384910/]
  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-selective-COX-2-inhibitors-and-novel-pyrazoline-based-compounds-The-title_fig1_328904797]
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10174154/]
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem. [URL: https://www.benchchem.
  • Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-some-selective-cyclooxygenase2-COX-2-inhibitors-1-9_fig1_281283625]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4577]
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. ResearchGate. [URL: https://www.researchgate.net/publication/7968500_A_family_of_phosphodiesterase_inhibitors_discovered_by_cocrystallography_and_scaffold-based_drug_design]
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Bitesize Bio. [URL: https://bitesizebio.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK384860/]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6840]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.711234/full]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00155a]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/15291]
  • Cellular thermal shift assay. Grokipedia. [URL: https://www.grokipedia.org/gropedia/Cellular_thermal_shift_assay]
  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21531553/]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7236873/]
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  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22085890/]
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3820050/]
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  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
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Sources

Exploratory

discovery and history of pyrazole-3-carboxylate esters

An In-depth Technical Guide to the Discovery and History of Pyrazole-3-Carboxylate Esters Abstract The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole-3-Carboxylate Esters

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Within this class, pyrazole-3-carboxylate esters have emerged as a particularly privileged scaffold, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these critical compounds. We will explore the journey from the initial synthesis of the pyrazole ring to the development of sophisticated, regioselective synthetic methodologies. Furthermore, this document will delve into the application of pyrazole-3-carboxylate esters in drug discovery, with a detailed examination of their role in the development of iconic drugs such as the COX-2 inhibitors. Through detailed protocols, mechanistic insights, and a historical lens, this guide serves as a technical resource for researchers, scientists, and professionals in the field of drug development.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of pyrazole-3-carboxylate esters begins with the discovery of the parent pyrazole ring itself. In 1883, German chemist Ludwig Knorr reported the first synthesis of pyrazole through the condensation of ethyl acetoacetate with phenylhydrazine. This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for the entire field of pyrazole chemistry.

Initially, the focus was on understanding the fundamental properties and reactivity of this new heterocyclic system. The synthesis of substituted pyrazoles, including those with carboxylate functionalities, followed logically from Knorr's initial discovery. Early methods relied heavily on the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. For pyrazole-3-carboxylate esters, a key precursor is a β-keto ester, which reacts with hydrazine to yield two possible regioisomers. The control of this regioselectivity was a significant early challenge and a primary driver for the development of more advanced synthetic methods in the decades that followed.

Evolution of Synthetic Methodologies

The synthesis of pyrazole-3-carboxylate esters has evolved significantly from the classical condensation methods. The need for greater control over regiochemistry, improved yields, and milder reaction conditions has spurred innovation, leading to a diverse toolbox of synthetic strategies.

Classical Approach: The Knorr Synthesis and its Variants

The Knorr pyrazole synthesis remains a workhorse for creating the pyrazole core. In the context of pyrazole-3-carboxylate esters, the reaction typically involves a β-keto ester and a hydrazine.

Reaction Scheme: A β-keto ester reacts with hydrazine hydrate. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring. The position of the R1 and R2 groups on the final pyrazole is dependent on the specific reaction conditions and the nature of the substituents, often leading to a mixture of regioisomers.

Modern Strategies for Regiocontrolled Synthesis

To overcome the limitations of classical methods, modern organic synthesis has introduced several powerful techniques.

  • 1,3-Dipolar Cycloadditions: This approach offers excellent control over regioselectivity. A common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an activated alkyne, such as an propiolate ester. The concerted [3+2] cycloaddition mechanism provides a direct route to the desired pyrazole-3-carboxylate ester with high regiochemical purity.

  • Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions have also been employed to construct the pyrazole ring or to functionalize pre-existing pyrazole cores. These methods offer a high degree of flexibility in introducing various substituents onto the pyrazole scaffold.

The logical progression from classical to modern synthetic methods can be visualized as a response to the increasing need for precision in drug design.

G cluster_0 Synthetic Evolution knorr Knorr Synthesis (1883) Condensation of β-Dicarbonyls & Hydrazines challenge Key Challenge: Poor Regioselectivity knorr->challenge modern Modern Methods: High Regiocontrol challenge->modern Drives Innovation cyclo 1,3-Dipolar Cycloadditions (e.g., Diazo compounds + Alkynes) modern->cyclo metal Metal-Catalyzed Cross-Coupling modern->metal

Caption: Evolution of synthetic methods for pyrazole-3-carboxylates.

Detailed Experimental Protocol: A Modern Approach

The following protocol details a representative modern synthesis of an ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate via a 1,3-dipolar cycloaddition, a method valued for its high regioselectivity.

Step 1: Synthesis of the Diazo Compound

  • To a solution of the starting aryl ketone (1.0 eq) in methanol (0.2 M) at 0 °C, add tosylhydrazine (1.1 eq).

  • Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the ketone.

  • Remove the solvent under reduced pressure. The resulting tosylhydrazone is typically used in the next step without further purification.

  • Dissolve the crude tosylhydrazone in a suitable solvent like dichloromethane (0.2 M).

  • Add a strong base, such as sodium methoxide (2.0 eq), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours. The formation of the diazo compound is often indicated by a color change.

Step 2: [3+2] Cycloaddition

  • In a separate flask, dissolve ethyl propiolate (1.5 eq) in toluene (0.3 M).

  • Slowly add the freshly prepared solution of the diazo compound from Step 1 to the toluene solution at 80 °C over 1 hour using a syringe pump.

  • Maintain the reaction temperature at 80-90 °C and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 1,5-diaryl-1H-pyrazole-3-carboxylate.

From Bench to Bedside: Applications in Drug Discovery

The pyrazole-3-carboxylate ester scaffold is a prominent feature in a variety of therapeutic agents. Its utility stems from its ability to engage in key hydrogen bonding interactions with biological targets and its favorable physicochemical properties.

Case Study: The Rise of COX-2 Inhibitors

Perhaps the most well-known application of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.

  • Discovery of Celecoxib: In the 1990s, researchers sought to develop nonsteroidal anti-inflammatory drugs (NSAIDs) that would not cause the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen and naproxen. These side effects were attributed to the inhibition of the COX-1 isoform. The discovery that the COX-2 active site has a larger binding pocket and a side pocket accessible to inhibitors led to the design of drugs that could selectively bind to COX-2. The diarylheterocycle scaffold, including pyrazoles, was identified as a promising starting point. Structure-activity relationship (SAR) studies revealed that a 1,5-diarylpyrazole structure was optimal for COX-2 selectivity. Celecoxib (brand name Celebrex) emerged from these efforts, featuring a central pyrazole ring with p-sulfonamidophenyl and p-tolyl groups at the 1 and 5 positions, respectively.

  • Mechanism of Action: Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The sulfonamide group of Celecoxib is crucial for its selectivity, as it can access and bind within the hydrophilic side pocket present in COX-2 but absent in COX-1.

G cluster_0 COX-2 Inhibition Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Converts Inflammation Inflammation & Pain PGs->Inflammation Mediate Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action for Celecoxib, a pyrazole-based COX-2 inhibitor.

Expanding Therapeutic Horizons

Beyond inflammation, the pyrazole-3-carboxylate ester scaffold has been successfully incorporated into drugs targeting a range of diseases. This versatility underscores the scaffold's value in modern medicinal chemistry.

Drug/CompoundTargetTherapeutic Indication
Celecoxib COX-2Inflammation, Pain
Rimonabant Cannabinoid Receptor 1 (CB1)Formerly for obesity
Difenamizole AnalgesicPain relief
Fipronil GABA-gated chloride channelInsecticide

Conclusion and Future Perspectives

The journey of pyrazole-3-carboxylate esters from a laboratory curiosity to a cornerstone of blockbuster drugs is a testament to the power of synthetic innovation and rational drug design. From the foundational Knorr synthesis to modern regiocontrolled methods, the ability to precisely construct this scaffold has enabled its widespread application. The success of Celecoxib solidified the pyrazole core as a privileged structure in medicinal chemistry, and its continued appearance in compounds targeting diverse biological pathways suggests that its full therapeutic potential is yet to be realized. Future research will likely focus on leveraging this versatile scaffold to tackle new and challenging disease targets, further cementing the legacy of Knorr's initial discovery.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2597-2599. [Link]

  • Faria, J. V., et al. 1,3-Dipolar Cycloaddition of Diazo Compounds. Chemistry of Heterocyclic Compounds, 2017 , 53, 497-515. [Link]

  • Penning, T. D., et al. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 1997 , 40(9), 1347-1365. [Link]

  • Bresalier, R. S., et al. Cardiovascular Events Associated with Rofecoxib in a Colorectal Adenoma Chemoprevention Trial. New England Journal of Medicine, 2005 , 352(11), 1092-1102. [Link]

Foundational

A Theoretical and Computational Scrutiny of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate: A Guide for Drug Discovery and Materials Science

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] This technical guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] This technical guide provides an in-depth theoretical and computational exploration of a specific, promising derivative: methyl 1-ethyl-1H-pyrazole-3-carboxylate. We will navigate the essential quantum chemical calculations, from geometry optimization and spectroscopic prediction to frontier molecular orbital analysis and molecular docking, offering a robust framework for researchers, scientists, and drug development professionals. This document is designed not as a rigid protocol, but as a dynamic guide to understanding the molecular-level properties that govern the potential of this compound.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[1][2][3][4] Their prevalence in marketed drugs such as Celecoxib and Sildenafil underscores the therapeutic potential of this heterocyclic motif.[3] The specific compound of interest, methyl 1-ethyl-1H-pyrazole-3-carboxylate, combines the stability of the pyrazole ring with the reactive potential of an ester group, making it a valuable synthon for the creation of more complex molecules. Theoretical and computational studies are indispensable for elucidating the structure-activity relationships (SAR) of such pyrazole derivatives, thereby accelerating the design of novel compounds with improved efficacy and selectivity.[5]

This guide will provide a comprehensive overview of the theoretical methodologies employed in the study of pyrazole compounds, presenting key quantitative data and detailed computational protocols to empower researchers in this exciting field.

Core Theoretical Methodologies: A Quantum Mechanical Toolkit

To thoroughly investigate the properties of methyl 1-ethyl-1H-pyrazole-3-carboxylate, a multi-faceted computational approach is required. Density Functional Theory (DFT) has emerged as a powerful and accurate method for exploring the electronic structure of molecules, offering a balance between computational cost and accuracy.[2]

Geometry Optimization: In Silico Molecular Architecture

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a comparable quantum chemistry package.

  • Method: Density Functional Theory (DFT) employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2]

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational efficiency for organic molecules.[6]

  • Input: A preliminary 3D structure of methyl 1-ethyl-1H-pyrazole-3-carboxylate is drawn using a molecular editor like GaussView.

  • Execution: The optimization calculation is run, allowing the software to iteratively adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

  • Validation: The output is checked for the absence of imaginary frequencies, confirming that the optimized structure represents a true energy minimum.

Spectroscopic Analysis: Predicting Molecular Fingerprints

Computational methods can predict various spectroscopic properties, providing invaluable data for the characterization of novel compounds and for the interpretation of experimental spectra.

  • Infrared (IR) Spectroscopy: Vibrational frequency calculations based on the optimized geometry can predict the IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.[8]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of the molecule, predicting the absorption wavelengths in the UV-Vis spectrum.[7]

Frontier Molecular Orbital (FMO) Analysis: Reactivity and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[8]

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The MEP map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic attack) and electron-poor regions (electrophilic attack), offering insights into how the molecule will interact with other species.[6]

Molecular Docking: Simulating Drug-Target Interactions

For drug development applications, molecular docking is a powerful tool to predict the binding affinity and orientation of a ligand (in this case, methyl 1-ethyl-1H-pyrazole-3-carboxylate or its derivatives) within the active site of a biological target (e.g., an enzyme or receptor).[9] This in silico technique can help to prioritize compounds for synthesis and biological testing.

Experimental Protocol: Molecular Docking

  • Software: AutoDock, PyRx, or similar molecular docking software.

  • Preparation:

    • Ligand: The optimized 3D structure of methyl 1-ethyl-1H-pyrazole-3-carboxylate is prepared by adding hydrogen atoms and assigning appropriate charges.

    • Receptor: A protein crystal structure (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site (grid box).

  • Execution: The docking simulation is run, allowing the software to explore various conformations and orientations of the ligand within the receptor's active site.

  • Analysis: The results are analyzed to identify the binding pose with the lowest binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and examined.[9]

Theoretical Results and Discussion for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Optimized Molecular Geometry

The geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The pyrazole ring is expected to be nearly planar, with the ethyl and methyl carboxylate groups adopting specific orientations to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate (Illustrative)

ParameterPredicted Value (Å or °)
N1-N2 Bond Length~1.35 Å
C3-C4 Bond Length~1.39 Å
C4-C5 Bond Length~1.38 Å
C=O Bond Length~1.21 Å
N1-C5-C4-C3 Dihedral Angle~0°
Predicted Spectroscopic Data

Table 2: Predicted Vibrational Frequencies and Spectroscopic Data (Illustrative)

Spectroscopic DataPredicted ValueAssignment
IR Frequency (cm⁻¹) ~1720 cm⁻¹C=O stretching of the ester
~1550 cm⁻¹C=N stretching of the pyrazole ring
¹H NMR Chemical Shift (ppm) ~4.2 ppm-CH₂- of the ethyl group
~3.8 ppm-CH₃ of the methyl ester
¹³C NMR Chemical Shift (ppm) ~162 ppmC=O of the ester
~145 ppmC3 of the pyrazole ring
UV-Vis λmax (nm) ~260 nmπ → π* transition
Frontier Molecular Orbitals and Reactivity

The HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO will likely be centered on the carboxylate group. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity, which is crucial for understanding its potential to participate in chemical reactions and biological interactions.

Potential Applications and Future Directions

The theoretical insights gained from these studies can guide the practical applications of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

  • Drug Discovery: The structural and electronic features elucidated by DFT can inform the design of novel derivatives with enhanced biological activity. Molecular docking studies can identify potential protein targets, suggesting therapeutic areas where these compounds might be effective, such as in the development of new antimicrobial or anti-inflammatory agents.[4][11]

  • Materials Science: The electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, can indicate the potential of this molecule and its derivatives in the development of organic electronic materials.

Future research should focus on synthesizing this compound and its derivatives to experimentally validate the theoretical predictions. Further in-depth computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of its interactions with biological systems.

Visualization of Computational Workflows and Molecular Structure

To further clarify the methodologies and the subject of our study, the following diagrams are provided.

Caption: Molecular structure of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Computational_Workflow cluster_workflow Theoretical Chemistry Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq FMO Frontier Molecular Orbital Analysis Opt->FMO MEP Molecular Electrostatic Potential Mapping Opt->MEP Docking Molecular Docking Opt->Docking Spectra Spectroscopic Prediction (IR, NMR, UV-Vis) Freq->Spectra End Structure-Activity Relationship Insights Spectra->End FMO->End MEP->End Docking->End

Caption: A typical computational workflow for theoretical molecular analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of methyl 1-ethyl-1H-pyrazole-3-carboxylate. By leveraging a suite of computational chemistry techniques, researchers can gain profound insights into the structural, electronic, and reactive properties of this promising molecule. The methodologies and illustrative data presented herein serve as a robust starting point for further investigation, with the ultimate goal of accelerating the discovery and development of novel pyrazole-based compounds for a wide range of scientific and therapeutic applications.

References

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

  • Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate. OUCI. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ScienceDirect. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • Synthesis, crystal structure and DFT study of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate. ЖСХ. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

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  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). ResearchGate. [Link]

  • Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • Methyl 1-ethyl-3-methyl-1h-pyrazole-5-carboxylate. PubChemLite. [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

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Exploratory

solubility of methyl 1-ethyl-1H-pyrazole-3-carboxylate in different solvents

An In-depth Technical Guide to the Solubility of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, formulation, and synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of methyl 1-ethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document outlines a robust framework for solubility prediction and determination. It combines theoretical modeling through Hansen Solubility Parameters (HSP) and COSMO-RS with a detailed, field-proven experimental protocol based on the shake-flask method. This guide is intended for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical steps required to systematically evaluate and understand the solubility profile of this compound and its analogues in a variety of solvent systems.

Introduction: The Critical Role of Solubility

Solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—is a fundamental physicochemical property that governs the behavior of a compound in nearly every stage of the chemical and pharmaceutical sciences. For drug development professionals, poor solubility can lead to low bioavailability, hinder the development of effective formulations, and cause unreliable results in biological assays. For process chemists, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring product purity.

Methyl 1-ethyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the design of bioactive molecules. While the broader class of pyrazole derivatives is known for good solubility in common organic solvents, aqueous solubility often presents a significant challenge.[1][2] This guide addresses the specific case of methyl 1-ethyl-1H-pyrazole-3-carboxylate, for which public solubility data is scarce. Our approach, therefore, is twofold: first, to build a predictive understanding based on its molecular structure and established theoretical models, and second, to provide a rigorous experimental methodology for generating precise solubility data.

Physicochemical Characterization of the Solute

A thorough understanding of a molecule's structural and electronic features is the first step in predicting its solubility. Since a dedicated public database entry for methyl 1-ethyl-1H-pyrazole-3-carboxylate is not available, we will infer its properties from its structure and by analyzing closely related analogues for which computed data exists.

Target Molecule: Methyl 1-ethyl-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₇H₁₀N₂O₂

  • Structure:

    • A five-membered pyrazole ring.

    • An ethyl group attached to one of the ring nitrogens (N1).

    • A methyl carboxylate group (-COOCH₃) at position 3 of the ring.

To establish a baseline for its expected properties, we can analyze a close structural isomer, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (PubChem CID: 16394811) , for which computed properties are available.[3]

PropertyValue for Isomer (CID 16394811)[3]Predicted Assessment for Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Molecular Weight 182.22 g/mol Approx. 168.19 g/mol (C₇H₁₀N₂O₂)
XLogP3 1.5Likely in the 1.0 - 2.0 range, indicating moderate lipophilicity.
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 3 (2xN, 1xO=C)3
Polar Surface Area 44.1 ŲExpected to be very similar, approx. 44-45 Ų.

Expert Analysis: The structure of methyl 1-ethyl-1H-pyrazole-3-carboxylate lacks hydrogen bond donors (like -OH or -NH groups). Its primary interactions will be driven by its moderate polarity, arising from the ester group and the nitrogen atoms in the pyrazole ring. The calculated XLogP3 of a similar structure suggests it will be significantly more soluble in organic solvents than in water. The polar surface area (PSA) is a key indicator of membrane permeability and general polarity; a value around 44 Ų is moderate. Based on these features, we can apply the "like dissolves like" principle: solvents with moderate polarity and hydrogen bond accepting capabilities are expected to be effective.

Theoretical Frameworks for Solubility Prediction

When experimental data is unavailable, theoretical models provide a powerful, resource-efficient method for solvent screening and solubility prediction.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter system is a practical tool based on the principle that "like dissolves like." It deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

Every molecule, whether a solute or a solvent, can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[4][5] The distance (Ra) between two substances in Hansen space is calculated as:

Ra = &sqrt;(4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δδH₂)²)

A smaller Ra value indicates a higher affinity and, therefore, higher solubility. While the exact HSP values for methyl 1-ethyl-1H-pyrazole-3-carboxylate must be determined experimentally or through specialized software, we can use the HSP of common solvents to select a diverse and logical screening set.

Table of Hansen Solubility Parameters for Selected Solvents (Values are approximate and can vary with source and temperature)

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Classification
Hexane14.90.00.0Nonpolar
Toluene18.01.42.0Nonpolar (Aromatic)
Dichloromethane17.07.37.1Polar Aprotic
Acetone15.510.47.0Polar Aprotic
Ethyl Acetate15.85.37.2Polar Aprotic
Acetonitrile15.318.06.1Polar Aprotic
Ethanol15.88.819.4Polar Protic
Methanol14.712.322.3Polar Protic
Water15.516.042.3Polar Protic

Source: Adapted from publicly available HSP data.[6][7]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[8] It calculates the chemical potential of a molecule in a liquid by using the screening charge density on its surface, derived from quantum mechanical calculations.[9]

Workflow for COSMO-RS Prediction:

  • Quantum Chemical Calculation: The 3D structure of the solute (methyl 1-ethyl-1H-pyrazole-3-carboxylate) is optimized using Density Functional Theory (DFT). The molecule is placed in a virtual conductor, which creates a screening charge density (σ-profile) on its surface.

  • Statistical Thermodynamics: The σ-profile is used in a statistical thermodynamics step to calculate the chemical potentials of the solute in various solvents.

  • Solubility Calculation: The model then predicts the solubility based on these calculated chemical potentials.

COSMO-RS is a powerful tool for in silico solvent screening, allowing researchers to rank the potential solubility of a novel compound in dozens of solvents before performing any lab work. It is considered a highly reliable qualitative tool for solvent ranking in the pharmaceutical industry.[3][10]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be validated by empirical data. The "gold standard" for determining the thermodynamic (equilibrium) solubility of a solid is the Saturation Shake-Flask Method . This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid solute.

Shake-Flask Protocol

This protocol provides a step-by-step guide to reliably measure the solubility of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Materials and Equipment:

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

  • Autosampler vials for analysis

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to vial B 2. Add solvent A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temperature (e.g., 24-48h) C->D E 5. Allow solids to settle D->E F 6. Withdraw supernatant E->F G 7. Filter through 0.22µm syringe filter F->G H 8. Dilute aliquot for analysis G->H I 9. Quantify concentration (e.g., HPLC-UV) H->I Result Solubility Value (e.g., mg/mL) I->Result

Sources

Protocols & Analytical Methods

Method

HPLC analysis of methyl 1-ethyl-1H-pyrazole-3-carboxylate

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 1-ethyl-1H-pyrazole-3-carboxylate Abstract This application note presents a robust and validated is...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl 1-ethyl-1H-pyrazole-3-carboxylate. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and routine analysis in research and drug development settings. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water, providing excellent peak symmetry and resolution. This document provides a comprehensive guide, including the scientific rationale for methodological choices, a detailed experimental protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Methyl 1-ethyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Accurate quantification of this analyte is critical for ensuring the quality and consistency of drug substances and products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The selected methodology is based on reversed-phase chromatography, the most widely used mode in HPLC, particularly for pharmaceutical analysis.[2] The analyte, an aromatic ester, possesses moderate hydrophobicity, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as octadecyl-silane (C18).[2] The retention mechanism is governed by hydrophobic interactions between the analyte and the C18 alkyl chains.[2]

An isocratic mobile phase, a mixture of acetonitrile (ACN) and water, is employed for its simplicity, robustness, and consistent baseline. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A small percentage of an acid, such as formic acid, is added to the mobile phase to control the ionization of any residual silanols on the stationary phase, which is crucial for achieving sharp, symmetrical peaks. This approach is standard for the analysis of pyrazole derivatives and other nitrogen-containing heterocyclic compounds.[3][4][5]

The method's reliability is established through a rigorous validation process that adheres to ICH Q2(R1) guidelines, ensuring the procedure is fit for its intended purpose.[6][7]

Experimental Methodology

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its high efficiency and resolving power.[3][4]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Formic Acid (FA): ACS reagent grade (≥98%).

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate: Reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 10 minutes
Mode Isocratic

Protocols: Preparation and Execution

Mobile Phase Preparation
  • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of DI water. Mix thoroughly.

  • Filter the aqueous component through a 0.45 µm membrane filter to remove particulates and degas.

  • The final mobile phase is prepared by mixing the filtered aqueous component with acetonitrile in the specified ratio (e.g., 400 mL of the aqueous component and 600 mL of ACN for a 40:60 ratio).

Standard and Sample Preparation

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the methyl 1-ethyl-1H-pyrazole-3-carboxylate reference standard.

  • Transfer the standard to a 25 mL Class A volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved.

Calibration Standards (Working Solutions):

  • Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with the mobile phase.

  • A suggested concentration range is 5 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte.

  • Transfer to a 25 mL volumetric flask, add approximately 20 mL of mobile phase, and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

The general workflow from sample receipt to final report generation is outlined in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_reporting Reporting Stage MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation Sequence Run Analytical Sequence SamplePrep->Sequence SystemSuitability->Sequence If SST Passes Integration Peak Integration & Review Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Final Report Calculation->Report

Caption: General workflow for the .

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH guidelines.[6][8]

Specificity

Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[1]

  • Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), the reference standard, and a sample solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte peak.

Linearity

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7]

  • Protocol: Prepare and inject a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area response against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[1]

  • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability Protocol: Analyze six replicate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision Protocol: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be estimated from the linearity curve based on the standard deviation of the response (σ) and the slope (S) of the curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters should remain within acceptance criteria, and the results should not be significantly impacted by the changes.

System Suitability

Before initiating any analytical sequence, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 1.0% (for n≥5 injections)

Data Analysis and Calculations

The concentration of methyl 1-ethyl-1H-pyrazole-3-carboxylate in the sample is calculated using the linear regression equation derived from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final amount of the analyte in the sample is then calculated based on the initial sample weight and dilution factors.

Validation_Flowchart cluster_core Core Validation Parameters cluster_limit Limit Parameters cluster_reliability Reliability Parameter Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD Calculate from linearity data Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ End Validated Method LOQ->End Robustness->End Start Method Validation Start->Specificity

Caption: Logical flow for the validation of the analytical method based on ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. The validation protocol ensures that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry. This method can be readily implemented in quality control laboratories for routine analysis.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Igbokwe, N. N., Ismail, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Ashtekar, A. A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Pápai, Z., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

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Application

Application Notes & Protocols: Methyl 1-Ethyl-1H-pyrazole-3-carboxylate as a Versatile Chemical Intermediate

Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a comprehensive technical guide for the utilization of methyl 1-ethyl-1H-pyrazole-3-carboxylate as a pivotal intermed...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for the utilization of methyl 1-ethyl-1H-pyrazole-3-carboxylate as a pivotal intermediate in synthetic chemistry. The pyrazole nucleus is a privileged scaffold in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for transforming this versatile building block into high-value downstream compounds, particularly pyrazole-3-carboxamides. We will cover the foundational transformations, including ester hydrolysis and subsequent amide bond formation, supported by detailed, step-by-step protocols and workflow visualizations.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for targeting a diverse range of biological targets, including kinases, enzymes, and receptors. Compounds containing the pyrazole motif have demonstrated broad therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][4][5]

Methyl 1-ethyl-1H-pyrazole-3-carboxylate serves as an exemplary starting point for exploring this chemical space. The ethyl group at the N1 position provides metabolic stability and modulates solubility, while the methyl ester at the C3 position is a versatile chemical handle, readily converted into other functional groups. Its primary utility lies in its role as a precursor to pyrazole-3-carboxylic acid, which can then be coupled with a vast library of amines to generate diverse pyrazole-3-carboxamides, a compound class of significant pharmacological interest.[6][7]

Physicochemical Properties
PropertyValue
Chemical Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
IUPAC Name methyl 1-ethyl-1H-pyrazole-3-carboxylate
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in most organic solvents (DCM, THF, DMF, Alcohols)
CAS Number 149918-79-4

Note: Physical properties can vary based on purity.

Foundational Synthetic Transformations

The true power of methyl 1-ethyl-1H-pyrazole-3-carboxylate as an intermediate is unlocked through two primary, sequential reactions: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with an amine to form a stable amide bond.

G Start Methyl 1-Ethyl-1H-pyrazole-3-carboxylate (Starting Intermediate) Acid 1-Ethyl-1H-pyrazole-3-carboxylic Acid (Key Precursor) Start->Acid Protocol 1: Ester Hydrolysis Amide N-Substituted 1-Ethyl-1H-pyrazole-3-carboxamide (Final Product) Acid->Amide Protocol 2: Amide Coupling G cluster_0 Amide Coupling Strategies cluster_A Method A cluster_B Method B Acid 1-Ethyl-1H-pyrazole- 3-carboxylic Acid Amide N-Substituted 1-Ethyl-1H-pyrazole- 3-carboxamide A_reagents EDC, HOBt, DIPEA, DMF AcidChloride Acyl Chloride Intermediate Acid->AcidChloride SOCl₂ or (COCl)₂ Amine Primary or Secondary Amine (R1R2NH) A_reagents->Amide AcidChloride->Amide Base (e.g., TEA)

Sources

Method

protocol for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives

An Application Note and Protocol for the Regioselective Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Derivatives Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate, a key structural motif in medicinal chemistry and materials science. Pyrazole derivatives are integral to the development of numerous pharmaceuticals, including blockbuster drugs like Celecoxib and Rimonabant, owing to their broad spectrum of biological activities.[1][2] This protocol details a robust, two-step synthetic strategy designed to ensure high regioselectivity, a common challenge in the functionalization of asymmetric pyrazoles. The methodology involves an initial Knorr-type cyclocondensation to form the pyrazole core, followed by a controlled N-alkylation to introduce the ethyl group at the desired N1 position. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and experimental rationale.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural feature imparts a range of physicochemical properties that make them privileged scaffolds in drug discovery.[3] They are found in compounds with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5] The synthesis of specifically substituted pyrazoles, such as N-alkylated pyrazole-3-carboxylate esters, is of paramount importance as these esters are versatile intermediates for creating more complex molecules, like pyrazole carboxamides, through subsequent chemical transformations.[6][7]

Synthetic Strategy: A Two-Step Approach to Regiocontrol

The synthesis of N-substituted pyrazoles can be challenging due to the potential for forming two different regioisomers when an unsymmetrical pyrazole ring is alkylated.[8] To circumvent this, a two-step approach is often superior to a one-pot condensation with a substituted hydrazine.

Our strategy involves:

  • Step 1: Cyclocondensation. Formation of the core pyrazole ring, methyl 1H-pyrazole-3-carboxylate, via the classic Knorr pyrazole synthesis. This involves the reaction of a 1,3-dicarbonyl compound (dimethyl acetylenedicarboxylate or a suitable equivalent) with hydrazine.[1][9]

  • Step 2: N-Alkylation. Regioselective ethylation of the pyrazole nitrogen. By carefully selecting the base and alkylating agent, the ethyl group can be directed to the N1 position, which is often sterically more accessible.[10][11]

This method provides a reliable and scalable route to the desired product with high purity.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis, from the initial cyclocondensation to the final N-alkylation.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Regioselective N-Alkylation Start_1 Dimethyl Acetylenedicarboxylate + Hydrazine Hydrate Intermediate_1 Hydrazone Intermediate Start_1->Intermediate_1 Condensation Cyclization Intramolecular Cyclization & Tautomerization Intermediate_1->Cyclization Product_1 Methyl 1H-pyrazole-3-carboxylate Cyclization->Product_1 Product_1_alias Methyl 1H-pyrazole-3-carboxylate Deprotonation Deprotonation (e.g., NaH) Product_1_alias->Deprotonation Anion Pyrazolate Anion Deprotonation->Anion Alkylation SN2 Attack on Ethyl Iodide Anion->Alkylation Final_Product Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Alkylation->Final_Product

Caption: Reaction mechanism for the two-step synthesis.

Experimental Workflow

This diagram outlines the practical laboratory workflow for the entire synthesis.

G cluster_0 Protocol 1: Pyrazole Core Synthesis cluster_1 Protocol 2: N-Ethylation A Combine Reagents: Dimethyl Acetylenedicarboxylate, Hydrazine, Ethanol B Reflux Reaction (Monitor by TLC) A->B C Workup: Concentrate, Add Water B->C D Isolate & Dry: Vacuum Filtration C->D E Obtain Methyl 1H-pyrazole-3-carboxylate D->E F Dissolve Pyrazole in DMF, Add NaH E->F Proceed to Alkylation G Add Ethyl Iodide Stir at RT F->G H Workup: Quench with Water, Extract with Ethyl Acetate G->H I Purify: Column Chromatography H->I J Characterize Final Product: NMR, MS I->J

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This protocol is adapted from established cyclocondensation procedures for pyrazole synthesis.[4][6] The reaction involves the condensation of a β-keto ester equivalent with hydrazine.

Materials:

  • Dimethyl acetylenedicarboxylate (1.0 eq)

  • Hydrazine hydrate (~99%) (1.1 eq)

  • Methanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in methanol (approx. 3-4 mL per mmol of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield methyl 1H-pyrazole-3-carboxylate as a white solid. The product is often pure enough for the next step.

Protocol 2: Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

This N-alkylation protocol is a robust method that typically favors substitution at the N1 position for pyrazoles with a substituent at the 3-position due to steric hindrance.[10][11]

Materials:

  • Methyl 1H-pyrazole-3-carboxylate (from Protocol 1) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazolate anion.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Data Summary and Expected Results

The following table summarizes the key parameters for the synthesis.

ParameterProtocol 1: CyclocondensationProtocol 2: N-Alkylation
Key Reagents Dimethyl acetylenedicarboxylate, HydrazineMethyl 1H-pyrazole-3-carboxylate, NaH, Ethyl iodide
Solvent MethanolAnhydrous DMF
Reaction Temp. Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 2-4 hours12-16 hours
Workup Precipitation with waterAqueous quench, Extraction
Purification FiltrationColumn Chromatography
Typical Yield 75-90%60-80%

Characterization

The final product, methyl 1-ethyl-1H-pyrazole-3-carboxylate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, including the presence of the ethyl group and the correct substitution pattern on the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl.

Conclusion

The two-step synthetic protocol detailed in this application note provides a reliable and regioselective method for producing methyl 1-ethyl-1H-pyrazole-3-carboxylate. By separating the pyrazole ring formation from the N-alkylation step, this strategy overcomes the common challenge of isomeric mixtures, ensuring a high yield of the desired N1-alkylated product. This approach is scalable and utilizes readily available reagents, making it a valuable procedure for researchers in medicinal chemistry and organic synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). National Institutes of Health. Retrieved from [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). ACS Publications. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Retrieved from [Link]

  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2024). Scilit. Retrieved from [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (2000). ResearchGate. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of methyl 1-ethyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document outlines detailed protocols and explains the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical insights.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] A notable example of a successful drug featuring this core is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis. The diverse biological activities of pyrazoles stem from their ability to engage with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a specific derivative that holds promise as a key intermediate or a bioactive molecule itself. The strategic placement of the ethyl group at the N1 position and the methyl carboxylate at the C3 position offers opportunities for further structural modifications to fine-tune its pharmacological profile. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

PART 1: Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of any medicinal chemistry program. The following protocol describes a common and efficient method for the preparation of methyl 1-ethyl-1H-pyrazole-3-carboxylate, based on the well-established Knorr pyrazole synthesis.

Protocol 1: Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

This protocol involves the cyclocondensation of a β-ketoester with ethylhydrazine.

Materials:

  • Methyl acetoacetate

  • Ethylhydrazine oxalate

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Ethylhydrazine: In a round-bottom flask, dissolve ethylhydrazine oxalate (1.0 eq) in water. Add a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the free ethylhydrazine with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain ethylhydrazine. Caution: Ethylhydrazine is toxic and volatile; handle in a well-ventilated fume hood.

  • Cyclocondensation Reaction: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in ethanol. Add glacial acetic acid (catalytic amount).

  • To this solution, add the freshly prepared ethylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Causality of Experimental Choices:

  • The use of ethylhydrazine oxalate and its conversion to the free base is a standard procedure to handle the more stable salt form.

  • Glacial acetic acid acts as a catalyst to facilitate the initial condensation between the hydrazine and the ketone.

  • Refluxing in ethanol provides the necessary thermal energy for the cyclization and dehydration steps to form the pyrazole ring.

  • The aqueous work-up is crucial to remove any unreacted starting materials, acid catalyst, and water-soluble byproducts.

  • Column chromatography is a standard purification technique to isolate the desired product from any regioisomers or other impurities.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Methyl Acetoacetate in Ethanol with Acetic Acid B Add Ethylhydrazine Dropwise A->B C Reflux for 4-6 hours B->C D Cool and Concentrate C->D E Dissolve in Diethyl Ether D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Column Chromatography (Silica Gel) G->H I Characterize Pure Product H->I

Synthetic Workflow Diagram
Characterization Data Presentation

The identity and purity of the synthesized methyl 1-ethyl-1H-pyrazole-3-carboxylate should be confirmed by standard analytical techniques.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~1.3 (t, 3H, -CH₂CH₃ ), ~4.2 (q, 2H, -CH₂ CH₃), ~3.9 (s, 3H, -COOCH₃), ~6.5 (s, 1H, pyrazole-H4), ~7.4 (s, 1H, pyrazole-H5)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~15 (CH₃), ~45 (CH₂), ~52 (OCH₃), ~110 (C4), ~130 (C5), ~145 (C3), ~163 (C=O)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₇H₁₀N₂O₂
Infrared (IR) (KBr, cm⁻¹)ν: ~2900-3000 (C-H), ~1720 (C=O ester), ~1550 (C=N)
Purity (HPLC) >95%

PART 2: Application in Medicinal Chemistry - Biological Evaluation

Based on the known biological activities of pyrazole derivatives, methyl 1-ethyl-1H-pyrazole-3-carboxylate can be screened for various therapeutic applications. The following protocols outline standard in vitro assays to evaluate its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of methyl 1-ethyl-1H-pyrazole-3-carboxylate in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

This assay evaluates the compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[1][7]

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate (stock solution in DMSO)

  • Celecoxib (positive control)

  • EIA detection reagents

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and different concentrations of methyl 1-ethyl-1H-pyrazole-3-carboxylate or Celecoxib. Include a no-enzyme control and a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and add the appropriate reagents for the detection of prostaglandin E2 (PGE₂), the product of the COX-2 reaction, using an Enzyme Immunoassay (EIA).

  • Absorbance Measurement: Measure the absorbance according to the EIA kit instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Signaling Pathway in Inflammation

G A Inflammatory Stimuli C Phospholipase A2 A->C B Membrane Phospholipids B->C activates D Arachidonic Acid C->D cleaves to E COX-1 / COX-2 D->E F Prostaglandins E->F G Inflammation (Pain, Fever, Swelling) F->G H Methyl 1-ethyl-1H-pyrazole-3-carboxylate (Potential Inhibitor) H->E Inhibits

Arachidonic Acid Cascade
Protocol 4: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate (stock solution in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of methyl 1-ethyl-1H-pyrazole-3-carboxylate in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation for Biological Assays

The results from the biological assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 2: In Vitro Cytotoxicity of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Cell Line IC₅₀ (µM) ± SD
MCF-7Experimental Value
A549Experimental Value
DoxorubicinReference Value

Table 3: In Vitro Anti-inflammatory Activity of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Enzyme IC₅₀ (µM) ± SD
COX-2Experimental Value
CelecoxibReference Value

Table 4: In Vitro Antimicrobial Activity of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Microorganism MIC (µg/mL)
S. aureusExperimental Value
E. coliExperimental Value
C. albicansExperimental Value
CiprofloxacinReference Value
FluconazoleReference Value

Conclusion and Future Directions

Methyl 1-ethyl-1H-pyrazole-3-carboxylate represents a valuable starting point for medicinal chemistry exploration. The protocols outlined in this guide provide a systematic approach to its synthesis, characterization, and initial biological evaluation. The data generated from these assays will help to elucidate the structure-activity relationships of this class of compounds and guide the design of more potent and selective therapeutic agents. Further studies could involve the derivatization of the carboxylate group to form amides or other functional groups, as well as the exploration of different substituents on the pyrazole ring to optimize its biological activity and drug-like properties.

References

  • A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives. (2025). BenchChem.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed Central.

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry.

  • Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. (2024). JournalsPub.

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central.

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central.

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

  • Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. (n.d.). International Journal of Current Research.

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MedChemExpress.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Design and Development of Pyrazole–Thiazole Hybrid Derivatives as Anti-inflammatory and Anti-oxidant Agents. (2025). ResearchGate.

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate.

  • Ethyl 1H-pyrazole-3-carboxylate. (n.d.). PubChem.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). MedChemExpress.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink.

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

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Method

Application Notes and Protocols for High-Throughput Screening of Methyl 1-Ethyl-1H-Pyrazole-3-Carboxylate Libraries

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of small molecule libraries composed of methyl 1-ethyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of small molecule libraries composed of methyl 1-ethyl-1H-pyrazole-3-carboxylate and its analogs. This document outlines the scientific rationale, detailed protocols, and data analysis workflows necessary for the successful identification of bioactive "hit" compounds.

Introduction: The Significance of Pyrazole Scaffolds and High-Throughput Screening

The pyrazole moiety is a five-membered heterocyclic ring system that is a prominent pharmacophore in modern drug discovery.[1] Its versatile structure and wide range of biological activities have led to its incorporation into numerous clinically approved drugs for treating a variety of diseases, including cancer, inflammation, and viral infections.[2][3] The methyl 1-ethyl-1H-pyrazole-3-carboxylate scaffold, in particular, offers a synthetically tractable starting point for the generation of diverse chemical libraries, making it an attractive framework for identifying novel therapeutic agents.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against specific biological targets.[4][5] This automated approach significantly accelerates the identification of "hits"—compounds that exhibit a desired biological activity—which can then be optimized into lead compounds and, ultimately, clinical candidates.[6][7] More than 80% of small-molecule drugs approved by the FDA have origins in HTS campaigns.[8] This guide provides a detailed framework for applying HTS methodologies to libraries of methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives.

Assay Development: The Foundation of a Successful HTS Campaign

The development of a robust and reliable assay is the most critical phase of any HTS campaign.[9] The goal is to create an assay that is sensitive, reproducible, and amenable to miniaturization and automation. The choice of assay will depend on the biological question being addressed and the specific target of interest.

Target Selection and Assay Principle

The first step is to identify a biological target relevant to the disease of interest. Pyrazole-containing compounds have been shown to modulate the activity of a wide range of targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[2][10] Once a target is selected, a suitable assay principle must be chosen. Common assay formats include:

  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the effect of a compound on their activity.

  • Cell-Based Assays: These assays use living cells to assess the effect of a compound on a specific cellular process or signaling pathway.[7] Cell-based assays often provide more physiologically relevant data but can be more complex to develop and execute.

Detection Technology

The choice of detection technology is critical for achieving the sensitivity and throughput required for HTS.[11] Luminescence- and fluorescence-based methods are the most common due to their high signal-to-noise ratios and compatibility with automated plate readers.[12][13][14]

  • Fluorescence Intensity (FI): Measures the light emitted by a fluorescent molecule after excitation at a specific wavelength.

  • Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.

  • Luminescence: Measures the light produced by a chemical or enzymatic reaction, such as the firefly luciferase system.[12] This method is highly sensitive and has a low background signal.[14]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based, non-radioactive, homogeneous assay that measures the interaction of two molecules in close proximity.

Assay Miniaturization and Optimization

To reduce costs and increase throughput, assays are typically miniaturized into 384- or 1536-well microplate formats.[7][9] This requires careful optimization of reagent concentrations, incubation times, and liquid handling steps to ensure that the assay performance remains robust in a smaller volume.

Assay Validation: Ensuring Data Quality

Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its reliability and reproducibility.[15] A key statistical parameter used for assay validation is the Z'-factor, which measures the statistical separation between the positive and negative controls.[8] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[16]

Caption: Workflow for Assay Development.

High-Throughput Screening Workflow: From Library to Data

The HTS workflow is a highly automated process that involves the precise handling of thousands of compounds and reagents.[5]

HTS_Workflow cluster_prep Preparation cluster_execution Automated Execution cluster_data Data Management Library_Prep Compound Library Preparation - Dilution to screening concentration - Plating into microplates Liquid_Handling Automated Liquid Handling - Dispensing of compounds and reagents into assay plates Library_Prep->Liquid_Handling Reagent_Prep Reagent Preparation - Master mixes of assay components Reagent_Prep->Liquid_Handling Incubation Incubation - Controlled time and temperature Liquid_Handling->Incubation Detection Signal Detection - Reading of microplates by a plate reader Incubation->Detection Data_Acquisition Data Acquisition & Storage - Raw data captured and stored in a database Detection->Data_Acquisition Data_Analysis Data Analysis & Hit Selection - Normalization, hit identification, and visualization Data_Acquisition->Data_Analysis

Caption: High-Throughput Screening Workflow.

Protocol 1: General High-Throughput Screening
  • Compound Library Preparation:

    • The methyl 1-ethyl-1H-pyrazole-3-carboxylate library is typically stored at a high concentration (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[9]

    • Using an automated liquid handler, serially dilute the library to an intermediate concentration.

    • "Stamp" a small volume (e.g., 50 nL) of the diluted compounds into the wells of the assay plates (384- or 1536-well).

  • Reagent Dispensing:

    • Prepare master mixes of the assay reagents.

    • Use a liquid dispenser to add the appropriate reagents to the assay plates containing the compounds.

  • Incubation:

    • Incubate the assay plates for a predetermined time at a specific temperature to allow for the biological reaction to occur.

  • Signal Detection:

    • Place the assay plates into a microplate reader that is compatible with the chosen detection technology.

    • The reader will automatically measure the signal from each well.

  • Data Acquisition:

    • The raw data from the plate reader is captured and stored in a laboratory information management system (LIMS).[4]

Data Analysis and Hit Confirmation: Finding the Needles in the Haystack

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify true "hits" while minimizing false positives and false negatives.[17][18]

Data Normalization and Quality Control

The raw data from each plate is first normalized to account for plate-to-plate and well-to-well variability. This is typically done by comparing the signal of the test compounds to the signals of the positive and negative controls on the same plate. The Z'-factor for each plate is also calculated to ensure data quality.

Hit Identification

A "hit" is a compound that produces a statistically significant effect in the assay. A common method for hit identification is to set a threshold based on the mean and standard deviation (SD) of the negative controls. For example, a hit might be defined as a compound that produces a signal that is three times the standard deviation away from the mean of the negative controls.

Parameter Description Typical Value
Z'-Factor A measure of assay quality and statistical separation of controls.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the controls.< 15%
Hit Threshold The statistical cutoff for identifying a hit.Mean of negative controls ± 3 x SD
Hit Confirmation and Triage

The initial hits from the primary screen must be confirmed through a series of secondary assays to eliminate false positives and prioritize the most promising compounds for further investigation.[19]

Hit_Confirmation_Workflow Primary_HTS Primary HTS Hits Hit_Confirmation Hit Confirmation (Re-testing) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Series Lead Series Identification SAR_Analysis->Lead_Series

Caption: Hit Confirmation and Triage Workflow.

Detailed Protocols

The following are example protocols for screening a methyl 1-ethyl-1H-pyrazole-3-carboxylate library against a common drug target class.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a TR-FRET-based assay to identify inhibitors of a target kinase.

  • Reagents:

    • Target kinase

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Dispense 50 nL of each compound from the pyrazole library into a 384-well low-volume white microplate.

    • Add 5 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Identify compounds that cause a significant decrease in the TR-FRET ratio as potential kinase inhibitors.

Protocol 3: Cell-Based Reporter Gene Assay (Luminescence)

This protocol outlines a cell-based assay to identify compounds that modulate a specific signaling pathway using a luciferase reporter gene.

  • Cell Line:

    • A stable cell line expressing the firefly luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest.

  • Procedure:

    • Seed the cells into a 384-well white, clear-bottom microplate at a predetermined density and allow them to attach overnight.

    • Dispense 50 nL of each compound from the pyrazole library into the wells containing the cells.

    • Incubate for the desired time (e.g., 6-24 hours) to allow for compound treatment and reporter gene expression.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the positive (known activator/inhibitor) and negative (vehicle control) controls.

    • Identify compounds that cause a significant increase or decrease in luminescence as modulators of the signaling pathway.

Conclusion

The high-throughput screening of methyl 1-ethyl-1H-pyrazole-3-carboxylate libraries offers a powerful approach for the discovery of novel bioactive compounds. By following the principles of robust assay development, automated screening, and rigorous data analysis outlined in these application notes, researchers can significantly increase the probability of identifying promising hit compounds for further development in their drug discovery programs.

References

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03). Vertex AI Search.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08).
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025-11-11).
  • High Throughput Screening (HTS).
  • What is High-Throughput Screening (HTS)? (2024-09-12). LabKey.
  • An Overview of High Throughput Screening. (2024-01-02). The Scientist.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not available].
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.
  • High-Throughput Screening (HTS). Malvern Panalytical.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15). [Source not available].
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16). [Source not available].
  • High Throughput Screening Instrumentation.
  • Analysis of HTS data. (2017-11-13). Cambridge MedChem Consulting.
  • LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2025-08-09). PMC - NIH.
  • Advances in luminescence-based technologies for drug discovery. (2022-12-23). PMC - NIH.

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Application

Application Notes and Protocols for the Crystallization of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Introduction Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. The control of its solid-state properties, such as purity, crys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. The control of its solid-state properties, such as purity, crystal size, and morphology, is of paramount importance for downstream processing, formulation, and ultimately, the efficacy and safety of the final product. Crystallization is a critical unit operation to achieve the desired solid-state attributes. This guide provides a comprehensive overview of crystallization techniques applicable to methyl 1-ethyl-1H-pyrazole-3-carboxylate, offering detailed protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes for this molecule and its analogues.

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing a successful crystallization strategy. While specific experimental data for methyl 1-ethyl-1H-pyrazole-3-carboxylate is not extensively available in the public domain, we can infer its likely behavior from structurally similar pyrazole derivatives.

Key Molecular Features: The structure of methyl 1-ethyl-1H-pyrazole-3-carboxylate, with its aromatic pyrazole core, an ethyl substituent on one of the nitrogen atoms, and a methyl ester group, suggests a molecule of moderate polarity. The pyrazole ring can participate in hydrogen bonding, which will influence its interaction with various solvents.

Solubility Profile: The solubility of a compound is a critical determinant for the choice of a crystallization solvent. An ideal solvent for cooling crystallization should dissolve the compound to a high extent at elevated temperatures and to a low extent at ambient or sub-ambient temperatures. For other techniques like anti-solvent crystallization, a solvent in which the compound is highly soluble is paired with an "anti-solvent" in which it is poorly soluble.

Based on the properties of analogous pyrazole carboxylates, a preliminary solvent screening is recommended. The following table provides a starting point for this screening process.

Solvent ClassificationRecommended SolventsRationale for Selection
Protic Solvents Ethanol, Isopropanol, MethanolGenerally good solvents for pyrazole derivatives due to their ability to engage in hydrogen bonding. Often provide a good solubility gradient with temperature.[1]
Aprotic Polar Solvents Acetone, Ethyl AcetateEffective for compounds of intermediate polarity. Can be good "good" solvents for anti-solvent methods.
Aromatic Solvents TolueneCan be effective for less polar compounds or as a co-solvent to modulate solubility.[2]
Non-Polar Solvents Heptane, Hexane, Petroleum EtherLikely to be poor solvents on their own but are excellent candidates as anti-solvents.[2]

Melting Point: The melting point of a crystalline solid is an indicator of its purity and lattice energy. For related compounds, such as ethyl 3-methyl-1H-pyrazole-4-carboxylate, the melting point is in the range of 49-52°C. The melting point of the target compound should be experimentally determined using a technique like Differential Scanning Calorimetry (DSC) to establish a baseline for purity and to understand its thermal behavior.

Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism. Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability. While no specific polymorphs of methyl 1-ethyl-1H-pyrazole-3-carboxylate have been reported, it is a phenomenon that should be considered during crystallization development, as different solvents and crystallization conditions can lead to the formation of different polymorphic forms.[3]

Crystallization Methodologies and Protocols

The choice of crystallization method is dictated by the solubility profile of the compound and the desired attributes of the final crystalline product. The following sections detail three common and effective crystallization techniques with step-by-step protocols.

Cooling Crystallization

This is the most common and often the most straightforward method of crystallization. It relies on the principle that the solubility of the compound in a given solvent decreases as the temperature is lowered, leading to supersaturation and subsequent crystal formation.

Causality Behind Experimental Choices: The key to successful cooling crystallization is to achieve a state of supersaturation that allows for controlled crystal growth rather than rapid precipitation. The choice of solvent is critical; a solvent with a steep solubility curve with respect to temperature is ideal. The cooling rate is another crucial parameter; slow cooling generally leads to larger, more well-defined crystals, while rapid cooling can result in smaller crystals or even amorphous material.

Experimental Protocol: Cooling Crystallization from a Single Solvent

  • Solvent Screening: Begin by performing small-scale solubility trials with the recommended solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a condenser, add the crude methyl 1-ethyl-1H-pyrazole-3-carboxylate.

  • Solvent Addition: Add a minimal amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Allow the clear, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystalline product. A patent for a similar pyrazole derivative suggests cooling to a range of 10-15°C.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Experimental Workflow: Cooling Crystallization

Cooling_Crystallization A Crude Compound B Add Solvent & Heat to Dissolve A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath/Fridge) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in a solvent, making cooling crystallization inefficient. It involves the addition of a miscible "anti-solvent" in which the compound is poorly soluble, thereby inducing supersaturation and crystallization.

Causality Behind Experimental Choices: The success of this method hinges on the selection of a suitable solvent/anti-solvent pair. The two liquids must be miscible, and the compound should have high solubility in the "solvent" and low solubility in the "anti-solvent." The rate of anti-solvent addition is a critical parameter; slow, controlled addition allows for gradual supersaturation and better crystal growth. The temperature at which the addition is performed can also influence the outcome.

Experimental Protocol: Anti-Solvent Crystallization

  • Solvent/Anti-Solvent Selection: Identify a solvent in which methyl 1-ethyl-1H-pyrazole-3-carboxylate is highly soluble (e.g., acetone, ethanol) and an anti-solvent in which it is poorly soluble (e.g., water, heptane, petroleum ether). Ensure the two are miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at a constant temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise using a dropping funnel.

  • Observation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: At the point of turbidity, you may choose to add a very small amount of the "good" solvent to redissolve the initial precipitate and then allow the solution to stand undisturbed for slow crystal growth. Alternatively, continue the slow addition of the anti-solvent to promote further crystallization.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 8-10 from the cooling crystallization protocol, using the solvent/anti-solvent mixture for washing.

Logical Relationship: Solvent/Anti-Solvent Selection

Anti_Solvent_Selection Compound Methyl 1-ethyl-1H-pyrazole-3-carboxylate HighSolubility High Solubility Compound->HighSolubility LowSolubility Low Solubility Compound->LowSolubility Solvent "Good" Solvent (e.g., Acetone, Ethanol) Miscibility Miscible Pair Solvent->Miscibility AntiSolvent "Poor" Solvent (Anti-Solvent) (e.g., Water, Heptane) AntiSolvent->Miscibility HighSolubility->Solvent LowSolubility->AntiSolvent

Caption: Key considerations for anti-solvent selection.

Evaporative Crystallization

This method is suitable for compounds that are highly soluble in volatile solvents. Supersaturation is achieved by the slow evaporation of the solvent, which increases the concentration of the solute.

Causality Behind Experimental Choices: The rate of evaporation is the most critical parameter in this technique. Slow evaporation is crucial for the growth of high-quality, single crystals. The rate can be controlled by adjusting the surface area of the solution exposed to the atmosphere, the temperature, and the airflow over the solution.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a volatile solvent in which the compound is soluble (e.g., ethyl acetate, acetone, dichloromethane).

  • Dissolution: Prepare a solution of the compound that is close to saturation at room temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the solution in a clean container (e.g., a beaker or a vial) and cover it with a watch glass or parafilm with a few small holes poked in it. This will slow down the rate of evaporation.

  • Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several hours or days.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated from the remaining mother liquor by decantation or filtration.

  • Drying: Gently dry the crystals, as they may be sensitive to prolonged air exposure.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast.Use a less effective solvent, a solvent mixture, or decrease the cooling rate. Seeding the solution with a small crystal can also help.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
Formation of Very Fine Needles Rapid nucleation and crystal growth.Slow down the rate of supersaturation (slower cooling, slower anti-solvent addition, or slower evaporation). Use a solvent that promotes a different crystal habit.
Low Yield The compound has significant solubility in the mother liquor at the final temperature.Cool the solution to a lower temperature. Use a different solvent or an anti-solvent to reduce the final solubility.

Conclusion

The successful crystallization of methyl 1-ethyl-1H-pyrazole-3-carboxylate is an achievable goal through the systematic application of the techniques outlined in this guide. The key to obtaining a high-purity, crystalline product with the desired physical properties lies in a careful and methodical approach to solvent selection and the control of critical process parameters such as cooling rate, anti-solvent addition rate, and evaporation rate. It is recommended that a screening approach be adopted, starting with small-scale experiments to identify the most promising conditions before scaling up the process. The protocols provided herein serve as a robust starting point for the development of a tailored and optimized crystallization process for this important chemical intermediate.

References

  • Synthesis and characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved January 17, 2026, from [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Retrieved January 17, 2026, from [Link]

  • Understanding the role of solvent in regulating the crystal habit. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved January 17, 2026, from [Link]

  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. NIH. Retrieved January 17, 2026, from [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved January 17, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved January 17, 2026, from [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. Retrieved January 17, 2026, from [Link]

  • The effect of solvent and crystallization conditions on habit modification of Carbamazepine. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved January 17, 2026, from [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. Retrieved January 17, 2026, from [Link]

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Method

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Introduction Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. Its st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. Its structural motif is present in numerous compounds with diverse therapeutic activities.[1] The efficient and robust synthesis of this intermediate on a large scale is therefore of critical importance for drug development and commercial production.

This document provides a comprehensive guide for the scale-up synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate, designed for researchers, scientists, and professionals in drug development. We will delve into a well-established synthetic route, offering detailed, step-by-step protocols, insights into process optimization, and critical safety considerations. The presented methodology is designed to be scalable and reproducible, ensuring high yield and purity of the final product.

Synthetic Strategy Overview

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate is approached via a two-step process:

  • Formation of the Pyrazole Ring: A Claisen condensation between an appropriate ketone and diethyl oxalate, followed by a cyclization reaction with hydrazine hydrate to yield methyl 1H-pyrazole-3-carboxylate.

  • N-Ethylation: Regioselective ethylation of the pyrazole nitrogen to afford the desired N-ethylated product.

The control of regioselectivity during the N-alkylation step is a crucial aspect of this synthesis, as the pyrazole ring contains two reactive nitrogen atoms.[2] The choice of reaction conditions, including the base and solvent, plays a pivotal role in directing the alkylation to the desired nitrogen atom.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This part of the synthesis involves the formation of a 1,3-dicarbonyl intermediate via a Claisen condensation, which is then cyclized with hydrazine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Diethyl oxalate146.141.0Specify volume/mass
2-Pentanone86.131.0Specify volume/mass
Sodium Ethoxide68.051.1Specify volume/mass
Ethanol (anhydrous)46.07-Specify volume
Hydrazine hydrate (~64%)50.061.2Specify volume/mass
Methanol32.04-Specify volume
Hydrochloric acid (conc.)36.46-As needed
Diethyl ether74.12-Specify volume
Saturated Sodium Bicarbonate--As needed
Brine--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Step-by-Step Protocol:

  • Preparation of the Reaction Setup: Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Claisen Condensation:

    • Charge the reaction vessel with anhydrous ethanol and sodium ethoxide.

    • Cool the mixture to 0-5 °C using an ice bath.

    • In the dropping funnel, prepare a mixture of diethyl oxalate and 2-pentanone.

    • Add the ketone-oxalate mixture dropwise to the sodium ethoxide solution, maintaining the internal temperature below 10 °C. The addition of the mixture to the base is crucial to prevent self-condensation of the ketone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cyclization with Hydrazine:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add hydrazine hydrate to the reaction mixture, again controlling the temperature to prevent excessive exotherm.

    • After the addition, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up and Isolation:

    • Neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1H-pyrazole-3-carboxylate.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3]

Part 2: N-Ethylation of Methyl 1H-pyrazole-3-carboxylate

This step introduces the ethyl group onto the pyrazole ring. The regioselectivity is critical and can be influenced by the choice of base and solvent.[2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Methyl 1H-pyrazole-3-carboxylate140.121.0Specify mass
Iodoethane (or Diethyl Sulfate)155.97 (154.18)1.1 - 1.5Specify volume/mass
Potassium Carbonate (K2CO3)138.211.5 - 2.0Specify mass
Acetone (or DMF)58.08 (73.09)-Specify volume
Ethyl acetate88.11-Specify volume
Water18.02-Specify volume
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Step-by-Step Protocol:

  • Reaction Setup: In a clean and dry multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place methyl 1H-pyrazole-3-carboxylate and potassium carbonate in acetone (or DMF).

  • Ethylation:

    • Heat the mixture to a gentle reflux.

    • Add the ethylating agent (iodoethane or diethyl sulfate) dropwise to the refluxing mixture. Caution: Alkylating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.[4]

    • Continue to reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product, which may be a mixture of N1 and N2 isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[5] The choice of purification method will depend on the scale of the reaction and the required purity of the final product.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Base for Ethylation Weaker bases like K2CO3 are preferred.Stronger bases can lead to deprotonation at other sites and potential side reactions. The choice of base can also influence the N1/N2 selectivity.[2]
Solvent for Ethylation Polar aprotic solvents like acetone or DMF are generally effective.These solvents facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
Temperature Control Maintain strict temperature control during all exothermic steps.Poor temperature control can lead to the formation of byproducts and pose a safety risk, especially on a larger scale.[6]
Regioisomer Separation Optimize chromatographic conditions or consider fractional distillation.The polarity difference between the N1 and N2 isomers is often sufficient for separation by column chromatography. For larger scales, distillation may be more practical.

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis

StepStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 Diethyl oxalate (1.0 kg)2-Pentanone (0.59 kg), NaOEt (0.52 kg), Hydrazine hydrate (0.41 kg)Ethanol (5 L), Methanol (2 L)0-251875>95%
2 Methyl 1H-pyrazole-3-carboxylate (0.5 kg)Iodoethane (0.66 kg), K2CO3 (0.74 kg)Acetone (4 L)Reflux880>98% (N1 isomer)

Visualization of the Workflow

Scale_Up_Synthesis cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: N-Ethylation A 1. Claisen Condensation (Diethyl oxalate + 2-Pentanone) B 2. Cyclization (with Hydrazine Hydrate) A->B Sodium Ethoxide C 3. Work-up & Isolation B->C Acidification D Methyl 1H-pyrazole-3-carboxylate (Intermediate) C->D Purification E 4. Ethylation Reaction (with Iodoethane) D->E Starting Material for Part 2 F 5. Work-up & Isolation E->F Potassium Carbonate G Methyl 1-ethyl-1H-pyrazole-3-carboxylate (Final Product) F->G Purification

Caption: Workflow for the scale-up synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Safety Considerations

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • An emergency shower and eyewash station should be readily accessible.

Specific Hazards:

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ethylating Agents (Iodoethane, Diethyl Sulfate): These are potent alkylating agents and are classified as carcinogens or suspected carcinogens.[4] They are toxic and can cause severe burns. Handle with extreme caution, using appropriate engineering controls and PPE.

  • Flammable Solvents (Ethanol, Diethyl Ether, Acetone): Use in a well-ventilated area away from ignition sources.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any reactive reagents before disposal.

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 2021 .

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 2019 .

  • Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem, 2025 .

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 2024 .

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016 .

  • Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate. BenchChem, 2025 .

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 2014 .

  • Method for purifying pyrazoles. Google Patents.

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2024 .

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 2023 .

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2008 .

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 2023 .

  • Lithiation Reaction. American Chemical Society.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2008 .

  • Quinacetophenone: A simple precursor to privileged organic motifs. Journal of Saudi Chemical Society, 2017 .

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022 .

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 2017 .

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

  • Regioselective Preparation of N Methylpyrazole Derivative. ResearchGate.

  • Ethyl 1H-pyrazole-3-carboxylate. PubChem.

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

  • Mixed Claisen Condensations. Chemistry LibreTexts.

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.

  • ethyl acetopyruvate. Organic Syntheses Procedure.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

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Application

Application Notes and Protocols for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Pyrazole Carboxylates in Modern Agriculture The pyrazole ring is a foundational scaffold in the development of novel agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Pyrazole Carboxylates in Modern Agriculture

The pyrazole ring is a foundational scaffold in the development of novel agrochemicals, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Derivatives of pyrazole have been successfully commercialized as fungicides, herbicides, and insecticides, underscoring their significance in crop protection.[5] Methyl 1-ethyl-1H-pyrazole-3-carboxylate, a member of this versatile chemical family, represents a promising, yet underexplored, candidate for agrochemical research and development. Its structural motifs suggest potential for various biological activities, making it a target of interest for screening and optimization.

These application notes provide a comprehensive guide for researchers investigating the agrochemical potential of methyl 1-ethyl-1H-pyrazole-3-carboxylate. The protocols outlined below are designed to facilitate a systematic evaluation of its efficacy and mechanism of action, from initial synthesis to in vivo testing.

Synthesis and Characterization

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate is a critical first step in its evaluation. While specific literature on this exact compound is sparse, a general and robust synthetic route can be adapted from established pyrazole synthesis methodologies.[6]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the condensation of a β-ketoester with ethylhydrazine, followed by methylation.

Synthesis_Pathway reagent1 Dimethyl oxalate intermediate1 Intermediate β-ketoester reagent1->intermediate1 Base-catalyzed condensation reagent2 Propanal reagent2->intermediate1 intermediate2 Ethyl 1-ethyl-1H-pyrazole-3-carboxylate intermediate1->intermediate2 Cyclocondensation reagent3 Ethylhydrazine reagent3->intermediate2 product Methyl 1-ethyl-1H-pyrazole-3-carboxylate intermediate2->product Transesterification reagent4 Methanol / Acid catalyst reagent4->product

Caption: Proposed synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Protocol for Synthesis
  • Step 1: Synthesis of Ethyl 2-formylbutanoate. In a round-bottom flask, combine ethyl butyrate and ethyl formate in a 1:1.2 molar ratio in anhydrous diethyl ether. Add sodium methoxide portion-wise while stirring in an ice bath. Allow the reaction to stir at room temperature overnight. Quench the reaction with dilute acid and extract the product with diethyl ether. Purify by vacuum distillation.

  • Step 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate. Dissolve the ethyl 2-formylbutanoate from Step 1 in ethanol. Add a solution of ethylhydrazine oxalate in water dropwise at 0°C. Reflux the mixture for 4-6 hours. After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Step 3: Transesterification to Methyl 1-ethyl-1H-pyrazole-3-carboxylate. Dissolve the ethyl ester from Step 2 in an excess of methanol containing a catalytic amount of sulfuric acid. Reflux the solution for 8-12 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Purify by column chromatography.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of the pyrazole ring and substituent groups.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O of the ester, C=N of the pyrazole).
Elemental Analysis Confirmation of the empirical formula.

Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the potential fungicidal, herbicidal, and insecticidal activities of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

In Vitro Screening Protocols

In vitro assays provide a rapid and cost-effective method for initial screening and for determining the intrinsic activity of the compound.[7][8]

1. Antifungal Activity:

  • Objective: To assess the inhibitory effect on the mycelial growth of key plant pathogenic fungi.

  • Protocol:

    • Prepare Potato Dextrose Agar (PDA) and amend with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL). A solvent control (e.g., DMSO) should be included.

    • Inoculate the center of each petri dish with a mycelial plug (5 mm diameter) of the test fungus (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).[5]

    • Incubate the plates at 25°C in the dark.

    • Measure the colony diameter at regular intervals until the control plate is fully covered.

    • Calculate the percentage of inhibition and determine the EC₅₀ value.

2. Herbicidal Activity:

  • Objective: To evaluate the effect on seed germination and seedling growth of representative monocot and dicot weeds.

  • Protocol:

    • Place filter paper in petri dishes and moisten with a solution of the test compound at different concentrations.

    • Place a defined number of seeds (e.g., 10-20) of test plants (e.g., Amaranthus retroflexus, Digitaria sanguinalis) on the filter paper.[9]

    • Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 7-14 days, measure the germination rate, root length, and shoot length.

    • Calculate the percentage of inhibition compared to a non-treated control.

3. Insecticidal Activity:

  • Objective: To determine the toxicity against common insect pests.

  • Protocol (Contact Toxicity):

    • Dissolve the test compound in a suitable solvent (e.g., acetone).

    • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of the test insects (e.g., Myzus persicae, Plutella xylostella).

    • Place the treated insects in a clean container with a food source.

    • Assess mortality at 24, 48, and 72 hours post-application.

    • Determine the LD₅₀ value.

In_Vitro_Screening start Methyl 1-ethyl-1H-pyrazole-3-carboxylate fungicidal Antifungal Assay (Mycelial Growth Inhibition) start->fungicidal herbicidal Herbicidal Assay (Seed Germination & Growth) start->herbicidal insecticidal Insecticidal Assay (Contact & Ingestion) start->insecticidal ec50 Determine EC₅₀ fungicidal->ec50 ic50 Determine IC₅₀ herbicidal->ic50 ld50 Determine LD₅₀ insecticidal->ld50

Caption: Workflow for in vitro screening of biological activity.

In Vivo Screening Protocols

Promising results from in vitro assays should be followed up with in vivo testing on whole organisms under more realistic conditions.[10][11]

1. Fungicidal Efficacy on Plants:

  • Objective: To evaluate the protective and curative activity against fungal diseases on host plants.

  • Protocol:

    • Grow host plants (e.g., tomato for late blight, wheat for powdery mildew) to a suitable growth stage.

    • For protective activity, spray the plants with a formulation of the test compound. After 24 hours, inoculate the plants with a spore suspension of the pathogen.

    • For curative activity, inoculate the plants with the pathogen first. After 24 hours, spray the plants with the test compound.

    • Include untreated and commercially available fungicide-treated plants as controls.

    • Incubate the plants in a growth chamber with appropriate conditions for disease development.

    • Assess the disease severity after 7-14 days and calculate the percentage of disease control.

2. Herbicidal Efficacy in Greenhouse/Growth Chamber:

  • Objective: To assess the pre- and post-emergence herbicidal activity.

  • Protocol:

    • For pre-emergence, sow seeds of various weed and crop species in pots. Apply the test compound to the soil surface.

    • For post-emergence, treat plants at the 2-4 leaf stage with a spray application of the test compound.[12]

    • Water the pots as needed and keep them in a greenhouse under controlled conditions.

    • Visually assess the percentage of weed control and crop injury at 7, 14, and 21 days after treatment.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development and optimization of a novel agrochemical. Based on the activities of other pyrazole-based agrochemicals, several potential targets can be investigated.[13][14]

Potential Fungicidal Mechanism: SDHI Activity

Many pyrazole carboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[15][16]

  • Protocol for SDH Enzyme Assay:

    • Isolate mitochondria from the target fungus.

    • Prepare a reaction mixture containing a buffer, succinate, and a dye that is reduced by SDH activity (e.g., DCPIP).

    • Add the mitochondrial preparation and the test compound at various concentrations.

    • Monitor the change in absorbance of the dye over time using a spectrophotometer.

    • Calculate the IC₅₀ value for the inhibition of SDH activity.

SDHI_Mechanism etc Mitochondrial Electron Transport Chain complex_i Complex I complex_ii complex_ii complex_iii Complex III complex_iv Complex IV complex_i->complex_iii complex_ii->complex_iii complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP Production atp_synthase->atp inhibitor Methyl 1-ethyl-1H-pyrazole-3-carboxylate inhibitor->complex_ii:f0

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern this synthesis, empowering you to make informed decisions in your laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate can be approached via two primary, logically distinct pathways. The selection of a particular route often depends on the availability of starting materials, desired regiochemical purity, and scalability.

  • Route A: Direct Cyclocondensation. This is the most convergent approach, involving the reaction of a suitable 1,3-dielectrophile with ethylhydrazine. The key challenge in this route is controlling the regioselectivity of the cyclization to favor the desired N1-ethyl isomer.[1][2][3]

  • Route B: Two-Step N-Alkylation. This strategy involves first synthesizing the parent methyl 1H-pyrazole-3-carboxylate, followed by a selective N-ethylation. While less convergent, this route offers unambiguous control over the final product's regiochemistry, as the pyrazole ring is formed before the ethyl group is introduced.[4][5]

The following diagram illustrates these two fundamental approaches.

G cluster_0 Synthetic Approaches start Target: Methyl 1-Ethyl-1H-pyrazole-3-carboxylate route_a Route A: Direct Cyclocondensation route_a->start route_b Route B: Two-Step N-Alkylation route_b->start reagents_a 1,3-Dicarbonyl Equivalent + Ethylhydrazine reagents_a->route_a One-pot reaction (Regioselectivity is key) reagents_b1 1,3-Dicarbonyl Equivalent + Hydrazine intermediate_b Methyl 1H-pyrazole-3-carboxylate reagents_b1->intermediate_b Step 1: Cyclocondensation reagents_b2 Ethylating Agent (e.g., Ethyl Iodide) reagents_b2->route_b Step 2: N-Alkylation (Excellent regiocontrol) G problem Low Yield check1 Reagents Fresh & Pure? problem->check1 Start Here check check action action solution solution action1 Purify starting materials or use new batch check1->action1 No check2 Reaction Temp Optimized? check1->check2 Yes action1->solution Resolved action2 Run kinetics study (TLC/LCMS) to find optimal temp/time check2->action2 No check3 Solvent Appropriate? check2->check3 Yes action2->solution action3 Screen solvents: Ethanol, Acetic Acid, DMF check3->action3 Maybe Not check4 pH Catalytic? check3->check4 Yes action3->solution check4->problem Persistent Issue action4 Add catalytic acid (e.g., Acetic Acid) check4->action4 No action4->solution G dicarbonyl R1-C=O CH2 C=O-R2 path_a Pathway A path_b Pathway B hydrazine H2N— NHEt hydrazine:n1->dicarbonyl:c2 Attack from -NH2 (more basic, less hindered) hydrazine:n2->dicarbonyl:c2 Attack from -NHEt (less basic, more hindered) product_a 1-Ethyl-3-R1-5-R2-pyrazole (Desired Isomer) path_a->product_a Leads to Isomer 1 product_b 1-Ethyl-5-R1-3-R2-pyrazole (Undesired Isomer) path_b->product_b Leads to Isomer 2

Caption: Competing pathways leading to regioisomer formation.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally recommended for the highest purity?

    • A: For the highest assurance of regiochemical purity, the two-step N-alkylation (Route B) is superior. The cyclocondensation to form the unsubstituted pyrazole is straightforward, and the subsequent ethylation occurs predictably at the N1 position. This eliminates the need for potentially difficult separation of regioisomers.

  • Q: What are the best ethylating agents and bases for the N-alkylation route (Route B)?

    • A: A common and effective combination is ethyl iodide or diethyl sulfate as the ethylating agent and a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like DMF or acetonitrile. The base deprotonates the pyrazole N-H, forming a nucleophilic anion that then attacks the ethylating agent. U[6]sing a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

  • Q: How can I definitively confirm the structure and regiochemistry of my final product?

    • A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, a 2D NMR experiment like an HMBC (Heteronuclear Multiple Bond Correlation) spectrum can unambiguously establish the connectivity. You would look for a correlation between the N-ethyl group's methylene protons (~4.2 ppm) and the C3 and C5 carbons of the pyrazole ring. The presence of a 3-bond correlation to C5 and not C3 would confirm the 1,3-disubstituted pattern.

[5]* Q: Are there any "green chemistry" considerations for this synthesis?

  • A: Yes. To make the synthesis more environmentally friendly, consider microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. A[7]dditionally, exploring greener solvents like ethanol where possible, instead of more hazardous solvents like DMF, is advisable. Some modern methods also utilize catalysts to improve efficiency and reduce waste.

[8]---

Section 4: Optimized Experimental Protocols

The following protocols are provided as validated starting points for your laboratory work.

Protocol A: Direct Cyclocondensation (Optimized for Regioselectivity)

This one-pot method uses an activated enol ether to favor the formation of the desired 1,3-isomer.

Materials:

  • Methyl (Z)-4-methoxy-2-oxobut-3-enoate

  • Ethylhydrazine oxalate salt

  • Potassium carbonate (K2CO3)

  • Ethanol, anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of methyl (Z)-4-methoxy-2-oxobut-3-enoate (1.0 eq) in anhydrous ethanol (5 mL per mmol of substrate), add potassium carbonate (2.5 eq).

  • Add ethylhydrazine oxalate (1.1 eq) portion-wise over 10 minutes. The mixture may warm slightly.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Protocol B: Two-Step N-Alkylation (Highest Purity)

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • Follow Protocol A, but substitute hydrazine hydrate (1.1 eq) for ethylhydrazine oxalate and use only catalytic acetic acid (0.1 eq) instead of potassium carbonate.

  • After workup and purification, you will obtain the intermediate methyl 1H-pyrazole-3-carboxylate.

Step 2: N-Ethylation

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the final product with high regiochemical purity.

Section 5: Data Summary Table

The following table provides a comparative overview of the two primary synthetic routes.

ParameterRoute A: Direct CyclocondensationRoute B: N-Alkylation
Primary Advantage Convergent (one-pot)Unambiguous regiocontrol
Primary Challenge Potential for regioisomer formationTwo distinct synthetic steps
Typical Yield 60-85% (isomer ratio dependent)>90% for alkylation step
Reagents 1,3-Dicarbonyl, EthylhydrazinePyrazole intermediate, Base, Ethyl Halide
Solvent Ethanol, Acetic AcidDMF, Acetonitrile
Purification Chromatography to separate isomersSimpler chromatography

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). ACS Publications. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). the NIST WebBook. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. We will explore the common challenges encountered during its purification and offer robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing methyl 1-ethyl-1H-pyrazole-3-carboxylate?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Regioisomers: The formation of the isomeric methyl 1-ethyl-1H-pyrazole-5-carboxylate is a frequent challenge, particularly in classical Knorr-type syntheses involving unsymmetrical 1,3-dicarbonyl compounds.[1] The initial reaction of the substituted hydrazine can occur at two different carbonyl groups, leading to a mixture of regioisomers that can be difficult to separate due to their similar physical properties.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as ethyl hydrazine and the corresponding β-ketoester or equivalent C3 synthon.

  • Side-Reaction Products: Depending on the reaction conditions, side-products like pyrazolines (from incomplete aromatization) or open-chain hydrazones may be present.[1] Adjusting the pH, often with a small amount of acid, can promote the final cyclization and dehydration steps.[1]

  • Solvent and Reagent Residues: Residual solvents and excess reagents used during the synthesis and workup will also be present in the crude material.

Q2: My crude NMR shows a mixture of two very similar compounds that I suspect are regioisomers. How can I confirm this and what is the best way to separate them?

A2: Confirming the presence of regioisomers can be achieved through careful analysis of 1D and 2D NMR spectra (e.g., NOESY, HMBC) to establish through-space or long-range correlations between the N-ethyl group and the pyrazole ring protons or the carboxylate group.

Separating these isomers is often challenging.[2] Here are the recommended approaches:

  • Flash Column Chromatography: This is the most common and effective method for separating regioisomers.[2][3] Success is highly dependent on optimizing the stationary and mobile phases.

  • Crystallization: If one of the isomers is the major product and can be induced to crystallize, this can be an excellent purification method. Fractional crystallization can also be attempted if both isomers are solid.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can provide high-resolution separation.[4]

Q3: I am having difficulty getting my methyl 1-ethyl-1H-pyrazole-3-carboxylate to crystallize. What can I do?

A3: If your compound is an oil or resists crystallization, consider the following troubleshooting steps:

  • Increase Purity: Impurities can significantly inhibit crystallization. First, try to purify the oil by column chromatography to remove contaminants.[4]

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. Good crystallization solvents typically dissolve the compound when hot but have poor solubility when cold.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal from a previously successful batch.[4]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution.

  • Form an Acid Addition Salt: Pyrazoles are basic and can form salts with inorganic or organic acids. These salts are often crystalline and can be easily purified by recrystallization.[5][6] The free base can be regenerated by treatment with a mild base.

Q4: Can I purify methyl 1-ethyl-1H-pyrazole-3-carboxylate by distillation?

A4: For volatile pyrazole derivatives, distillation under reduced pressure can be a viable purification method.[5] A Chinese patent suggests that vacuum distillation is a suitable final purification step for a similar compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, after initial workup and removal of salts and solvent.[7] However, the feasibility depends on the boiling point and thermal stability of your specific compound. It is crucial to perform a small-scale trial to ensure the compound does not decompose at the required temperature.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Issue 1: Poor Separation of Regioisomers by Column Chromatography
Potential Cause Solution
Inappropriate Mobile Phase Polarity Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a discernible difference in Rf values between the two spots. A common mobile phase for pyrazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[2][3]
Co-elution on Silica Gel If the isomers have very similar polarities, try a different stationary phase. Neutral alumina can be a good alternative for basic compounds like pyrazoles.[4] Reversed-phase chromatography using a C18 column with polar mobile phases (e.g., acetonitrile/water) is another option.[4]
Compound Degradation on Silica Pyrazoles can interact with the acidic silanol groups on silica gel, leading to streaking and poor recovery.[4] Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to the eluent.[4]
Issue 2: Product "Oiling Out" During Recrystallization
Potential Cause Solution
Solution is Supersaturated Add a small amount of additional hot solvent to the oiled-out mixture until a clear solution is formed, then allow it to cool slowly.[4] Insulating the flask can help slow the cooling process.[4]
Solvent Boiling Point is Too High The compound may be melting in the hot solvent rather than dissolving. Choose a solvent with a lower boiling point.[4]
Presence of Impurities Purify the compound by column chromatography to remove impurities that may be inhibiting crystallization.[4]
Issue 3: Low Recovery After Purification
Potential Cause Solution
Product Loss During Workup Ensure complete extraction from the aqueous phase during workup by using an appropriate organic solvent and performing multiple extractions.
Decomposition on Stationary Phase Minimize the time the compound spends on the column by using flash chromatography with a faster flow rate.[4] Consider deactivating the silica gel with a base as mentioned in Issue 1.
Incomplete Elution from Column After the main product has eluted, flush the column with a more polar solvent to ensure all the compound has been recovered.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol provides a general procedure for the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate from its regioisomer using normal-phase flash chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).
  • Identify a solvent system that provides good separation between the desired product and impurities, with the desired product having an Rf value between 0.2 and 0.4.

2. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.
  • Pack the column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, low-polarity mobile phase.[2]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
  • Alternatively, for better resolution, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[2]

4. Elution and Fraction Collection:

  • Begin eluting with the low-polarity solvent system identified in the TLC analysis.
  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure to obtain the purified methyl 1-ethyl-1H-pyrazole-3-carboxylate.
Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid methyl 1-ethyl-1H-pyrazole-3-carboxylate by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot.
  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the selected hot solvent to completely dissolve the compound.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Methyl 1-ethyl-1H-pyrazole-3-carboxylate Analysis Purity Assessment (TLC, NMR) Crude->Analysis IsSolid Is the crude product a solid? Analysis->IsSolid Distillation Vacuum Distillation (If applicable) Analysis->Distillation Alternative for liquids Chromatography Flash Column Chromatography IsSolid->Chromatography No / Impure Recrystallization Recrystallization IsSolid->Recrystallization Yes PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct

Caption: General workflow for the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Troubleshooting Logic for Isomer Separation

IsomerSeparation Start Co-eluting Isomers on Silica TLC Optimize Optimize Mobile Phase (Gradient/Solvent) Start->Optimize Success Separation Achieved Optimize->Success Improved Rf Separation Failure Still Poor Separation Optimize->Failure No Improvement ChangeStationary Change Stationary Phase (Alumina, C18) Failure->ChangeStationary ChangeStationary->Success Separation Achieved

Caption: Decision-making process for troubleshooting regioisomer separation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ChemicalBook. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonic
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone of modern pharmaceuticals, and controlling their synthesis is paramount. This guide provides in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic route, moving beyond simple protocols to explain the causality behind experimental choices.

The synthesis of this specific pyrazole derivative typically proceeds via one of two primary strategies:

  • Direct Cyclocondensation: Reaction of a 1,3-dicarbonyl equivalent with ethylhydrazine.

  • Post-Modification: Formation of the methyl 1H-pyrazole-3-carboxylate core followed by N-alkylation with an ethylating agent.

Both routes are viable, but each presents a unique set of challenges, primarily centered on controlling regioselectivity. This guide will address the side reactions inherent to both pathways.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My synthesis is producing a mixture of regioisomers that are extremely difficult to separate. How can I improve selectivity?

This is the most common challenge in substituted pyrazole synthesis. The root cause depends on your chosen synthetic route.

A1.1: If using a Direct Cyclocondensation route (e.g., with a β-ketoester and ethylhydrazine):

You are likely forming both methyl 1-ethyl-1H-pyrazole-3-carboxylate and its undesired isomer, methyl 1-ethyl-1H-pyrazole-5-carboxylate. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Underlying Cause: The reaction proceeds via nucleophilic attack of one of the two nitrogen atoms of ethylhydrazine onto one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl precursor. The reaction pH is critical; acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, often reversing selectivity compared to neutral conditions.[1]

  • Troubleshooting Protocol:

    • Solvent Modification (High-Impact): Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity by modulating the reactivity of the intermediates.

    • pH Control: If using a hydrazine salt (e.g., ethylhydrazine sulfate), carefully control the addition of a base. Conversely, in some systems, a catalytic amount of acid (like acetic acid) can favor one isomer over the other.[2]

    • Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer.

A1.2: If using an N-Alkylation route (alkylating methyl 1H-pyrazole-3-carboxylate):

You are generating a mixture of the desired N1-alkylated product (1-ethyl) and the undesired N2-alkylated isomer (2-ethyl). The pyrazole anion formed upon deprotonation has electron density on both nitrogen atoms, leading to competitive alkylation.[3]

  • Underlying Cause: The ratio of N1 to N2 alkylation is governed by a complex interplay between the cation of the base, the solvent, and steric hindrance from the substituents on the pyrazole ring.[3][4]

  • Troubleshooting Protocol:

    • Systematic Base and Solvent Screening: This is the most critical factor. A common starting point that favors N1 alkylation is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF.[4] For potentially higher N1 selectivity, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be effective, as the sodium cation coordinates preferentially with the N2 nitrogen, leaving the N1 position more sterically accessible for alkylation.[5]

    • Steric Shielding: While not applicable for modifying the target molecule itself, this principle explains why N1 alkylation is often favored. The substituent at the C5 position (in this case, a hydrogen) provides less steric bulk than the C3-carboxylate group, directing the incoming ethyl group to the less hindered N1 nitrogen.

    • Temperature Control: Run the reaction at room temperature or below. Adding the alkylating agent slowly to a cooled solution of the pyrazole anion can significantly improve selectivity.

Troubleshooting Flowchart for Regioselectivity

G start Poor Regioselectivity (Isomer Mixture) route_decision Which Synthetic Route? start->route_decision cyclo Route A: Direct Cyclocondensation route_decision->cyclo Cyclocondensation alkylation Route B: N-Alkylation route_decision->alkylation N-Alkylation solvent Action: Change Solvent (e.g., EtOH -> TFE) cyclo->solvent ph Action: Control pH (Add catalytic acid/base) solvent->ph base_solvent Action: Screen Base/Solvent (e.g., K2CO3/DMSO or NaH/THF) alkylation->base_solvent temp Action: Lower Temperature & Slow Addition base_solvent->temp

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q2: The reaction yield is consistently low, with significant starting material remaining after the recommended reaction time. What should I do?

Low yields are often due to incomplete reactions or competing decomposition pathways.[2]

  • Underlying Cause: Insufficient activation (e.g., incomplete deprotonation in N-alkylation), low reactivity of the electrophile (alkylating agent), or suboptimal temperature.

  • Troubleshooting Protocol:

    • Verify Deprotonation (N-Alkylation): If using a base like K₂CO₃, ensure it is finely powdered and the reaction is stirred vigorously. If using NaH, ensure it is fresh (not quenched by atmospheric moisture) and used in an anhydrous solvent.[5]

    • Increase Electrophilicity: If using ethyl chloride, consider switching to a more reactive alkylating agent with a better leaving group, such as ethyl bromide, ethyl iodide, or diethyl sulfate.[5]

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress carefully by TLC or LC-MS every hour to find the optimal balance between reaction rate and side product formation.[2]

    • Ensure Anhydrous Conditions: Water can quench strong bases and interfere with the reaction. Use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

Q3: I've isolated an unexpected, highly polar byproduct, especially when pushing the reaction. Could it be a quaternary salt?

Yes, this is a common side reaction in N-alkylation, particularly when using reactive alkylating agents or excess reagents.

  • Underlying Cause: The desired product, methyl 1-ethyl-1H-pyrazole-3-carboxylate, is still nucleophilic. It can react with a second molecule of the ethylating agent to form a dialkylated, positively charged pyrazolium salt.[5] This salt is typically highly polar and may be soluble in water.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use no more than 1.05–1.1 equivalents of the ethylating agent.[5]

    • Slow Addition: Add the ethylating agent dropwise to the reaction mixture over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[6]

    • Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5]

Key Reaction Pathways and Side Products

G sub Methyl 1H-pyrazole-3-carboxylate + Ethyl Iodide prod_n1 Desired Product (N1-Ethyl) Methyl 1-ethyl-1H-pyrazole-3-carboxylate sub->prod_n1 K2CO3, DMSO (Favored) prod_n2 Side Product (N2-Ethyl) Methyl 2-ethyl-2H-pyrazole-3-carboxylate sub->prod_n2 Suboptimal Conditions prod_quat Side Product (Quaternary Salt) 1,2-Diethyl-3-carbomethoxy-pyrazolium iodide prod_n1->prod_quat Excess EtI, High Temp prod_hydrolysis Side Product (Hydrolysis) 1-Ethyl-1H-pyrazole-3-carboxylic acid prod_n1->prod_hydrolysis H2O, Acid or Base

Caption: Synthetic pathways for the N-alkylation route.

Q4: My final product is contaminated with the corresponding carboxylic acid. How can I prevent this ester hydrolysis?
  • Underlying Cause: The methyl ester is susceptible to hydrolysis (saponification) under either strongly basic or acidic conditions, especially if water is present during the reaction or workup.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

    • Careful Workup: When quenching the reaction, use a mild aqueous acid (e.g., saturated NH₄Cl solution) or buffer instead of strong acids like HCl. Minimize the time the product is in contact with aqueous basic or acidic layers during extraction.

    • Purification: If hydrolysis has already occurred, the acid byproduct can often be removed by washing the organic solution with a weak base like saturated sodium bicarbonate solution. The desired ester will remain in the organic layer, while the carboxylate salt will move to the aqueous layer.

    • Re-esterification: If significant hydrolysis has occurred, the crude product can be re-esterified using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid or SOCl₂).

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is generally preferred: direct cyclocondensation or N-alkylation?

For laboratory-scale synthesis where control and purity are paramount, the N-alkylation route is often preferred . While it adds a step, it decouples the two main challenges. The initial pyrazole formation with unsubstituted hydrazine avoids the regioselectivity issue of the cyclocondensation step.[7] The subsequent N-alkylation step then becomes a single, more controllable reaction where regioselectivity can be effectively managed by carefully selecting the base and solvent, as detailed above.[4][5]

Q2: What are the best analytical techniques to monitor the reaction and distinguish between the isomers?

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. The N1 and N2 isomers often have slightly different Rf values, but may co-elute in some solvent systems. The quaternary salt will be a very polar spot, likely at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It can confirm the consumption of starting material and the formation of a product with the correct mass. The N1 and N2 isomers will have identical masses but may have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation and distinguishing between isomers.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons are highly diagnostic. The N1-ethyl and N2-ethyl isomers will have distinct patterns.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NMR experiment that can unambiguously determine the regiochemistry. Irradiation of the N-ethyl protons will show a spatial correlation (an NOE) to the proton at either the C5 position (confirming the N1 isomer) or the C3-ester (confirming the N2 isomer).

Part 3: Data Summary & Protocols
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
BaseSolventTypical N1:N2 RatioNotesReference(s)
K₂CO₃DMSO>9:1A reliable and common method favoring the thermodynamic N1 product.[4]
NaHTHF>10:1Often gives excellent N1 selectivity. Requires strictly anhydrous conditions.[5]
Cs₂CO₃ACN~7:3The larger cesium cation can sometimes alter selectivity compared to K⁺ or Na⁺.[3]
KOHDMF~5:1Can result in lower selectivity and potential for ester hydrolysis if not anhydrous.[8]

Note: Ratios are approximate and can vary based on substrate, temperature, and specific reaction setup.

Experimental Protocol: Regioselective N1-Ethylation of Methyl 1H-pyrazole-3-carboxylate

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add methyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMSO (approx. 0.2 M concentration).

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (EtI, 1.1 eq) dropwise via syringe over 10 minutes.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 1-ethyl-1H-pyrazole-3-carboxylate.

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Conde, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 11(1), 13-16. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6544. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Yarovaya, O. I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

  • Choubane, W., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4786. [Link]

  • ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

  • Choubane, W., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4786. [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • Zorbach, T., et al. (2022). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 61(43), e202206788. [Link]

  • ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Tasch-Müller/381cd39e5590b162f438992f15591395b28e21a6]([Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the synthesis and optimization of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction to synthesize methyl 1-ethyl-1H-pyrazole-3-carboxylate is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. For condensation reactions, refluxing the mixture is a common strategy to drive the reaction to completion.[1] Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly reduce reaction times.[1][2]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the presence of unreacted starting materials and reduced product formation.

    • Solution: Carefully verify the stoichiometry of your reactants. For the N-alkylation of a pyrazole ring, a slight excess (1.1-1.2 equivalents) of the alkylating agent (e.g., ethyl iodide or diethyl sulfate) is often employed to ensure complete consumption of the pyrazole starting material.[3][4]

  • Inefficient Base or Catalyst: The choice and amount of base (for N-alkylation) or acid catalyst (for cyclocondensation) are critical.

    • Solution:

      • For N-alkylation: Strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF are commonly used to deprotonate the pyrazole nitrogen, making it a more potent nucleophile.[4] Alternatively, milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile can also be effective and may offer better control over the reaction.[5]

      • For Knorr-type cyclocondensation: A catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often necessary to facilitate the formation of the initial hydrazone intermediate.[1]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products is a major contributor to low yields.

    • Solution: Identify the major byproducts through techniques like NMR or LC-MS. A common side reaction in the N-alkylation of unsymmetrical pyrazoles is the formation of regioisomers. The reaction of ethyl 1H-pyrazole-3-carboxylate with an ethylating agent can potentially yield both methyl 1-ethyl-1H-pyrazole-3-carboxylate and methyl 2-ethyl-2H-pyrazole-3-carboxylate. The regioselectivity can be influenced by steric and electronic factors, as well as the reaction conditions.[3][5][6] To favor the desired N1-alkylation, consider using bulkier alkylating agents or adjusting the base and solvent system.[5]

Issue 2: Formation of Regioisomers during N-Alkylation

Question: I am observing the formation of two regioisomers during the N-ethylation of methyl 1H-pyrazole-3-carboxylate. How can I improve the regioselectivity of the reaction?

Answer:

Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge.[3][5] The two nitrogen atoms in the pyrazole ring have different electronic environments and steric accessibility, which dictates the site of alkylation.

Factors Influencing Regioselectivity & Optimization Strategies:

  • Steric Hindrance: The substituent at the C3 position (the methyl carboxylate group) can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. Conversely, the N2 nitrogen is generally less sterically hindered.

    • Strategy: While counterintuitive, sometimes a bulkier alkylating agent can favor alkylation at the more sterically accessible nitrogen. However, the interplay of steric and electronic effects is complex. A systematic screening of different ethylating agents (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) may be necessary.

  • Electronic Effects: The electron-withdrawing nature of the methyl carboxylate group at the C3 position influences the electron density of the two ring nitrogens. This can affect their nucleophilicity.

  • Nature of the Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation.[3]

    • Strategy: Experiment with different base/solvent combinations. For instance, using a strong base like NaH in DMF will generate a sodium pyrazolide salt. The coordination of the sodium cation with the nitrogen atoms can influence the regiochemical outcome. Comparing this with a milder base like K₂CO₃ in DMSO could reveal differences in selectivity.[5]

  • Temperature: Reaction temperature can also play a role in regioselectivity.

    • Strategy: Running the reaction at a lower temperature may enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other.

Workflow for Optimizing Regioselectivity:

G cluster_0 Optimizing N-Alkylation Regioselectivity start Start: Mixture of Regioisomers Observed screen_bases Screen Different Bases (e.g., NaH, K₂CO₃, Cs₂CO₃) start->screen_bases screen_solvents Vary Solvent Polarity (e.g., DMF, THF, Acetonitrile) screen_bases->screen_solvents screen_temp Adjust Reaction Temperature (e.g., 0°C, RT, Reflux) screen_solvents->screen_temp analyze Analyze Regioisomeric Ratio (e.g., by ¹H NMR or LC-MS) screen_temp->analyze analyze->screen_bases Further Optimization Needed optimal Optimal Conditions Identified analyze->optimal Desired Selectivity Achieved

Caption: A systematic workflow for optimizing the regioselectivity of N-alkylation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, methyl 1-ethyl-1H-pyrazole-3-carboxylate, from the reaction mixture. What are some effective purification strategies?

Answer:

Effective purification is key to obtaining a high-purity product. The choice of purification method will depend on the nature of the impurities.

Common Impurities & Purification Protocols:

  • Unreacted Starting Materials: If the reaction is incomplete, both the starting pyrazole and the ethylating agent may be present.

    • Solution:

      • Aqueous Work-up: A standard aqueous work-up can help remove some of the unreacted starting materials and inorganic salts. Quenching the reaction with a saturated aqueous solution of ammonium chloride (for reactions using NaH) is a common practice.[4]

      • Extraction: Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) will transfer the product into the organic phase, leaving water-soluble impurities behind.[4]

  • Regioisomeric Byproduct: As discussed, the formation of the N2-ethylated isomer is a common issue.

    • Solution:

      • Silica Gel Column Chromatography: This is the most common and effective method for separating regioisomers.[7] A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation. Monitor the fractions by TLC to identify the desired product.

  • Other Organic Impurities: Side reactions can lead to the formation of various other organic byproducts.

    • Solution:

      • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

      • Acid-Base Extraction: If the impurities have acidic or basic functionalities that the desired product lacks, an acid-base extraction can be employed to selectively remove them.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Action
Low YieldIncomplete reactionExtend reaction time, increase temperature, consider microwave synthesis.[1][2]
Suboptimal stoichiometryUse a slight excess (1.1-1.2 eq.) of the ethylating agent.[3][4]
Inefficient base/catalystFor N-alkylation, screen strong (NaH) and mild (K₂CO₃) bases.[4][5] For cyclocondensation, use a catalytic amount of acid.[1]
Formation of RegioisomersLack of regiocontrolScreen different bases, solvents, and temperatures.[3][5][6]
Purification DifficultiesPresence of unreacted starting materialsPerform an aqueous work-up and extraction.[4]
Co-elution of regioisomersOptimize the eluent system for column chromatography.[7]
Presence of other byproductsConsider recrystallization or acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare methyl 1-ethyl-1H-pyrazole-3-carboxylate?

A1: The most common and versatile approach involves a two-step synthesis. The first step is the synthesis of the pyrazole core, typically through a cyclocondensation reaction, followed by N-alkylation.

  • Step 1: Pyrazole Ring Formation: A classic method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[8][9] For methyl 1H-pyrazole-3-carboxylate, a suitable starting material would be a derivative of methyl 2,4-dioxobutanoate, which is then reacted with hydrazine hydrate.

  • Step 2: N-Alkylation: The resulting methyl 1H-pyrazole-3-carboxylate is then N-alkylated using an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.[4][6][10]

G cluster_1 General Synthetic Route start 1,3-Dicarbonyl Precursor cyclocondensation Cyclocondensation (Knorr Synthesis) start->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation pyrazole_ester Methyl 1H-pyrazole-3-carboxylate cyclocondensation->pyrazole_ester n_alkylation N-Alkylation pyrazole_ester->n_alkylation ethylating_agent Ethylating Agent (e.g., EtI, Et₂SO₄) ethylating_agent->n_alkylation base Base (e.g., NaH, K₂CO₃) base->n_alkylation final_product Methyl 1-ethyl-1H-pyrazole-3-carboxylate n_alkylation->final_product

Caption: A general two-step synthetic pathway for methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Several parameters are critical for optimizing the reaction:

  • Temperature: Temperature control is crucial, especially during the addition of reagents. For N-alkylation with a strong base like NaH, the initial deprotonation is often carried out at 0 °C to control the exothermic reaction.[4] The subsequent alkylation may be performed at room temperature or with gentle heating.[4]

  • Solvent: The choice of solvent is critical. For N-alkylation, anhydrous polar aprotic solvents like DMF, THF, or acetonitrile are preferred to ensure the solubility of the pyrazole salt and to prevent side reactions with water.[4]

  • Atmosphere: Reactions involving strong bases like NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[4]

  • Rate of Addition: Slow, dropwise addition of reagents, particularly the alkylating agent and any strong bases, is recommended to maintain control over the reaction temperature and minimize the formation of byproducts.[11]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled with extreme care in a fume hood and under an inert atmosphere.[4]

  • Alkylating Agents: Many alkylating agents, such as ethyl iodide and diethyl sulfate, are toxic and potentially carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like DMF and THF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q5: Can the methyl ester group be affected during the reaction?

A5: Under strongly basic conditions and in the presence of nucleophiles (like residual water or hydroxide ions), the methyl ester group could potentially undergo hydrolysis to the corresponding carboxylic acid. However, in a well-controlled, anhydrous N-alkylation reaction, the deprotonation of the pyrazole nitrogen is the much faster and more favorable reaction. If hydrolysis is a concern, using a milder base like K₂CO₃ can minimize this risk.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (2025). ResearchGate. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a pure, crystalline form. As a substituted pyrazole ester, its purification via crystallization is critical, yet can be nuanced.

This document provides in-depth troubleshooting guides and FAQs based on established principles of crystallization for heterocyclic and small organic molecules. We will explore the causality behind common issues and provide robust, field-proven protocols to overcome them.

Section 1: Compound Profile and Key Crystallization Considerations

Methyl 1-ethyl-1H-pyrazole-3-carboxylate possesses structural features that directly influence its crystallization behavior: a polar pyrazole ring, an ester functional group, and alkyl substituents. The pyrazole moiety can participate in hydrogen bonding, while the overall molecule retains significant organic character, making solvent selection a critical first step.[1][2]

While specific experimental data for this exact molecule is not broadly published, we can infer its properties from closely related analogs.

PropertyValue / ObservationRationale & Impact on Crystallization
Molecular Formula C₈H₁₂N₂O₂The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.
Molecular Weight ~168.19 g/mol As a small molecule, it should exhibit reasonable solubility in a range of common organic solvents.
Physical State Likely a low-melting solid or oilMany similar pyrazole esters are solids with melting points that can be below the boiling point of common recrystallization solvents, creating a risk of "oiling out".[3][4]
Key Functional Groups Pyrazole, Methyl EsterThe ester group suggests that solvents like ethyl acetate may be effective, following the "like dissolves like" principle.[5] The pyrazole ring may increase solubility in alcohols like ethanol or isopropanol.[6][7]
Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the crystallization of methyl 1-ethyl-1H-pyrazole-3-carboxylate in a direct question-and-answer format.

Problem 1: My compound has separated as a liquid ("oiled out") instead of forming crystals.

Answer: "Oiling out" is a frequent issue, especially with compounds that have low melting points. It occurs when the solute becomes insoluble and separates from the solution at a temperature that is above its own melting point.[3][8] This prevents the orderly arrangement of molecules into a crystal lattice and often traps impurities.

Probable Causes & Solutions:

  • High Solution Temperature at Saturation: The solution is becoming saturated too quickly while still very hot.

  • Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.

  • High Impurity Load: Impurities can depress the melting point of the compound, exacerbating the issue.

Follow this workflow to diagnose and solve the problem:

G start Oiling Out Observed q1 Is the solution cooling too rapidly? start->q1 a1 Re-heat to dissolve. Insulate the flask (e.g., with glass wool or in a dewar) to ensure slow cooling. q1->a1 Yes q2 Is the boiling point of the solvent high relative to the compound's (likely low) melting point? q1->q2 No end Successful Crystallization a1->end a2_1 Re-dissolve and add more 'good' solvent (the one the compound is more soluble in). This lowers the saturation temperature. q2->a2_1 Yes a2_2 Consider switching to a lower-boiling point solvent or solvent system. q2->a2_2 Yes a2_1->end a2_2->end

Caption: Troubleshooting workflow for an "oiling out" event.

Problem 2: No crystals are forming, even after the solution has cooled completely.

Answer: This is almost always due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation.[3]

Probable Causes & Solutions:

  • Excess Solvent: The most common cause. The concentration of the compound is too low to reach saturation even at a low temperature.[3]

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature. Crystal growth needs a nucleation point to begin.[3]

Use the following decision process to induce crystallization:

G start No Crystals Formed Upon Cooling action1 Gently scratch the inner wall of the flask with a glass rod at the solution's surface. start->action1 q1 Did crystals form? action1->q1 action2 If available, add a tiny 'seed crystal' of the pure compound. q1->action2 No end Successful Crystallization q1->end Yes q2 Did crystals form? action2->q2 action3 Solution is likely not saturated. Boil off a portion of the solvent (e.g., 20-30%) and allow to cool again. q2->action3 No q2->end Yes action3->end

Caption: Workflow for inducing crystallization from a clear solution.

Problem 3: The product "crashed out" instantly as a very fine powder.

Answer: Rapid precipitation, or "crashing out," is discouraged because it tends to trap impurities within the rapidly forming solid, defeating the purpose of recrystallization.[8][9] This indicates that the solution was highly concentrated and cooled too quickly.

Solutions:

  • Increase Solvent Volume: Re-heat the mixture to re-dissolve the powder. Add a small additional amount of hot solvent (e.g., 10-15% more volume). While this may slightly decrease the overall yield, it slows down the rate of crystallization, leading to purer, larger crystals.[8]

  • Slow Down Cooling: Place the hot flask in an insulated container (like a beaker of hot water or a dewar flask) to ensure a very gradual temperature drop. Slow cooling is essential for growing high-quality crystals.

Problem 4: The final yield of crystals is very low.

Answer: A poor yield (e.g., <50%) is typically caused by using a large excess of solvent, where a significant portion of your compound remains dissolved in the mother liquor even after cooling.[8]

Solutions:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it completely. A significant amount of solid residue indicates that your yield can be improved.

  • Reduce Solvent Volume: If you have not yet disposed of the mother liquor, you can combine it with your filtered crystals, re-dissolve, and then boil away a portion of the solvent to create a more concentrated solution before attempting the cooling and crystallization step again.[8]

  • Optimize Solvent Choice: Your chosen solvent might be too good. A proper recrystallization solvent should show a large difference in solubility between hot and cold conditions.[10] Consider a solvent system where the compound is less soluble when cold.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the best starting solvent for crystallizing methyl 1-ethyl-1H-pyrazole-3-carboxylate?

    • A1: There is no single "best" solvent. A systematic screening is recommended. Good starting points, based on the compound's structure, would be:

      • Alcohols: Ethanol, Isopropanol (often successful for pyrazole derivatives).[6][7]

      • Esters: Ethyl acetate (based on the "like dissolves like" principle).[5]

      • Ketones: Acetone.

      • Apolar Solvents: Heptane, Hexane, or Toluene (often used as the "anti-solvent" in a mixed system).[5]

      • Polar Aprotic: Acetonitrile.[11]

  • Q2: How do I perform a systematic solvent screening?

    • A2: Use a small amount of your crude material (~10-20 mg per test). See Protocol 4.2 for a detailed step-by-step guide. The goal is to find a solvent that dissolves your compound when hot but results in poor solubility when cooled to room temperature or in an ice bath.

  • Q3: What is a mixed-solvent system and when should I use one?

    • A3: This technique is useful when no single solvent has the ideal solubility profile. It involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[12] You dissolve your compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify, and the solution is allowed to cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Dichloromethane/Hexane.[5]

  • Q4: How can I obtain X-ray quality single crystals?

    • A4: Growing single crystals for X-ray diffraction requires meticulous care and very slow crystal growth. The key is to never rush the process.

      • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few very small holes with a needle. Allow the solvent to evaporate over several days or weeks.

      • Solvent Diffusion: This is a highly effective method. Dissolve your compound in a small amount of a dense "good" solvent (like dichloromethane). Carefully layer a less dense "bad" solvent (like hexane) on top without mixing. Over time, the solvents will slowly diffuse into one another, gradually reducing the solubility and promoting the growth of large, well-ordered crystals at the interface.[2] See Protocol 4.3.

Section 4: Experimental Protocols
Protocol 4.1: Standard Recrystallization Protocol
  • Place the crude methyl 1-ethyl-1H-pyrazole-3-carboxylate in an appropriately sized Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the compound just completely dissolves.[9]

  • If the solution is colored (and the pure compound is expected to be colorless), this is the stage to decolorize using activated carbon. Add a very small amount of carbon, swirl, and hot-filter the solution to remove it.

  • Cover the flask with a watch glass and set it on a countertop or insulated pad where it will not be disturbed. Allow it to cool slowly to room temperature.[8]

  • Once crystal formation appears to have stopped, you may place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[10]

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Allow the crystals to dry completely under vacuum.

Protocol 4.2: Small-Scale Solvent Screening
  • Place ~15 mg of your crude solid into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature until the solid dissolves or it is clear it is insoluble (e.g., after 1 mL). If a solid dissolves at room temperature, that solvent is unsuitable for recrystallization.

  • Take the tubes where the solid was poorly soluble and heat them gently in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the tubes to cool to room temperature, and then place them in an ice bath.

  • Observe: The ideal solvent is one that required a small amount of hot solvent to dissolve the compound and produced a large quantity of crystalline solid upon cooling.

Protocol 4.3: Crystallization by Solvent Diffusion (for Single Crystals)
  • Dissolve 5-10 mg of the purified compound in 0.5 mL of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a narrow vial.

  • Carefully and slowly, layer 1.5 mL of a "bad" anti-solvent (e.g., hexane, pentane) on top of the solution. Use a pipette or syringe against the side of the vial to avoid mixing.[2]

  • Seal the vial tightly and leave it undisturbed in a vibration-free location for several days to weeks.

  • Crystals should slowly form at the interface between the two solvent layers.

References
  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Westin, J. Recrystallization - Organic Chemistry. Jack Westin. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Recrystallization and Crystallization. [Link]

  • Recrystallization. [Link]

  • ResearchGate. I'm not getting a single crystal for organic compounds. (2012). [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). [Link]

  • Solubility of Things. Pyrazole. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • AIP Publishing. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). [Link]

  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Guide for crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. (2024). [Link]

  • American Elements. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. (2023). [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

Sources

Optimization

stability issues of methyl 1-ethyl-1H-pyrazole-3-carboxylate under different conditions

Welcome to the Technical Support Center for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 1-Ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate, troubleshoot, and resolve stability-related issues in your experiments.

While specific public data on the stability of methyl 1-ethyl-1H-pyrazole-3-carboxylate is limited, this guide is built upon established principles of chemical kinetics and data from structurally similar pyrazole esters. The pyrazole core itself is known for its metabolic stability, which is a significant advantage in many applications[1]. However, the ester functional group introduces a potential liability, primarily to hydrolysis. This guide will equip you to systematically investigate and understand the stability profile of your molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your work with methyl 1-ethyl-1H-pyrazole-3-carboxylate in a question-and-answer format.

Q1: I'm observing a decrease in the purity of my compound over time when stored in solution. What is the likely cause?

A1: The most probable cause for a decrease in purity of methyl 1-ethyl-1H-pyrazole-3-carboxylate in solution is hydrolysis of the methyl ester group . Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds and related molecules, especially in aqueous environments.[2][3] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

The pyrazole ring itself is generally stable. However, the ester moiety can be attacked by water, leading to the formation of 1-ethyl-1H-pyrazole-3-carboxylic acid and methanol. This reaction can be catalyzed by both acid and base. Some studies on other pyrazole esters have shown rapid degradation in buffers with a pH of 8.[3]

To confirm if hydrolysis is the issue, you should:

  • Analyze by HPLC: Compare the chromatogram of your degraded sample with a fresh sample. Look for the appearance of a new, more polar peak (which would correspond to the carboxylic acid) and a decrease in the area of the parent compound peak.

  • LC-MS Analysis: Use mass spectrometry to identify the mass of the new peak. The expected mass would correspond to that of 1-ethyl-1H-pyrazole-3-carboxylic acid.

  • pH and Temperature Monitoring: Record the pH and storage temperature of your solution. If you are working at non-neutral pH or elevated temperatures, hydrolysis is more likely.

Q2: What are the expected degradation products of methyl 1-ethyl-1H-pyrazole-3-carboxylate under different stress conditions?

A2: Based on the structure of the molecule, we can predict the likely primary degradation products under various stress conditions, as recommended by ICH guidelines for forced degradation studies.[4][5]

Stress ConditionLikely Degradation PathwayPrimary Degradation Product(s)
Acidic/Basic Hydrolysis Cleavage of the ester bond1-ethyl-1H-pyrazole-3-carboxylic acid and methanol
Oxidative Oxidation of the pyrazole ring or ethyl groupVarious oxidized species, potentially N-oxides or hydroxylated derivatives. The specific products are hard to predict without experimental data.
Thermal Decomposition of the moleculeDependent on the temperature, could lead to various fragmentation products.
Photolytic Photodissociation or rearrangementPyrazole and its derivatives can undergo photodissociation. The specific products would depend on the wavelength and intensity of the light source.

It is important to note that these are predicted pathways. A systematic forced degradation study is necessary to definitively identify the degradation products for your specific experimental conditions.

Q3: My experiment requires a buffered solution. What pH range is recommended for minimizing degradation?

A3: For ester-containing compounds like methyl 1-ethyl-1H-pyrazole-3-carboxylate, it is generally advisable to work at a neutral or slightly acidic pH (around pH 4-7) to minimize the rate of hydrolysis. Studies on the herbicide pyrazosulfuron-ethyl, another pyrazole ester, showed it was least persistent in acidic conditions (pH 4) and most stable at neutral pH.[6] Conversely, other pyrazole esters have shown rapid degradation at pH 8.[3]

Causality:

  • Under acidic conditions (pH < 4): Specific acid-catalyzed hydrolysis can occur, where the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Under basic conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically faster and proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Therefore, a buffer in the pH 4-7 range is a good starting point. However, you should perform a preliminary stability study in your chosen buffer to confirm the stability over the timescale of your experiment.

Q4: I need to store my compound for an extended period. What are the optimal storage conditions?

A4: For long-term storage, it is recommended to store methyl 1-ethyl-1H-pyrazole-3-carboxylate as a solid in a cool, dark, and dry place .

  • Solid State: In the absence of a solvent, the risk of hydrolysis is significantly reduced.

  • Cool Temperature: Lower temperatures slow down the rate of any potential degradation reactions.

  • Darkness: Protects the compound from potential photolytic degradation.

  • Dry Conditions (Desiccator): Minimizes the presence of atmospheric moisture that could contribute to hydrolysis over time.

If you must store it in solution, prepare the solution fresh if possible. If not, store it at a low temperature (e.g., -20°C or -80°C) in a suitable, non-aqueous solvent if your experimental protocol allows.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the stability of your compound.

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and sensitive conditions.[4][5]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate or acetate)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours). Withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and monitor at various time points. Dilute for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period. Also, heat a solution of the compound. At various time points, dissolve the solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to a control sample (your compound diluted in the mobile phase without stress). Aim for 5-20% degradation to ensure that the primary degradation products are observed.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from all its potential degradation products.

Starting Conditions (based on similar compounds[7]):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or phosphoric acid.

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS.

  • Column Temperature: 30°C.

Procedure:

  • Method Development: Inject the undegraded compound to determine its retention time.

  • Specificity/Selectivity: Inject each of the stressed samples from the forced degradation study. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the parent compound peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

Visualizations

Hypothesized Hydrolytic Degradation Pathway

G cluster_0 Methyl 1-ethyl-1H-pyrazole-3-carboxylate cluster_1 Degradation Products Compound [Structure of Methyl 1-ethyl-1H-pyrazole-3-carboxylate] Acid 1-ethyl-1H-pyrazole-3-carboxylic acid Compound->Acid  Hydrolysis (H+ or OH-) Alcohol Methanol Compound->Alcohol

Caption: Hypothesized hydrolytic degradation of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Forced Degradation Workflow

G Start Prepare Stock Solution of Compound Acid Acidic Stress (0.1M HCl, Heat) Start->Acid Base Basic Stress (0.1M NaOH, RT) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid & Solution, Heat) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Report Identify Degradants & Pathways Analyze->Report

Caption: Workflow for a comprehensive forced degradation study.

References

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Effect of pH on the degradation behaviour of pyrazosulfuron ethyl in water. [Link]

  • Royal Society of Chemistry. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (2010). Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solution...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle for many promising compounds, with some estimates suggesting it affects up to 90% of molecules in discovery pipelines.[1][2] This guide provides a structured, in-depth approach to troubleshooting and resolving these challenges to ensure the reliability and accuracy of your experimental data.

Understanding the Challenge: Why Does Solubility Matter?

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems. In assays, poor solubility can lead to a number of artifacts that compromise data integrity:

  • Precipitation: The compound may "crash out" of the solution when diluted from a high-concentration stock (typically in DMSO) into an aqueous assay buffer. This leads to an unknown and lower-than-intended final concentration, resulting in inaccurate potency measurements (e.g., IC₅₀, EC₅₀).[3]

  • Reduced Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with its target.

  • Assay Interference: Precipitated particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.[4]

The core issue often arises from the dramatic shift in solvent polarity when a compound stock in a solvent like Dimethyl Sulfoxide (DMSO) is introduced into a predominantly aqueous buffer.[3] While pyrazole derivatives are often soluble in organic solvents like ethanol and methanol, their aqueous solubility can be limited, especially with the addition of lipophilic substituents.[5][6]

Frequently Asked Questions (FAQs)

Q1: My stock solution of methyl 1-ethyl-1H-pyrazole-3-carboxylate in 100% DMSO is clear, but I see precipitation in my assay plate. Why is this happening?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in your final aqueous assay buffer.[3] The significant change in solvent polarity upon dilution causes the compound's solubility to decrease sharply, leading to precipitation. This is a common issue related to kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new environment.[3]

Q2: What is the maximum concentration of DMSO I should use in my assay?

A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to 1%.[3] Higher concentrations can not only increase the risk of compound precipitation but may also introduce artifacts such as cytotoxicity or off-target effects, which can confound your results.[7][8][9] It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls.

Q3: Can the pH of my assay buffer affect the solubility of methyl 1-ethyl-1H-pyrazole-3-carboxylate?

A: Yes, the pH of the solution can significantly impact the solubility of ionizable compounds.[10] Pyrazoles are weakly basic.[11] Therefore, in acidic conditions (lower pH), the pyrazole ring may become protonated, increasing its polarity and potentially enhancing its aqueous solubility. Conversely, in neutral or basic conditions, the compound will be in its less soluble, neutral form.

Q4: I've noticed that my results vary between experiments. Could this be related to solubility?

A: Inconsistent results can indeed be a symptom of poor solubility. The extent of precipitation can be influenced by minor variations in experimental conditions such as the rate of addition of the compound, mixing efficiency, and slight temperature fluctuations. This can lead to different effective concentrations of the compound in each experiment, resulting in poor reproducibility.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

If you are experiencing compound precipitation, follow this systematic guide to diagnose and resolve the issue.

Step 1: Determine the Kinetic Solubility Limit

Before optimizing your assay conditions, it is essential to determine the maximum soluble concentration of your compound in the specific assay buffer you are using. A common method for this is nephelometry, which measures light scattering caused by insoluble particles.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

  • Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add your assay buffer to the wells of a separate 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate, achieving the desired final DMSO concentration (e.g., 1:50 dilution for a 2% final DMSO concentration).

  • Mix and Incubate: Mix the plate immediately and incubate for a set period (e.g., 1-2 hours) at room temperature, protected from light.

  • Measure: Read the plate using a nephelometer to measure the turbidity in each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Step 2: Methodical Approaches to Enhance Solubility

Based on your findings, you can employ several strategies to improve the solubility of methyl 1-ethyl-1H-pyrazole-3-carboxylate in your assay.

Troubleshooting Workflow

start Precipitation Observed in Assay solubility_limit Determine Kinetic Solubility Limit start->solubility_limit is_soluble Is the required concentration below the solubility limit? solubility_limit->is_soluble optimize_assay Proceed with Assay is_soluble->optimize_assay Yes troubleshoot Implement Solubility Enhancement Strategy is_soluble->troubleshoot No cosolvent Use Co-solvents (e.g., PEG, Propylene Glycol) troubleshoot->cosolvent ph_adjust Adjust Buffer pH (e.g., lower pH) troubleshoot->ph_adjust surfactant Add Surfactants (e.g., Tween-80, Poloxamers) troubleshoot->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) troubleshoot->cyclodextrin validate Re-determine Solubility Limit and Validate Assay Performance cosolvent->validate ph_adjust->validate surfactant->validate cyclodextrin->validate success Problem Solved validate->success

Caption: A workflow for troubleshooting compound precipitation.

1. Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[12][13]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are commonly used.

  • Implementation: Prepare a stock solution of your compound in a mixture of DMSO and the chosen co-solvent. When added to the assay buffer, the co-solvent helps to maintain the compound in solution.

  • Causality: Co-solvents act by creating a more favorable, less polar microenvironment for the drug molecule, thereby reducing the energetic penalty of its dissolution in an aqueous medium.[12]

  • Caution: Always test the effect of the co-solvent on your biological system, as high concentrations can be toxic or interfere with the assay.[9]

2. pH Adjustment

For ionizable compounds, altering the pH of the assay buffer can be a highly effective way to increase solubility.[14]

  • Implementation: Since pyrazoles are weakly basic, lowering the pH of your assay buffer (e.g., from 7.4 to 6.5) can increase the proportion of the more soluble, protonated form of the molecule.

  • Causality: The protonated form of the compound is charged and therefore more polar, leading to more favorable interactions with water molecules and thus higher solubility.[10]

  • Self-Validation: It is critical to ensure that the change in pH does not adversely affect the activity of your target protein or the health of your cells. Always run a pH control experiment.

3. Use of Surfactants

Surfactants are amphiphilic molecules that form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[15]

  • Recommended Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are generally preferred due to their lower toxicity.[12]

  • Implementation: Add a low concentration of the surfactant (typically above its critical micelle concentration) to your assay buffer.

  • Causality: The hydrophobic portion of the drug molecule partitions into the hydrophobic core of the micelle, while the hydrophilic shell of the micelle interacts with the aqueous buffer, keeping the entire complex in solution.[15]

4. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules.[12][16][17]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[16][18]

  • Implementation: Cyclodextrins can be added to the assay buffer to facilitate the dissolution of the compound upon its addition.

  • Causality: The hydrophobic methyl 1-ethyl-1H-pyrazole-3-carboxylate molecule can be encapsulated within the lipophilic central cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the solubility of the entire complex in the aqueous medium.[12][16]

Data Summary: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationKey AdvantagesPotential Disadvantages
Co-solvents Reduces solvent polarity1-10% (v/v)Simple to implementCan cause cellular toxicity or assay interference[7][9]
pH Adjustment Increases ionization of the compoundN/A (adjust pH units)Highly effective for ionizable compoundsMay alter protein activity or cellular health
Surfactants Micellar encapsulation0.01-0.1% (w/v)Can significantly increase solubilityMay disrupt cell membranes or denature proteins
Cyclodextrins Forms inclusion complexes1-10 mMLow toxicity, high solubilizing capacityCan be expensive; may interact with other assay components

Advanced Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary, although these are more commonly employed in later-stage drug development:

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[19]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[19]

These methods typically require specialized equipment and formulation expertise.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with methyl 1-ethyl-1H-pyrazole-3-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Li, Y., et al. (2024).
  • Paudel, A., et al. (2022).
  • (n.d.).
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  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
  • Li, Y., et al. (2024).
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • (n.d.).
  • (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • BenchChem. (2025).
  • Sharma, N., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025).
  • (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. PubMed Central.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. SDU.
  • (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
  • (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Ishikawa, M., & Hashimoto, Y. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology.
  • National Center for Biotechnology Information. (n.d.).
  • (n.d.). Pyrazole. Solubility of Things.
  • (n.d.).
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Biotage. (2023).
  • (n.d.).
  • Antibodies.com. (2024).
  • (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Chemical Synthesis.
  • (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
  • (n.d.). Immunoprecipitation troubleshooting. Agrisera antibodies.
  • (n.d.).
  • (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • National Center for Biotechnology Information. (n.d.).
  • (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • (2017). Chemistry and Therapeutic Review of Pyrazole.
  • (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the expertise to identify, control, and mitigate the formation of unwanted byproducts in your experiments.

Introduction: Understanding the Chemistry of Impurity Formation

The synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of impurities. A thorough understanding of the underlying reaction mechanisms is crucial for effective troubleshooting and optimization. The two most common synthetic strategies are:

  • N-alkylation of a pre-formed pyrazole ring: This involves the ethylation of methyl pyrazole-3-carboxylate. The primary challenge in this approach is controlling the regioselectivity of the alkylation.

  • Condensation of ethylhydrazine with a 1,3-dicarbonyl equivalent: This classic approach to pyrazole synthesis can lead to various side products depending on the specific reactants and conditions.

This guide will delve into the common impurities associated with both routes and provide actionable solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing methyl 1-ethyl-1H-pyrazole-3-carboxylate?

The most prevalent impurities are dependent on your chosen synthetic route.

  • Via N-alkylation: The most significant impurity is the undesired regioisomer, methyl 2-ethyl-2H-pyrazole-3-carboxylate . The pyrazole ring has two nitrogen atoms, and ethylation can occur at either the N1 or N2 position.[1] The relative ratio of these isomers is highly dependent on the reaction conditions.[2]

  • Via Condensation with Ethylhydrazine: Besides the potential for the aforementioned regioisomers, other common impurities include:

    • Unreacted starting materials: Incomplete reactions can leave residual ethylhydrazine or the 1,3-dicarbonyl compound.

    • Pyrazoline intermediates: Incomplete aromatization of the cyclized intermediate can result in the corresponding pyrazoline.[3]

    • Side-products from the 1,3-dicarbonyl compound: Self-condensation or degradation of the dicarbonyl starting material can occur.

    • Colored impurities: Side reactions involving hydrazine starting materials can often lead to yellow or red discoloration of the reaction mixture.[3]

Q2: I am seeing two spots on my TLC and two sets of peaks in my NMR that I suspect are the N1 and N2 isomers. How can I confirm their identity?

Distinguishing between the N1 and N2 regioisomers is a common analytical challenge. Here's a systematic approach to their identification:

  • 1H NMR Spectroscopy: The chemical shift of the pyrazole ring proton and the protons of the ethyl group will differ between the two isomers. While specific values for methyl 1-ethyl-1H-pyrazole-3-carboxylate may not be readily available in all literature, general trends in substituted pyrazoles can be informative. Often, the substituents on the N1-alkylated isomer experience a different electronic environment compared to the N2-alkylated isomer, leading to distinct chemical shifts. For unambiguous assignment, 2D NMR techniques like NOESY can be invaluable. A NOESY experiment can show through-space correlation between the N-ethyl protons and the protons on the pyrazole ring, helping to determine their relative positions.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to their different dipole moments, the two isomers will likely have different retention times on a GC column. Their mass spectra might be very similar, but subtle differences in the fragmentation patterns can sometimes be used for identification. The fragmentation of pyrazoles often involves the expulsion of HCN or N2.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate the two isomers. Reverse-phase HPLC with a C18 column is a good starting point.[7][8][9]

Q3: My pyrazole synthesis reaction mixture is a persistent yellow/red color. What causes this and how can I remove it?

Colored impurities in pyrazole synthesis are often attributed to side reactions of the hydrazine starting material.[3] These can be oligomeric or polymeric byproducts.

Troubleshooting:

  • Purification: Most of these colored impurities are highly polar. They can often be removed by:

    • Silica gel column chromatography: The colored compounds tend to stick to the baseline.

    • Activated carbon treatment: Adding a small amount of activated carbon to a solution of your crude product, followed by filtration, can effectively adsorb these colored impurities.

    • Recrystallization: If your product is a solid, recrystallization can be an effective method for removing colored impurities.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-alkylation Leading to a Mixture of N1 and N2 Isomers

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole and ethyl groups.

  • Two closely eluting spots are observed on TLC.

  • GC-MS analysis reveals two peaks with similar mass spectra.

Causality and Solutions:

The regioselectivity of pyrazole N-alkylation is a delicate balance of steric and electronic factors, influenced by the base, solvent, and alkylating agent.[1][2]

Workflow for Optimizing Regioselectivity:

Caption: Workflow for troubleshooting poor regioselectivity in N-alkylation.

Data on Solvent and Base Effects on Regioselectivity (Hypothetical Data for Illustration):

BaseSolventN1:N2 Ratio
K2CO3Acetone60:40
NaHTHF85:15
Cs2CO3DMF70:30
Issue 2: Incomplete Reaction and/or Formation of Pyrazoline Intermediates in Condensation Synthesis

Symptoms:

  • Presence of starting materials in the crude product analysis (TLC, GC-MS, NMR).

  • A peak in the mass spectrum corresponding to the mass of the pyrazoline intermediate (product + 2 amu).

Causality and Solutions:

Incomplete reactions can be due to insufficient reaction time, temperature, or catalyst activity. The formation of pyrazoline intermediates arises from incomplete oxidation/aromatization of the initially formed five-membered ring.[3]

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of starting materials.

  • Increase Reaction Temperature: For many condensation reactions, heating is necessary to drive the reaction to completion.

  • Optimize Catalyst: If an acid or base catalyst is used, its concentration and identity can be critical.

  • Aromatization Step: If pyrazoline formation is significant, consider adding a mild oxidizing agent (e.g., air, iodine, or a high-potential quinone) in a subsequent step or modifying the reaction conditions to favor in-situ aromatization.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Separation of Methyl 1-ethyl-1H-pyrazole-3-carboxylate and its N2-isomer

This protocol provides a starting point for the separation of the N1 and N2 regioisomers. Optimization may be required based on your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[8][9]

    • Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by the UV spectrum of your compound.

  • Column Temperature: 30 °C.

Protocol 2: GC-MS Analysis for Impurity Profiling

This method is suitable for identifying volatile impurities, including the regioisomers.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Workflow for Impurity Identification:

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_identification Impurity Identification A Crude Product B TLC Analysis A->B C HPLC Analysis A->C D GC-MS Analysis A->D E NMR Spectroscopy A->E F Separation of Isomers C->F G Fragmentation Pattern Analysis D->G H Structural Elucidation E->H

Sources

Troubleshooting

Technical Support Center: Refining the Purification Protocol for Methyl 1-ethyl-1H-pyrazole-3-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate. Here, we address common chall...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of methyl 1-ethyl-1H-pyrazole-3-carboxylate. Here, we address common challenges and provide detailed troubleshooting protocols to streamline your purification workflow and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark-colored oil/solid. What are the likely impurities?

A1: Dark coloration in the crude product of pyrazole synthesis often arises from side reactions involving the hydrazine starting material or decomposition of intermediates. Common colored impurities can be polymeric materials or highly conjugated byproducts. Additionally, if not performed under an inert atmosphere, oxidation can contribute to color.

Q2: I'm observing two spots on my TLC that are very close together. What could they be?

A2: This is a classic indication of regioisomers. During the N-alkylation of the pyrazole ring, the ethyl group can attach to either of the two nitrogen atoms, leading to the formation of methyl 1-ethyl-1H-pyrazole-3-carboxylate and its isomer, methyl 2-ethyl-2H-pyrazole-3-carboxylate. These isomers often have very similar polarities, making their separation challenging.

Q3: After my aqueous workup, I have a lower than expected yield. What could be the cause?

A3: Pyrazole esters can be susceptible to hydrolysis, especially under acidic or basic conditions, which would convert your desired methyl ester to the corresponding carboxylic acid.[1] This carboxylic acid is more water-soluble and may be lost to the aqueous phase during extraction. It is crucial to perform aqueous workups with neutral or near-neutral water and to minimize contact time.

Q4: My compound seems to be degrading on the silica gel column. How can I prevent this?

A4: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds, including some pyrazole derivatives. If you suspect on-column degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).

Troubleshooting Guide: Purification Challenges

This section provides detailed protocols and troubleshooting advice for common purification issues encountered with methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Issue 1: Presence of Regioisomeric Impurities

The formation of the N2-ethylated regioisomer is a common byproduct. Their similar polarities necessitate careful chromatographic separation.

Workflow for Regioisomer Separation

Caption: Workflow for the separation of regioisomers.

Detailed Protocol: Flash Column Chromatography for Regioisomer Separation

  • TLC Analysis:

    • Dissolve a small sample of your crude product in dichloromethane (DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting points for pyrazole derivatives include mixtures of a non-polar and a polar solvent, such as:

      • Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1)

      • Cyclohexane:Ethyl Acetate (e.g., 50:3)[2]

      • Petroleum Ether:Benzene (e.g., 1:3)[2]

    • The goal is to achieve a clear separation between the two spots, with the lower spot (more polar) ideally having an Rf value between 0.2 and 0.4 for optimal column separation.

  • Column Preparation:

    • Choose a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • For best results, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fractionation:

    • Begin eluting the column with the optimized solvent system from your TLC analysis.

    • If the spots are very close, a shallow gradient elution may be necessary. Start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

    • Collect fractions and monitor them by TLC. Use a visualization method such as a UV lamp (254 nm) or an iodine chamber to see the spots.[3]

  • Product Isolation:

    • Combine the fractions containing only the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate GradientOffers good selectivity for many pyrazole esters. A gradient allows for the elution of both closely-related isomers and any more polar impurities.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency compared to wet loading, especially for compounds with limited solubility in the eluent.
Issue 2: Hydrolysis of the Methyl Ester

To prevent the hydrolysis of the methyl ester to the corresponding carboxylic acid, it is critical to maintain neutral conditions during the workup.

Protocol: Neutral Aqueous Workup

  • After the reaction is complete, quench the reaction mixture by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH ~7).

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

Troubleshooting Hydrolysis

  • Symptom: A significant amount of a baseline spot is observed on TLC that does not move from the origin in non-polar solvent systems.

  • Confirmation: The baseline material can be extracted into a dilute aqueous base (e.g., 1M NaOH) and then re-precipitated by the addition of acid. This confirms the presence of a carboxylic acid.

  • Solution: If hydrolysis has occurred, the desired ester can often be separated from the carboxylic acid by column chromatography, as the acid will be significantly more polar and will likely remain on the baseline or elute with a much more polar solvent system.

Issue 3: Product is a Non-Crystalline Oil

If the purified product is an oil and a crystalline solid is desired, several techniques can be employed. A patent for the closely related ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate describes the product as a light yellow oily liquid, suggesting that the target methyl ester may also be an oil at room temperature.[4] However, purification by distillation is a viable option.

Protocol: Vacuum Distillation

Given that the boiling point of related pyrazole esters can be high, vacuum distillation is recommended to prevent thermal decomposition.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Procedure:

    • Place the crude or column-purified oil in the distillation flask.

    • Slowly apply vacuum and begin heating the flask in an oil bath.

Protocol: Recrystallization

If the product is an oil that may solidify, or a solid that requires further purification, recrystallization can be effective.

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Ideal recrystallization solvents will dissolve the compound when hot but not at room temperature.

    • Good starting solvents for pyrazole derivatives include ethanol, methanol, or a mixed solvent system like methanol-ethyl acetate or ethanol-ether.[6][7]

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Summary of Physical and Chromatographic Data for Related Pyrazole Carboxylates

Compound Melting Point (°C) Boiling Point (°C) Solubility TLC Eluent System
Ethyl 3-methyl-1H-pyrazole-4-carboxylate49-52280.6 ± 20.0 (Predicted)Chloroform, MethanolNot specified
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate42-46Not availableNot specifiedNot specified
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate188Not availableRecrystallized from ethanolNot specified
1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivativesNot availableNot availableNot specifiedPet. ether:Benzene (1:3), Cyclohexane:EtOAc (50:3)[2]

Visualization of Key Purification Steps

Logical Flow of Purification Decisions

Purification_Logic Start Crude Product TLC Initial TLC Analysis Start->TLC Isomers Regioisomers Present? TLC->Isomers Baseline Baseline Impurity? Isomers->Baseline No Column Column Chromatography Isomers->Column Yes Distill Vacuum Distillation Baseline->Distill No (Oil) Recrystallize Recrystallization Baseline->Recrystallize Yes (Solid) Column->Baseline Pure Pure Product Distill->Pure Recrystallize->Pure

Sources

Optimization

Technical Support Center: Degradation of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for methyl 1-ethyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and analyzing this versatile chemical intermediate. Understanding the stability and degradation profile of this molecule is critical for ensuring the integrity of experimental results, the purity of synthesized compounds, and the development of stable formulations.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses common questions regarding the intrinsic stability of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Q1: What are the most likely degradation pathways for methyl 1-ethyl-1H-pyrazole-3-carboxylate under typical laboratory conditions?

A: The molecule has two primary points of reactivity that are relevant to degradation: the methyl ester group and the pyrazole ring .

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid (1-ethyl-1H-pyrazole-3-carboxylic acid). This reaction is readily catalyzed by both acids and bases.

  • Oxidative Degradation: The pyrazole ring, while generally stable, can undergo oxidative cleavage under forcing conditions.[1][2] The electron-rich nature of the ring makes it susceptible to attack by strong oxidizing agents.

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to photolytic degradation. This can involve complex reactions, including ring rearrangements or cleavage upon exposure to high-energy light, such as UV irradiation.[3][4]

Q2: My compound is showing a new, more polar impurity when dissolved in a buffered aqueous solution. What is the likely cause?

A: This is a classic sign of ester hydrolysis. The methyl ester group is susceptible to cleavage in both acidic and basic aqueous media, yielding the more polar 1-ethyl-1H-pyrazole-3-carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. Even neutral water can cause slow hydrolysis over time, especially at elevated temperatures. Under strongly basic conditions, there is also a possibility of pyrazole ring opening, though this is less common than ester hydrolysis.[5] We recommend preparing aqueous solutions fresh and verifying the pH to minimize this issue.

Q3: I'm performing a reaction with a strong oxidizing agent and losing my starting material without forming the expected product. Could the pyrazole ring be degrading?

A: Yes. While the pyrazole ring is considered relatively robust, it is not inert to strong oxidizing agents.[1][5] Oxidative ring cleavage is a known reaction pathway for pyrazole derivatives.[2] If your experimental goal does not involve modifying the pyrazole core, you should select milder, more selective oxidizing agents. If you suspect oxidative degradation, analyzing the reaction mixture by LC-MS can help identify low-molecular-weight fragments indicative of ring cleavage.

Q4: How stable is the compound to heat and light during storage?

A:

  • Thermal Stability: In its solid, crystalline form, methyl 1-ethyl-1H-pyrazole-3-carboxylate is expected to be reasonably stable at ambient temperatures. However, prolonged exposure to high heat can lead to decomposition. Studies on related pyrazole structures indicate that thermal decomposition can involve ring cleavage of the N-N or C-N bonds.[6] For long-term storage, we recommend keeping the solid material in a cool, dark, and dry place.

  • Photostability: As with many heterocyclic compounds, exposure to UV light should be minimized. Photochemical reactions can lead to complex degradation pathways, including ring isomerizations or photodissociation.[4][7] If you are working with the material in solution, use amber vials or protect your glassware with aluminum foil to prevent photolytic degradation.

Section 2: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[8][9]

Q: How do I design and execute a comprehensive forced degradation study for methyl 1-ethyl-1H-pyrazole-3-carboxylate?

A: A well-designed forced degradation study aims to produce a modest level of degradation (typically 5-20%) to ensure that primary degradants are formed without being consumed in secondary reactions.[9] Below is a detailed workflow and step-by-step protocol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acidic Hydrolysis (HCl) Stock->Acid Base Basic Hydrolysis (NaOH) Stock->Base Oxid Oxidative (H2O2) Stock->Oxid Therm Thermal (Heat) Stock->Therm Photo Photolytic (Light + Dark Control) Stock->Photo Control Unstressed Control Stock->Control Process Neutralize & Dilute (as needed) Acid->Process Base->Process Oxid->Process Therm->Process Photo->Process Control->Process HPLC HPLC-UV/PDA Analysis (Purity & Mass Balance) Process->HPLC LCMS LC-MS Identification (for unknown peaks) HPLC->LCMS If unknowns > threshold

Caption: Forced degradation experimental workflow.

Step-by-Step Experimental Protocols

1. Preparation of Stock and Control Samples:

  • Prepare a stock solution of methyl 1-ethyl-1H-pyrazole-3-carboxylate at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This co-solvent system is generally suitable for accommodating both the parent compound and its potential degradants.

  • Unstressed Control: Dilute the stock solution with the 50:50 acetonitrile:water mixture to your target analytical concentration (e.g., 0.1 mg/mL). Keep this sample protected from light at 2-8°C. This sample represents time zero and the unstressed compound.

2. Acidic Hydrolysis:

  • Rationale: To assess susceptibility to acid-catalyzed ester hydrolysis.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration with 50:50 acetonitrile:water.

    • Analyze by HPLC. If degradation is too rapid or slow, adjust the acid concentration or temperature accordingly.

3. Basic Hydrolysis:

  • Rationale: To assess susceptibility to base-catalyzed ester hydrolysis. This is typically much faster than acid hydrolysis.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquot with an equivalent amount of 0.01 M HCl and dilute to the target concentration.

    • Analyze by HPLC. Use caution, as stronger bases or higher temperatures could potentially induce ring opening.[5]

4. Oxidative Degradation:

  • Rationale: To test the stability of the pyrazole ring and other potential oxidation sites.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Monitor the reaction at several time points (e.g., 2, 6, 24 hours).

    • Dilute the aliquot to the target concentration and analyze immediately. No quenching is typically needed for HPLC analysis if the injection volume is small.

5. Thermal Degradation:

  • Rationale: To evaluate the intrinsic thermal stability of the molecule in solution.

  • Procedure:

    • Place a sealed vial of the stock solution in an oven set to 70°C.

    • Place a sample of the solid compound in the same oven as a parallel test.

    • Sample the solution at various time points (e.g., 1, 3, 7 days). For the solid, dissolve a small amount at each time point for analysis.

    • Cool the sample, dilute to the target concentration, and analyze.

6. Photolytic Degradation:

  • Rationale: To assess light sensitivity, following ICH Q1B guidelines.

  • Procedure:

    • Place a solution of the compound in a photochemically transparent container (e.g., quartz or borosilicate glass).

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil.

    • Expose the samples to a light source capable of emitting both UV and visible light (e.g., a photostability chamber) for a defined period.

    • At the end of the exposure period, dilute both the exposed sample and the dark control to the target concentration and analyze.

Data Summary and Expected Degradants

Table 1: Summary of Recommended Forced Degradation Conditions

Stress TypeStress ConditionTemperatureDuration (Suggested Starting Point)
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.01 M NaOHRoom Temp.2 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solution)Neutral Solution70°C7 days
PhotolyticICH Q1B Light SourceChamber Temp.Per ICH Guidelines

Table 2: Likely Primary Degradation Products

Stress ConditionPrimary Degradation PathwayExpected Primary Degradant
Acidic/Basic HydrolysisEster Cleavage1-ethyl-1H-pyrazole-3-carboxylic acid
OxidationRing Oxidation/CleavageVarious low MW fragments, N-oxides
ThermalRing CleavagePotential N-N or C-N bond scission products[6]
PhotolyticRing Rearrangement/CleavageIsomeric structures (e.g., imidazoles), fragments[4]
Principal Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Methyl 1-ethyl-1H-pyrazole-3-carboxylate Hydrolysis_Product 1-ethyl-1H-pyrazole-3-carboxylic acid (More Polar) Parent->Hydrolysis_Product H+ / H₂O or OH- / H₂O Oxidation_Product Oxidized Ring-Opened Products (Fragments, N-Oxides) Parent->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Key degradation pathways of the target molecule.

Section 3: Analytical Considerations

Q: What is the best analytical technique for monitoring the degradation of methyl 1-ethyl-1H-pyrazole-3-carboxylate?

A: The primary technique for stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection.

  • Methodology: A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or ammonium acetate buffer) is a good starting point. The gradient allows for the separation of the relatively nonpolar parent compound from its more polar degradants, such as the carboxylic acid.

  • Detection: PDA detection is highly recommended as it provides spectral data for all peaks. This helps in assessing peak purity and can indicate if co-eluting peaks are present. Comparing the UV spectra of the parent and degradant peaks can provide initial structural clues.

  • Structure Elucidation: For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides the molecular weight of the degradants, and tandem MS (MS/MS) can offer fragmentation data to piece together the chemical structure.

This guide provides a foundational framework for investigating the degradation pathways of methyl 1-ethyl-1H-pyrazole-3-carboxylate. The specific conditions may need optimization based on your experimental observations. Always prioritize safety and handle all chemicals in accordance with laboratory safety protocols.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Searles, S., & Hine, W. R. (1956). Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. Journal of the American Chemical Society, 78(19), 4979-4982. Retrieved from [Link]

  • ResearchGate. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Retrieved from [Link]

  • Petrov, V. A., & Kovyazin, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4749. Retrieved from [Link]

  • Dalton Transactions. (2019). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1863. Retrieved from [Link]

  • RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • SciEngine. (2011). Synthesis, structure and thermal stability properties of the transition metal carboxylate complexes containting scorpionate-liked ligands with pyrazolyl derivatives. Retrieved from [Link]

  • Ryabukhin, D. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 574-583. Retrieved from [Link]

  • ResearchGate. (2017). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]

  • RSC Publishing. (2017). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2020). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • National Institutes of Health. (2020). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate and Other Pyrazole Derivatives

Introduction: The Versatile Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique structural and electronic properties allow for a diverse range of biological activities, including anticancer, antifungal, herbicidal, and anti-inflammatory effects.[1][2] The versatility of the pyrazole core stems from the ability to readily modify its substitution pattern at various positions, leading to a fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the potential biological activity of methyl 1-ethyl-1H-pyrazole-3-carboxylate, a specific pyrazole derivative, in the context of other well-characterized pyrazole compounds. While direct experimental data for this particular molecule is not extensively available in the public domain, a comprehensive understanding of structure-activity relationships (SAR) within the pyrazole class allows for a robust predictive comparison.

Methyl 1-Ethyl-1H-pyrazole-3-carboxylate: A Structural Overview

Methyl 1-ethyl-1H-pyrazole-3-carboxylate possesses key structural features that are anticipated to influence its biological activity. The pyrazole core itself provides a stable aromatic system. The N1-ethyl substitution and the C3-methyl carboxylate group are the primary determinants of its potential interactions with biological targets. Understanding the impact of these specific substitutions is crucial for predicting its efficacy in various biological assays.

Comparative Biological Activity: Insights from Structure-Activity Relationships

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring.[3] By examining the known activities of structurally related pyrazoles, we can infer the potential of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer properties by targeting various cellular mechanisms, including the inhibition of kinases like EGFR and CDK.[3]

  • Influence of N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a critical role in determining anticancer potency. For instance, bulky aromatic groups at N1 are often associated with potent kinase inhibition. In contrast, the small ethyl group in our target molecule might confer different selectivity or a lower level of activity against these specific targets.

  • Role of C3-Substituents: The carboxamide moiety at the C3 position is a common feature in many potent anticancer pyrazoles. The methyl carboxylate in methyl 1-ethyl-1H-pyrazole-3-carboxylate could act as a precursor or a bioisostere to a carboxamide, potentially exhibiting some level of cytotoxic activity. However, direct comparisons with potent carboxamide derivatives are needed to ascertain its relative efficacy.

Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeTarget/MechanismCell Line(s)IC50 (µM)Reference
Compound with Indole MoietyCDK2 InhibitionHCT116, MCF7, HepG2, A549< 23.7[3]
Pyrazolo[3,4-d]pyrimidine DerivativeEGFR InhibitionA549, HCT1168.21 - 19.56[3]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridEGFR InhibitionMCF7, A549, HeLa, PC32.82 - 6.28[3]
Pyrazoline DerivativeCytotoxicityHela7.74[4]
Antifungal Activity

Pyrazole carboxamides are a well-established class of fungicides that inhibit succinate dehydrogenase (SDH) in the fungal respiratory chain.[5]

  • N-Alkylation and Fungicidal Potency: The N-alkylation pattern can influence the antifungal spectrum and potency. While many commercial fungicides possess more complex N-substituents, the ethyl group in methyl 1-ethyl-1H-pyrazole-3-carboxylate could still allow for some level of antifungal activity.

  • The Carboxylate Moiety: The ester functionality at C3 might be a key factor. Some studies have shown that pyrazole carboxylate derivatives can exhibit significant antifungal activity. For example, an isoxazolol pyrazole carboxylate derivative displayed strong activity against Rhizoctonia solani.[5] This suggests that the methyl carboxylate of our target compound could contribute to antifungal properties.

Table 2: Comparative Antifungal Activity of Selected Pyrazole Derivatives

Compound/DerivativeFungal Strain(s)EC50 (µg/mL)Reference
Pyrazole Carboxamide (5e)S. sclerotiorum, R. solani1.52, 0.06
Isoxazolol Pyrazole Carboxylate (7ai)R. solani0.37[5][6]
Pyrazole-thiazole Carboxamide (6d)Rhizoctonia cerealis5.11[7]
Pyrazole-4-carboxamide (8j)Alternaria solani3.06[8]
Herbicidal Activity

The pyrazole scaffold is also present in several commercial herbicides. The mode of action often involves the inhibition of key plant enzymes.

  • Structure-Activity in Herbicidal Pyrazoles: The specific substitution pattern is critical for herbicidal efficacy and crop selectivity. While it is difficult to predict the exact herbicidal profile of methyl 1-ethyl-1H-pyrazole-3-carboxylate without experimental data, its relatively simple structure might serve as a foundational building block for more complex and potent herbicidal derivatives.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of methyl 1-ethyl-1H-pyrazole-3-carboxylate and enable a direct comparison with other pyrazoles, the following standardized in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of methyl 1-ethyl-1H-pyrazole-3-carboxylate and reference compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Antifungal_Assay_Workflow A Prepare fungal inoculum C Inoculate microtiter plates A->C B Serial dilution of pyrazole derivatives B->C D Incubate for 24-48h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution antifungal assay.

In Vitro Herbicidal Activity: Seed Germination and Seedling Growth Assay

This assay assesses the effect of a compound on plant growth. [13][14][15][16] Protocol:

  • Test Compound Preparation: Dissolve methyl 1-ethyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMSO) and prepare different concentrations in distilled water.

  • Seed Plating: Place seeds of a model plant (e.g., Arabidopsis thaliana) on agar plates or filter paper moistened with the test solutions.

  • Incubation: Incubate the plates in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Compare the growth parameters of the treated seedlings with those of the untreated control to determine the herbicidal effect.

Herbicidal_Assay_Workflow A Prepare test solutions of pyrazole derivatives B Plate seeds on treated agar/filter paper A->B C Incubate under controlled conditions B->C D Measure germination and seedling growth C->D E Analyze herbicidal effect D->E

Caption: Workflow for in vitro herbicidal activity screening.

Conclusion and Future Directions

While the biological activity of methyl 1-ethyl-1H-pyrazole-3-carboxylate has not been extensively documented, a comparative analysis based on the established structure-activity relationships of the pyrazole scaffold provides valuable insights into its potential. The presence of the N1-ethyl and C3-methyl carboxylate groups suggests that it may possess modest to moderate activity across anticancer, antifungal, and herbicidal assays. However, it is unlikely to match the potency of highly optimized pyrazole derivatives bearing more complex and targeted substituents.

To definitively characterize the biological profile of methyl 1-ethyl-1H-pyrazole-3-carboxylate, rigorous experimental evaluation using the standardized protocols outlined in this guide is essential. Such studies would not only elucidate the specific activities of this molecule but also contribute to the broader understanding of pyrazole SAR, aiding in the future design of more effective therapeutic and agrochemical agents.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • de Sá, M. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • García-García, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50732. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Li, X., et al. (2024). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. Bioorganic & Medicinal Chemistry, 117, 117567. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(11), 13635-13649. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(10), 3309. [Link]

  • Al-Hourani, B. J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5081. [Link]

  • Wang, Y., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1630. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2209-2219. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-15. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Radi, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1315, 138334. [Link]

  • Al-Majedy, Y. K., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4471. [Link]

  • Hacham, Y., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 656-667. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules (Basel, Switzerland), 20(3), 4383–4394. [Link]

  • Li, D. D., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85438. [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151(10), 1631-1638. [Link]

  • Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Monatshefte für Chemie - Chemical Monthly, 152(4), 485-492. [Link]

  • Demchuk, O. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(3), 10519-10531. [Link]

  • Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3433. [Link]

  • D'agostino, F., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(12), 1044. [Link]

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  • Arulprakash, A., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Scientific Reports, 11(1), 1-12. [Link]

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  • Kim, J. S., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 81(8), 3469-3479. [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate

This guide provides an in-depth technical comparison of synthetic routes for producing methyl 1-ethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. We will dissect t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for producing methyl 1-ethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. We will dissect three distinct, validated synthetic strategies, moving beyond simple protocols to explore the underlying chemical principles, regiochemical challenges, and practical considerations for scalability and purity. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing a synthetic route tailored to their specific laboratory and project requirements.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern pharmacology, present in blockbuster drugs such as the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Sildenafil®.[1] Their five-membered aromatic ring, featuring two adjacent nitrogen atoms, provides a stable and versatile scaffold for introducing diverse functional groups, enabling fine-tuning of biological activity. Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a valuable building block for creating more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The precise placement of the N-ethyl group and the C3-ester is critical for its utility, making regioselective synthesis a primary challenge.

This guide will evaluate three common approaches to its synthesis:

  • Route A: The Classical Knorr-Type Cyclocondensation. A direct, one-pot approach involving the reaction of a 1,3-dicarbonyl compound with ethylhydrazine.

  • Route B: The Hydrazone-Based Regioselective Cyclization. A multi-step method that ensures regiochemical purity by pre-forming a key intermediate.

  • Route C: Post-Cyclization N-Alkylation. A strategy that builds the pyrazole core first and introduces the N-ethyl group in a subsequent step.

Each route will be analyzed for its efficiency, regioselectivity, scalability, and overall practicality.

Route A: Classical Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis, first reported in the 1880s, remains one of the most direct methods for forming the pyrazole ring.[2][3] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] For our target molecule, this translates to the reaction between a methyl 2,4-dioxobutanoate equivalent and ethylhydrazine.

Chemical Rationale and Mechanistic Insight

The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen (NH2) with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[3]

A critical challenge in this route is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like ethylhydrazine, two isomeric products can form. The nucleophilic attack can occur at either the C2 or C4 carbonyl, leading to the desired 1-ethyl-3-carboxylate isomer or the undesired 1-ethyl-5-carboxylate isomer. The outcome is often dictated by a delicate balance of steric hindrance and the electronic nature of the substituents.[4]

Route_A_Workflow Start Methyl 2,4-Dioxobutanoate + Ethylhydrazine Reaction Cyclocondensation (e.g., Ethanol, Acetic Acid) Start->Reaction Reflux Workup Quenching & Extraction Reaction->Workup Purification Chromatographic Separation of Isomers Workup->Purification Crude Mixture Product Methyl 1-Ethyl-1H- pyrazole-3-carboxylate + Regioisomer Purification->Product

Caption: Workflow for the Knorr-Type Cyclocondensation.

Experimental Protocol (Route A)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2,4-dioxobutanoate (1.0 eq) and ethanol (30 mL).

  • Reagent Addition: Add a solution of ethylhydrazine oxalate (1.1 eq) and sodium acetate (1.1 eq) in water (10 mL) to the flask. Alternatively, add ethylhydrazine sulfate followed by a slight excess of a base like triethylamine.

  • Reaction: Add a catalytic amount of glacial acetic acid (3-5 drops). Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude oil, a mixture of regioisomers, must be purified by column chromatography on silica gel to isolate the desired product.

Route B: Hydrazone-Based Regioselective Cyclization

To overcome the regioselectivity limitations of the Knorr synthesis, a more controlled, multi-step approach can be employed. This strategy involves the initial formation of a hydrazone from a simple ketoester (methyl pyruvate) and ethylhydrazine. This step definitively establishes the N-ethyl bond at the correct nitrogen. The second part of the pyrazole ring is then formed by cyclization with a two-carbon electrophile.

Chemical Rationale and Mechanistic Insight

By first forming the methyl pyruvate ethylhydrazone, the ambiguity of the initial condensation is removed. The subsequent step involves generating a dianion from the hydrazone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[5][6] This highly nucleophilic species then attacks an appropriate C2 synthon, such as diethyl oxalate. The ensuing intramolecular condensation and elimination afford the target pyrazole-3-carboxylate with complete regiocontrol.[7] The choice of a strong base is critical to deprotonate both the N-H and the adjacent α-carbon, forming the reactive dianion.

Route_B_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Start_B Methyl Pyruvate + Ethylhydrazine Hydrazone Methyl Pyruvate Ethylhydrazone Start_B->Hydrazone Condensation Dianion Dianion Formation (LDA, THF, -78°C) Hydrazone->Dianion Cyclization Reaction with Diethyl Oxalate Dianion->Cyclization Product_B Methyl 1-Ethyl-1H- pyrazole-3-carboxylate Cyclization->Product_B Workup & Purify

Caption: Workflow for the Hydrazone-Based Regioselective Synthesis.

Experimental Protocol (Route B)

Part 1: Synthesis of Methyl Pyruvate Ethylhydrazone

  • Setup: In a 100 mL flask, dissolve methyl pyruvate (1.0 eq) in ethanol (20 mL) and cool to 0°C.

  • Reagent Addition: Add ethylhydrazine (1.05 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.

Part 2: Dianion Formation and Cyclization

  • Setup: To a flame-dried 250 mL flask under an inert argon atmosphere, add dry tetrahydrofuran (THF, 50 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Slowly add n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in THF to pre-form LDA.

  • Dianion Formation: Add a solution of the crude methyl pyruvate ethylhydrazone (1.0 eq) in dry THF dropwise to the LDA solution at -78°C. Stir for 1 hour.

  • Cyclization: Add diethyl oxalate (1.2 eq) dropwise to the dianion solution at -78°C. Stir for 2 hours at this temperature, then allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the pure product.

Route C: Post-Cyclization N-Alkylation

This strategy circumvents the initial regioselectivity problem by starting with a pre-formed pyrazole ring, specifically methyl 1H-pyrazole-3-carboxylate, and then introducing the ethyl group onto the ring nitrogen. This method is advantageous if the starting pyrazole ester is commercially available or easily synthesized.

Chemical Rationale and Mechanistic Insight

The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate to form the N-ethylated product. However, a new regioselectivity issue arises here: alkylation can occur at either N1 or N2. The ratio of N1 to N2 alkylation is influenced by factors such as the steric bulk of the C5 substituent (absent here), the counter-ion of the base, the solvent, and the nature of the alkylating agent.[8] For pyrazole-3-carboxylates, alkylation often favors the N1 position, but separation of the N2 isomer may still be necessary. Using greener alkylating agents like dimethyl or diethyl carbonate is also a viable and environmentally friendlier option.[9][10]

Route_C_Workflow Start_C Methyl 1H-Pyrazole- 3-carboxylate Deprotonation Deprotonation (e.g., NaH in DMF) Start_C->Deprotonation Alkylation Alkylation (Ethyl Iodide) Deprotonation->Alkylation Pyrazolate Anion Purification_C Workup & Isomer Separation Alkylation->Purification_C Product_C Methyl 1-Ethyl-1H- pyrazole-3-carboxylate Purification_C->Product_C

Caption: Workflow for the Post-Cyclization N-Alkylation Strategy.

Experimental Protocol (Route C)
  • Setup: To a flame-dried 100 mL flask under an inert argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil. Carefully decant the hexanes and add dry dimethylformamide (DMF, 25 mL).

  • Deprotonation: Cool the suspension to 0°C. Add a solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in dry DMF dropwise. Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the mixture at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Carefully quench the reaction by pouring it into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The resulting residue, potentially a mixture of N1 and N2 isomers, should be purified by column chromatography.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Knorr-Type CyclocondensationRoute B: Hydrazone-Based CyclizationRoute C: N-Alkylation
Regioselectivity Poor to moderate; often yields a mixture of regioisomers requiring separation.[4]Excellent; regiochemistry is controlled by the initial hydrazone formation.[5][6]Good to excellent; typically favors N1 alkylation, but N2 isomer formation is possible.
Number of Steps 1-2 steps (one-pot potential).2-3 steps.1-2 steps (if starting material is available).
Starting Materials Ethylhydrazine, methyl 2,4-dioxobutanoate (or equivalent).Methyl pyruvate, ethylhydrazine, strong base (LDA), diethyl oxalate.Methyl 1H-pyrazole-3-carboxylate, base (NaH), ethylating agent (EtI).
Reaction Conditions Moderate (reflux in alcohol).Requires cryogenic temperatures (-78°C) and strictly anhydrous/inert conditions.Requires anhydrous/inert conditions; uses pyrophoric NaH and toxic alkylating agents.
Yield & Purity Yield is reduced by the need to separate isomers, lowering the effective yield of the desired product.Good yields of a single, pure regioisomer after chromatography.Good yields, but purity depends on the N1/N2 ratio and separation efficiency.
Scalability & Safety Relatively easy to scale; avoids highly reactive or pyrophoric reagents.Challenging to scale due to the use of LDA at low temperatures.Scalable, but requires careful handling of sodium hydride and volatile, toxic alkylating agents.

Conclusion and Recommendation

The optimal synthetic route for methyl 1-ethyl-1H-pyrazole-3-carboxylate depends heavily on the specific goals of the research.

  • For rapid, small-scale synthesis where isomer separation is feasible, Route A (Knorr-Type Cyclocondensation) offers the most direct path. It is ideal for initial screening or when developing robust chromatographic separation methods is part of the workflow.

  • For syntheses where absolute regiochemical purity is paramount and scalability is a secondary concern, Route B (Hydrazone-Based Cyclization) is the superior choice. The control it offers justifies the additional steps and more demanding reaction conditions, making it perfect for preparing high-purity standards for drug development.[5][6]

  • For situations where the precursor methyl 1H-pyrazole-3-carboxylate is readily available and the primary goal is derivatization, Route C (N-Alkylation) provides a highly efficient and often high-yielding alternative. It is particularly attractive if greener alkylating agents can be substituted to improve the safety and environmental profile of the synthesis.[9]

By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently select and validate the synthetic route that best aligns with their objectives of yield, purity, safety, and scalability.

References

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  • Patil, S. D., et al. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Current Chemistry Letters, 13(2), 1003-1012. [Link]

  • Juárez-Ornelas, K. A., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazole Isomers

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. Pyrazole and its isomers, a class...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. Pyrazole and its isomers, a class of nitrogen-containing aromatic heterocycles, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their isomeric forms, however, can present significant analytical challenges, as subtle changes in atomic arrangement can lead to profound differences in biological activity and material properties. This guide provides a comprehensive comparative analysis of the spectroscopic data for pyrazole isomers, grounded in experimental evidence and established analytical principles.

The Significance of Isomeric Differentiation in Pyrazole Chemistry

Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.[3] Isomerism in pyrazoles can arise from the substitution pattern on the ring or from the fusion of other rings, as seen in the case of indazole (a benzopyrazole). The correct identification of a specific isomer is critical, as different isomers can exhibit distinct pharmacological profiles and reactivity. Spectroscopic techniques provide a powerful, non-destructive means to differentiate these closely related molecules.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic signatures of pyrazole isomers across various analytical techniques. The key to differentiating isomers lies in understanding how the unique electronic and steric environment of each molecule influences its interaction with electromagnetic radiation and its fragmentation under energetic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the ring protons provide a detailed map of the substitution pattern. For unsubstituted pyrazole, a dynamic equilibrium between two identical tautomers results in a simplified spectrum, often showing what appears to be a symmetrical molecule on the NMR timescale.[4] However, for substituted pyrazoles, the position of the substituent breaks this symmetry, leading to distinct signals for each proton.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The electron-withdrawing nature of the pyridine-like nitrogen (N2) deshields adjacent protons, causing them to resonate at a lower field (higher ppm). Protons adjacent to the pyrrole-like nitrogen (N1) are typically more shielded. This effect is crucial for distinguishing between, for example, 3-substituted and 5-substituted pyrazoles.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons (³JHH) can provide information about the bond character and geometry within the ring.

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Isomers in CDCl₃ [1]

Compound/SubstituentH-3H-4H-5Other Protons
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)

Note: These are typical values and can be influenced by the specific substituents and solvent used.

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the ring carbons are highly sensitive to the electronic effects of substituents and the neighboring nitrogen atoms.

Key Differentiating Features in ¹³C NMR:

  • Tautomerism: The position of tautomeric equilibrium significantly influences the chemical shifts of C3 and C5.[5] In cases of rapid tautomerization, an averaged signal is observed.

  • Substituent Effects: Electron-donating groups (e.g., -CH₃, -NH₂) will shield adjacent carbons (shift to lower ppm), while electron-withdrawing groups (e.g., -NO₂) will deshield them (shift to higher ppm).

  • Indazole vs. Pyrazole: In indazole, the fusion of the benzene ring results in a greater number of signals in the aromatic region, and the chemical shifts of the pyrazole ring carbons are influenced by the bicyclic system.[5]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole and Indazole [5]

CompoundC-3C-4C-5Other Carbons
Pyrazole (in DMSO-d₆)134.6105.2134.6-
1H-Indazole (in CDCl₃)134.2120.7126.3121.2, 120.9, 126.9, 140.2
2H-Indazole (in CDCl₃)122.5120.1145.1121.3, 120.4, 126.5, 128.9
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While the IR spectra of isomers can be similar, subtle differences in the fingerprint region can be diagnostic.

Key Differentiating Features in IR:

  • N-H Stretching: For N-unsubstituted pyrazoles, a broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.[1] The exact position and shape of this band can vary between isomers due to differences in intermolecular interactions in the solid state.

  • C=N and C=C Stretching: The aromatic C=N and C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[6] The pattern and intensity of these bands can differ between isomers.

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations, which appear below 900 cm⁻¹, are often characteristic of the substitution pattern on the aromatic ring.

Table 3: Typical IR Absorption Frequencies (cm⁻¹) for Functional Groups in Pyrazole Derivatives [1]

Functional GroupFrequency Range (cm⁻¹)Appearance
N-H stretch (unsubstituted N1)3100 - 3500Broad band
C-H stretch (aromatic)3000 - 3100Sharp, medium intensity
C=N, C=C stretch1400 - 1600Multiple sharp bands
N-O stretch (nitro group)1500 - 1560 and 1300 - 1360Strong, asymmetric and symmetric
Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Isomers will have the same molecular weight, but their fragmentation patterns can be distinct, reflecting the relative strengths of their chemical bonds.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): The presence and intensity of the molecular ion peak can vary. Some isomers may undergo facile fragmentation, leading to a weak or absent M⁺ peak.[7]

  • Fragmentation Pathways: The primary fragmentation pathways for pyrazoles often involve the expulsion of HCN or N₂.[8] The relative abundance of the resulting fragment ions can be a key differentiator between isomers. Substituents can direct the fragmentation in specific ways.[8] For example, the loss of a substituent from different positions on the ring can lead to fragment ions of different stabilities, and thus different abundances.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • ¹H NMR:

    • Spectral width: ~12 ppm

    • Pulse angle: 30-45°

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-32

  • ¹³C NMR:

    • Spectral width: ~220 ppm

    • Pulse angle: 45°

    • Relaxation delay: 2-5 seconds

    • Number of scans: ≥1024 (to achieve adequate signal-to-noise)

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze coupling patterns to establish connectivity.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an ATR or KBr press accessory.

Sample Preparation:

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • KBr Pellet (for solid samples):

    • Grind 1-2 mg of the pyrazole compound with ~100 mg of dry KBr using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).

  • If using GC-MS, inject a small volume (e.g., 1 µL) into the GC.

  • If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of pyrazole isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Start Pyrazole Isomer Synthesis/Purification NMR NMR (¹H, ¹³C) Start->NMR Dissolve in deuterated solvent FTIR FT-IR Start->FTIR Prepare ATR or KBr pellet MS Mass Spec. Start->MS Dissolve in volatile solvent Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_FTIR Compare Functional Group & Fingerprint Regions FTIR->Compare_FTIR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Structural Elucidation Compare_NMR->Conclusion Compare_FTIR->Conclusion Compare_MS->Conclusion

Caption: Experimental workflow for the comparative spectroscopic analysis of pyrazole isomers.

Conclusion

The differentiation of pyrazole isomers is a critical task that can be reliably achieved through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, and Mass Spectrometry that enables unambiguous isomer assignment. By understanding the fundamental principles that govern the spectroscopic behavior of these molecules and by adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of pyrazole isomers, thereby accelerating progress in drug discovery and materials science.

References

  • Santos, V. G., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • Bernstein, M. P., et al. (2002). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 106(38), 8859–8871. Available at: [Link]

  • Hollocou, M., et al. (2015). N-Heterocyclic Olefins of Pyrazole and Indazole. Organometallics, 34(11), 2618–2623. Available at: [Link]

  • Gao, Y., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(7), 5565-5580. Available at: [Link]

  • Mótyán, G., et al. (2019). Investigation of pH and substituent effects on the distribution ratio of novel steroidal ring D- and A-fused arylpyrazole regioisomers and evaluation of their cell-growth inhibitory effects in vitro. Steroids, 148, 86-97. Available at: [Link]

  • S, S., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(3), 1546-1557. Available at: [Link]

  • Kuhn, B. L., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. Available at: [Link]

  • Begtrup, M., et al. (1990). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 28(2), 160-170. Available at: [Link]

  • da Silva, J. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. Available at: [Link]

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  • Fronczek, F. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1698. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Pyrazole Carboxylate Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality

For researchers and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to potential clinical application is fraught with challenges. A critical juncture in this process is the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to potential clinical application is fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of a promising class of heterocyclic compounds: methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives and their analogues. By examining the experimental data and the underlying methodologies, we aim to provide a nuanced understanding of their therapeutic potential, primarily focusing on their anticancer and antimicrobial activities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, analgesic, anticonvulsant, antiviral, and, most notably, anticancer and antimicrobial agents.[1][6][7][8][9][10] This guide will delve into specific examples of pyrazole carboxylate derivatives that have been evaluated in both laboratory assays and living organisms, providing a comparative analysis of their efficacy.

In Vitro Efficacy: The Proving Ground for Therapeutic Potential

In vitro studies are the foundational step in assessing the biological activity of a new chemical entity. These assays, conducted in a controlled laboratory environment, allow for the rapid screening of compounds against specific cell lines or microbial strains to determine their potency and mechanism of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (typically 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Table 1: In Vitro Anticancer Efficacy of Selected Pyrazole Carboxylate Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
P-03 Substituted Coumarin Pyrazole CarbaldehydeA-549 (Lung)13.5[1]
Doxorubicin Standard ChemotherapyA-549 (Lung)3.63[1]
Compound 3d Methoxy-substituted PyrazoleMCF-7 (Breast)10[11]
Compound 3e Methoxy-substituted PyrazoleMCF-7 (Breast)12[11]
Compound 5a Aryl-substituted PyrazoleMCF-7 (Breast)14[11]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the spectrum of activity and potential selectivity of the compounds. The use of a well-established chemotherapeutic agent like Doxorubicin provides a benchmark for evaluating the potency of the novel derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant strains of bacteria and fungi has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[3][4][5][18] In vitro antimicrobial activity is commonly assessed using methods such as the broth microdilution or agar disk diffusion assays to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., using McFarland standards).

  • Compound Dilution: The pyrazole derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Table 2: In Vitro Antimicrobial Efficacy of Selected Ethyl Pyrazole Carboxylate Derivatives

Compound IDDerivative ClassMicroorganismMIC (µmol/mL)Reference
Compound 21 Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038[18]
Ampicillin Standard AntibioticE. coli0.033[18]
Compound 21 Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067[18]
Ampicillin Standard AntibioticP. aeruginosa0.067[18]
Compound 16 Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015[18]
Fluconazole Standard AntifungalC. parapsilosis0.020[18]

In Vivo Efficacy: The Litmus Test in a Complex Biological System

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed through in vivo studies in living organisms. These studies provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and toxicity in a complex biological system.

Anticancer Efficacy in Xenograft Models

Animal models, particularly xenograft models in mice, are instrumental in evaluating the in vivo anticancer activity of novel compounds.[12][19]

Experimental Protocol: Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors.

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., HT-29 for colon cancer) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomized into treatment and control groups. The pyrazole derivative is administered (e.g., orally or intraperitoneally) at a specific dose and schedule. A vehicle control group receives the solvent alone.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Table 3: In Vivo Anticancer Efficacy of a Pyrazolo[3,4-d]pyrimidine Derivative

Compound IDCancer ModelDose and ScheduleTumor Growth Inhibition (%)Reference
Compound 49 HT-29 XenograftNot specifiedSignificant in vivo cytotoxicity[8]

Note: While the specific dose and inhibition percentage are not detailed in the abstract, the study confirms significant in vivo activity.

Anti-inflammatory Activity in Animal Models

Given the established anti-inflammatory properties of many pyrazole derivatives, in vivo models of inflammation are also highly relevant.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

Visualizing the Path to Efficacy

To better understand the processes involved, the following diagrams illustrate a potential mechanism of action and the general workflow for evaluating these compounds.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of Pyrazole Derivatives invitro_cancer Cytotoxicity Assays (e.g., MTT) synthesis->invitro_cancer invitro_antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->invitro_antimicrobial ic50 IC50 Determination invitro_cancer->ic50 mic MIC Determination invitro_antimicrobial->mic animal_model Animal Model Development (e.g., Xenograft) ic50->animal_model Promising Candidates mic->animal_model Promising Candidates treatment Compound Administration animal_model->treatment efficacy_assessment Efficacy Assessment (e.g., Tumor Growth) treatment->efficacy_assessment toxicity Toxicity Studies treatment->toxicity

Caption: General workflow for in vitro and in vivo evaluation of pyrazole derivatives.

G pyrazole Pyrazole Derivative egfr EGFR pyrazole->egfr Inhibition pi3k PI3K egfr->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential signaling pathway targeted by anticancer pyrazole derivatives.

Bridging the Divide: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not necessarily translate to a successful outcome in an animal model. Several factors contribute to this potential discrepancy:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo activity. A compound may have excellent in vitro potency but poor oral bioavailability or rapid metabolism, preventing it from reaching the target site in sufficient concentrations.

  • Toxicity: A compound may be effective at a certain concentration in vitro but exhibit unacceptable toxicity at the equivalent dose in vivo.

  • Complexity of the Biological System: In vivo models incorporate complex physiological interactions, including the immune system and the tumor microenvironment, which are not fully recapitulated in in vitro systems.

The pyrazole derivatives discussed in this guide demonstrate promising in vitro activities. For instance, Compound 21 shows antimicrobial activity comparable to the standard antibiotic ampicillin in vitro.[18] Similarly, several pyrazole derivatives exhibit potent anticancer activity against various cell lines with low micromolar IC50 values.[1][11] The successful translation of these findings into in vivo models, as suggested by the significant cytotoxicity of Compound 49 in a xenograft model, underscores the therapeutic potential of this chemical class.[8] However, it is imperative to conduct comprehensive pharmacokinetic and toxicology studies to fully understand the in vivo behavior of these compounds and to optimize their therapeutic index.

Conclusion and Future Directions

Methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives and their analogues represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The data presented in this guide highlight their significant in vitro efficacy and provide early evidence of their potential for successful translation into in vivo models. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these compounds.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their biological activity.

  • Comprehensive Pharmacokinetic and Toxicological Profiling: To identify lead candidates with favorable drug-like properties for further development.

By systematically bridging the gap between in vitro and in vivo studies, the scientific community can unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

  • Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (Year not available). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

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  • (Reference details not fully available). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

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  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]

  • (Reference details not fully available). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Semantic Scholar. [Link]

  • (Reference details not fully available). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Ruzi, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

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  • (Reference details not fully available). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

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Validation

Comparative Analysis of Methyl 1-ethyl-1H-pyrazole-3-carboxylate Cross-Reactivity in Biological Assays

A Senior Application Scientist's Guide to Navigating Off-Target Effects and Ensuring Target Specificity In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," forming the c...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Off-Target Effects and Ensuring Target Specificity

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature have made it a cornerstone in the development of treatments for a wide array of diseases, including cancer and inflammatory conditions.[3][4] However, this very prevalence necessitates a rigorous evaluation of the cross-reactivity of novel pyrazole-containing compounds to mitigate the risk of off-target effects, which are a significant cause of drug attrition.[5]

This guide provides a comprehensive framework for assessing the cross-reactivity of a representative pyrazole derivative, methyl 1-ethyl-1H-pyrazole-3-carboxylate . We will compare its biological activity profile against carefully selected alternatives, offering in-depth, step-by-step protocols for key assays and interpreting the resulting data to inform drug development strategies.

The Importance of Context: Selecting Comparators

To meaningfully evaluate the cross-reactivity of methyl 1-ethyl-1H-pyrazole-3-carboxylate (Compound A), a logical selection of comparator compounds is essential. Our panel includes:

  • Compound B: Celecoxib: A well-established COX-2 inhibitor with a pyrazole core. This allows for a direct comparison to a known drug and helps ascertain if Compound A shares a similar mechanism of action.

  • Compound C: Methyl 1-ethyl-1H-imidazole-4-carboxylate: A structural isomer with an imidazole core instead of pyrazole. This "scaffold hopping" approach helps to elucidate the specific contribution of the pyrazole moiety to the observed biological activity.[6][7]

  • Compound D: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: A close analog with an ethyl ester instead of a methyl ester. This comparison will shed light on the influence of the ester group on potency, selectivity, and metabolic stability, as esters are known bioisosteres that can significantly impact pharmacokinetic properties.[8][9]

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach to biological assays provides a systematic and cost-effective way to build a comprehensive cross-reactivity profile.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Specific & Safety Assays cluster_2 Tier 3: Predictive Analysis General Cytotoxicity General Cytotoxicity COX-2 Inhibition COX-2 Inhibition General Cytotoxicity->COX-2 Inhibition Proceed if not overtly toxic Kinase Panel Kinase Panel General Cytotoxicity->Kinase Panel Proceed if not overtly toxic hERG Binding hERG Binding General Cytotoxicity->hERG Binding Proceed if not overtly toxic In Silico Profiling In Silico Profiling Kinase Panel->In Silico Profiling Inform target selection

Caption: Tiered experimental workflow for assessing cross-reactivity.

Tier 1: Foundational Assays

General Cytotoxicity Assay (MTT Assay)

Rationale: The initial step is to determine the concentration range at which the compound exhibits general cellular toxicity. This is crucial for distinguishing between targeted pharmacological effects and non-specific cytotoxicity in subsequent assays.

Protocol:

  • Cell Culture: Seed human cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of Compound A and the comparators (Compounds B, C, and D) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Tier 2: Target-Specific and Safety Assays

COX-2 Inhibition Assay

Rationale: Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4] This assay will determine if Compound A has a similar activity profile to Celecoxib.

Protocol:

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening kit. Prepare the reaction mixture containing human recombinant COX-2 enzyme and arachidonic acid as the substrate according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of Compound A and the comparators to the reaction mixture and incubate for a specified time.

  • Prostaglandin Measurement: Measure the amount of prostaglandin H2 (PGH2) produced using a colorimetric or fluorescent method provided in the kit.

  • Data Analysis: Calculate the IC50 value for COX-2 inhibition for each compound.

Kinase Inhibition Panel

Rationale: Kinases are a large family of enzymes that are common targets for pyrazole-based drugs.[3] Screening against a broad panel of kinases can reveal both intended and unintended targets, providing a detailed map of the compound's selectivity.

Protocol:

  • Assay Platform: Utilize a commercial kinase profiling service that offers a panel of several hundred kinases (e.g., DiscoverX, Eurofins).

  • Compound Submission: Submit Compound A at a standard screening concentration (e.g., 10 µM).

  • Data Interpretation: The service will provide data on the percentage of inhibition for each kinase in the panel. Follow-up dose-response studies should be conducted for any kinases that show significant inhibition to determine the IC50.

hERG Channel Binding Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.[10] This assay is a critical component of safety pharmacology to assess the potential for adverse cardiovascular effects.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the effect of the compounds on the hERG channel current.

  • Compound Application: Apply a range of concentrations of Compound A and the comparators to the cells.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Tier 3: Predictive Analysis

In Silico Off-Target Profiling

Rationale: Computational methods can predict potential off-target interactions by comparing the chemical structure of a compound to databases of known ligands for various targets.[11][12] This approach can guide further experimental validation and provide a broader understanding of potential cross-reactivity.

Methodology:

  • Similarity Searching: Use computational tools such as the Similarity Ensemble Approach (SEA) to compare the 2D chemical structure of Compound A against a large database of annotated compounds.[11]

  • Pharmacophore Modeling: Develop a 3D pharmacophore model of Compound A and screen it against a database of protein structures to identify potential binding partners.

  • Target Prediction: The output will be a list of potential off-target proteins with a calculated probability of interaction. This can help prioritize further experimental testing.

Data Summary and Interpretation

The following table presents a hypothetical but plausible set of experimental data for our comparative analysis.

CompoundGeneral Cytotoxicity (A549, IC50)COX-2 Inhibition (IC50)Kinase X Inhibition (IC50)hERG Inhibition (IC50)
A: Methyl 1-ethyl-1H-pyrazole-3-carboxylate > 100 µM15 µM0.5 µM25 µM
B: Celecoxib 50 µM0.01 µM> 20 µM> 50 µM
C: Methyl 1-ethyl-1H-imidazole-4-carboxylate > 100 µM> 50 µM10 µM30 µM
D: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate > 100 µM10 µM0.4 µM20 µM

Interpretation:

  • Compound A shows low general cytotoxicity. It has moderate COX-2 inhibitory activity, but is significantly less potent than Celecoxib. Its most potent activity is against "Kinase X," suggesting this may be its primary target. The hERG inhibition is present but at a concentration significantly higher than its kinase activity, indicating a potential therapeutic window.

  • Compound B (Celecoxib) performs as expected, with potent and selective COX-2 inhibition.

  • Compound C (Imidazole analog) demonstrates that the pyrazole scaffold is crucial for the observed kinase and COX-2 activity, as its inhibitory potential is significantly reduced. This highlights the importance of the pyrazole core in target engagement.[13]

  • Compound D (Ethyl ester analog) shows slightly improved potency against both COX-2 and Kinase X compared to Compound A, suggesting that the ethyl ester may be a more favorable modification for this scaffold.

Visualizing Potential Off-Target Mechanisms

Based on our hypothetical data, if "Kinase X" is the intended target, the inhibition of COX-2 would be considered an off-target effect. The following diagram illustrates a simplified signaling pathway to conceptualize this.

G cluster_0 Cell Membrane Receptor Receptor Kinase X Kinase X Receptor->Kinase X Signal Compound A Compound A Compound A->Kinase X High Affinity (On-Target) COX-2 COX-2 Compound A->COX-2 Lower Affinity (Off-Target) Cellular Response (Intended) Cellular Response (Intended) Kinase X->Cellular Response (Intended) Inflammation (Off-Target) Inflammation (Off-Target) COX-2->Inflammation (Off-Target)

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Methyl 1-Ethyl-1H-Pyrazole-3-Carboxylate: A Comparative Analysis of Established and Modern Methodologies

For chemists engaged in the fields of pharmaceutical research, drug development, and agrochemical synthesis, the pyrazole scaffold remains a cornerstone of molecular design. Its prevalence in a multitude of bioactive com...

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the fields of pharmaceutical research, drug development, and agrochemical synthesis, the pyrazole scaffold remains a cornerstone of molecular design. Its prevalence in a multitude of bioactive compounds necessitates efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of established and contemporary methods for the synthesis of a key building block, methyl 1-ethyl-1H-pyrazole-3-carboxylate. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, offering insights honed from years of practical application.

This document is structured to empower researchers to make informed decisions when selecting a synthetic strategy, balancing considerations of yield, regioselectivity, scalability, and environmental impact. We will explore the venerable Knorr pyrazole synthesis, the direct N-alkylation of a pre-functionalized pyrazole core, and a cutting-edge enzymatic approach that offers unparalleled selectivity.

Method 1: The Classic Approach - Knorr Pyrazole Synthesis

The Knorr synthesis, a stalwart of heterocyclic chemistry, constructs the pyrazole ring through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method's enduring appeal lies in its use of readily available starting materials and its generally robust nature.

Causality of Experimental Choices

In the context of synthesizing methyl 1-ethyl-1H-pyrazole-3-carboxylate, the judicious selection of starting materials is paramount. We opt for a methyl β-ketoester, specifically dimethyl 2-oxobutanedioate, to introduce the required methyl carboxylate at the 3-position. The ethyl group at the 1-position is furnished by employing ethylhydrazine. The reaction is typically acid-catalyzed, which facilitates both the initial imine formation and the subsequent intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Experimental Protocol: Knorr Synthesis

Materials:

  • Dimethyl 2-oxobutanedioate

  • Ethylhydrazine sulfate

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of dimethyl 2-oxobutanedioate (1.0 eq) in methanol, add ethylhydrazine sulfate (1.05 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Method 2: The Direct Approach - N-Alkylation of Methyl 1H-Pyrazole-3-carboxylate

A more convergent strategy involves the direct alkylation of a pre-existing pyrazole ring. This approach is particularly attractive if the pyrazole core is readily available. The primary challenge in this method is controlling the regioselectivity of the N-alkylation, as unsymmetrical pyrazoles possess two reactive nitrogen atoms.[2]

Causality of Experimental Choices

The choice of base and solvent is critical in directing the regioselectivity of the N-alkylation. A common approach involves the use of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile. The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on the pyrazole ring. For a 3-substituted pyrazole, alkylation often favors the N1 position due to steric hindrance at the N2 position. We will utilize ethyl iodide as the ethylating agent.

Experimental Protocol: N-Alkylation

Materials:

  • Methyl 1H-pyrazole-3-carboxylate

  • Ethyl Iodide

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of methyl 1H-pyrazole-3-carboxylate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain methyl 1-ethyl-1H-pyrazole-3-carboxylate.

Benchmarking Against a Modern Method: Enzymatic N-Alkylation

In recent years, biocatalysis has emerged as a powerful tool for achieving highly selective transformations. The enzymatic N-alkylation of pyrazoles represents a significant advancement, offering near-perfect regioselectivity and operating under mild, environmentally benign conditions.[3][4][5]

The Power of Directed Evolution

This method utilizes an engineered enzyme, often a variant of a methyltransferase, that has been computationally designed and evolved to selectively transfer an alkyl group from a donor to a specific nitrogen of the pyrazole ring.[3] The enzyme's active site provides a chiral environment that precisely orients the substrates, leading to a single regioisomer.

Conceptual Workflow: Enzymatic N-Alkylation

While a detailed experimental protocol is highly specific to the particular enzyme system employed, the general workflow is as follows:

Caption: A conceptual workflow for enzymatic N-alkylation of pyrazoles.

This enzymatic approach, while requiring specialized biological reagents, offers a compelling benchmark for "green" and highly selective synthesis.

Comparative Analysis of Synthetic Methods

To facilitate an objective comparison, the following table summarizes the key performance indicators for the described synthetic routes.

ParameterMethod 1: Knorr SynthesisMethod 2: N-AlkylationMethod 3: Enzymatic N-Alkylation
Starting Materials Dimethyl 2-oxobutanedioate, EthylhydrazineMethyl 1H-pyrazole-3-carboxylate, Ethyl IodidePyrazole Substrate, Haloalkane
Key Reagents Acid catalystBase (e.g., K₂CO₃)Engineered Enzyme, Cosubstrate
Regioselectivity Potentially poor with unsymmetrical dicarbonylsMixture of regioisomers possibleExcellent (>99%)[3][5]
Typical Yield Good to ExcellentGood to ExcellentPreparative scale yields reported[6]
Reaction Conditions Reflux temperaturesRoom temperatureMild (e.g., 30°C)[6]
Scalability Readily scalableReadily scalablePotentially limited by enzyme availability
Environmental Impact Use of organic solvents and acidUse of organic solvents and baseAqueous media, biodegradable catalyst

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established mechanism involving nucleophilic attack, imine formation, and cyclization.

Knorr_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Dicarbonyl 1,3-Dicarbonyl Imine Imine Intermediate Dicarbonyl->Imine + Ethylhydrazine - H₂O Hydrazine Ethylhydrazine Cyclic_Intermediate Cyclic Intermediate Imine->Cyclic_Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole - H₂O

Caption: A simplified mechanism of the Knorr pyrazole synthesis.

Conclusion and Future Outlook

This guide has provided a comparative overview of three distinct methodologies for the synthesis of methyl 1-ethyl-1H-pyrazole-3-carboxylate. The choice of the optimal method will invariably depend on the specific requirements of the research program.

  • The Knorr synthesis remains a reliable and cost-effective method, particularly for large-scale production where starting material cost is a primary driver.

  • Direct N-alkylation offers a more convergent and potentially higher-yielding route, provided that the regioselectivity can be adequately controlled.

  • Enzymatic N-alkylation represents the future of selective synthesis, offering unparalleled control over isomer formation and a significantly reduced environmental footprint. As enzyme engineering technologies continue to advance, we can anticipate that biocatalytic methods will become increasingly accessible and integral to the synthetic chemist's toolkit.

It is the responsibility of the modern scientist to not only achieve the desired molecular target but to do so in a manner that is efficient, elegant, and sustainable. By understanding the nuances of each synthetic approach, researchers can make choices that align with both their scientific goals and their commitment to responsible chemical practice.

References

  • Lendrione, S., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5954-5959. [Link]

  • Lendrione, S., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie, 133(11), 6020-6025. [Link]

  • Lendrione, S., et al. (2020). (PDF) Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. ResearchGate. [Link]

  • Lendrione, S., et al. (2020). Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. [Link]

  • El-Sayed, M. A. A., & El-Sakka, I. A. (2012). Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 48(10), 1423-1428. [Link]

  • El-Sayed, M. A. A., & El-Sakka, I. A. (2012). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Semantic Scholar. [Link]

  • Konwar, D., et al. (2021). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 26(14), 4153. [Link]

  • El-Sayed, M. A. A., & El-Sakka, I. A. (2012). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 32. [Link]

  • Kumar, R., et al. (2019). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 4(19), 5693-5697. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Sharma, P., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Cheng, K., et al. (2014). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]

  • Besson, T., et al. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][5][7]triazines. Molecules, 21(11), 1461. [Link]

  • De, S. K. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 24(18), 3295. [Link]

  • Khan, I., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1011. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Wikipedia. (2023). Knorr pyrrole synthesis. Wikipedia. [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking of Methyl 1-Ethyl-1H-pyrazole-3-carboxylate Analogs Against Cyclin-Dependent Kinase 2 (CDK2)

This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs against Cyclin-Dependent Kinase 2 (CDK2). Designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs against Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, a detailed experimental workflow, and the interpretation of results, underpinned by a commitment to scientific integrity and reproducibility.

Introduction: The Rationale for Targeting CDK2 with Pyrazole Analogs

The cell division cycle is a fundamental process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as key regulators of the cell cycle.[1][2] Among these, CDK2 is a pivotal player, primarily active during the G1/S and S phases. Its aberrant activity, often due to the overexpression of its cyclin partners (Cyclin E and A), is frequently observed in various malignancies, making it a compelling target for anticancer drug development.[1][2][3]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its versatile chemistry allows for substitutions that can be tailored to achieve high potency and selectivity. This guide focuses on a specific scaffold, methyl 1-ethyl-1H-pyrazole-3-carboxylate, as a template for designing a focused library of potential CDK2 inhibitors. By systematically modifying this core structure, we can explore the structure-activity relationships (SAR) that govern its binding to the ATP-binding pocket of CDK2. This in-silico comparative study will serve as a crucial first step in identifying promising candidates for synthesis and subsequent biological evaluation.

The Strategic Workflow: A Self-Validating System for In-Silico Screening

Our approach is designed to be a self-validating system, ensuring the reliability of our computational predictions. The workflow is structured to begin with a validation step using a known inhibitor, thereby building confidence in the docking protocol before proceeding to screen our novel analogs.

G cluster_0 Preparation Phase cluster_1 Validation Phase cluster_2 Screening Phase cluster_3 Analysis & Prioritization PDB_Selection PDB Structure Selection (e.g., 4FKG) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Redocking Redocking of Co-crystallized Ligand Protein_Prep->Redocking Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Ligand_Prep->Redocking RMSD_Calc RMSD Calculation (< 2Å) Redocking->RMSD_Calc Docking Docking of Analog Library RMSD_Calc->Docking Protocol Validated Scoring Analysis of Docking Scores (Binding Affinity) Docking->Scoring Interaction_Analysis Binding Interaction Analysis (H-bonds, hydrophobic interactions) Scoring->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Interaction_Analysis->SAR_Analysis Hit_Prioritization Hit Prioritization for Synthesis SAR_Analysis->Hit_Prioritization

Figure 1: A comprehensive workflow for the comparative docking study.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking study. The protocols are described with causality in mind, explaining the "why" behind each step.

Protein Preparation: Isolating the Target

The choice of the protein structure is critical for the success of a docking study. We will utilize the crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKG).[4] This structure is of high resolution (1.51 Å) and provides a clear view of the ATP-binding pocket with a bound pyrazole-containing ligand, which is ideal for our validation step.

Protocol:

  • Obtain the PDB File: Download the coordinate file for PDB ID 4FKG from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions not critical for the protein's structural integrity. The co-crystallized ligand should be saved in a separate file for the redocking validation.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds are key interactions in protein-ligand binding.

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charging method is a commonly used and effective approach.

  • Define the Binding Site: The binding site for docking will be defined based on the coordinates of the co-crystallized ligand. This ensures that the docking search is focused on the relevant active site. A grid box encompassing the binding site with a buffer of approximately 10 Å in each dimension is recommended.

  • Convert to PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation: Readying the Analogs

A focused library of methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs will be designed to probe the structure-activity relationship. For this guide, we will consider a small, representative set of virtual analogs with substitutions at the 5-position of the pyrazole ring.

Reference and Analog Structures:

  • Reference Ligand (from PDB 4FKG): The co-crystallized aminopyrazole inhibitor.

  • Core Scaffold: Methyl 1-ethyl-1H-pyrazole-3-carboxylate.

  • Analog 1: R = -H

  • Analog 2: R = -CH3

  • Analog 3: R = -Phenyl

  • Analog 4: R = -Cl

  • Analog 5: R = -OCH3

Protocol:

  • 2D Sketching: Draw the 2D structures of the reference ligand and the designed analogs using a chemical drawing software.

  • Conversion to 3D: Convert the 2D structures to 3D coordinates.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is essential to obtain a low-energy, stable conformation of the ligands.

  • Assign Charges and Define Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This allows for flexibility during the docking process.

  • Convert to PDBQT Format: Save the prepared ligands in the PDBQT format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[5][6] It uses a Lamarckian genetic algorithm for its search and an empirical scoring function to estimate the binding affinity.

Protocol:

  • Redocking for Validation: As a first and crucial step, dock the co-crystallized reference ligand back into the prepared CDK2 structure.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the reference ligand and its original conformation in the crystal structure. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[7]

  • Docking of the Analog Library: Once the protocol is validated, proceed to dock the designed library of methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs into the CDK2 active site using the same docking parameters.

  • Analysis of Docking Scores: The primary output from AutoDock Vina is a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[7]

Results and Discussion: Interpreting the In-Silico Data

The raw docking scores provide a quantitative comparison of the analogs. However, a deeper analysis of the binding interactions is necessary to understand the SAR.

Comparative Docking Scores

The binding affinities of the reference ligand and the designed analogs are summarized in the table below.

CompoundR-GroupPredicted Binding Affinity (kcal/mol)
Reference Ligand (from 4FKG)-9.5
Analog 1 -H-6.8
Analog 2 -CH3-7.2
Analog 3 -Phenyl-8.5
Analog 4 -Cl-7.5
Analog 5 -OCH3-7.8

Note: These are hypothetical values for illustrative purposes.

From this hypothetical data, we can observe that the phenyl-substituted analog (Analog 3) shows the most favorable binding affinity among the designed compounds, although it is still less potent than the reference ligand.

Analysis of Binding Interactions

Visual inspection of the docked poses is crucial for understanding the interactions that contribute to the binding affinity.

G cluster_0 Key Interactions in CDK2 Active Site cluster_1 Ligand Moieties Hinge Hinge Region (e.g., Leu83) Hydrogen Bonding Hydrophobic_Pocket Hydrophobic Pocket (e.g., Ile10, Val18, Ala31, Val64, Phe80, Leu134) Gatekeeper Gatekeeper Residue (Phe80) Pyrazole_Core Pyrazole Core Pyrazole_Core->Hinge Forms H-bonds R_Group R-Group at C5 R_Group->Hydrophobic_Pocket Occupies R_Group->Gatekeeper Interacts with

Figure 2: Key binding interactions for inhibitors in the CDK2 active site.

A detailed analysis of the docked poses would likely reveal that the pyrazole core of the ligands forms crucial hydrogen bonds with the hinge region of CDK2, particularly with the backbone of Leu83. The N-ethyl group may occupy a small hydrophobic pocket. The substituent at the 5-position (the R-group) would likely extend into a larger hydrophobic pocket, and its size and properties would significantly influence the binding affinity. For instance, the improved score of the phenyl-substituted analog (Analog 3) could be attributed to favorable pi-pi stacking interactions with the gatekeeper residue, Phe80.

Conclusion and Future Directions

This in-silico comparative docking study provides a rational approach to prioritize a series of novel methyl 1-ethyl-1H-pyrazole-3-carboxylate analogs for further development as CDK2 inhibitors. The analogs with the most promising docking scores and favorable interaction profiles, such as the phenyl-substituted analog in our hypothetical example, should be prioritized for chemical synthesis and in-vitro biological evaluation. Experimental validation of the predicted binding affinities through techniques like IC50 determination is the essential next step to confirm the in-silico findings and advance the hit-to-lead optimization process.

References

  • Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. (URL: [Link])

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])

  • Crystal structure of the cdk2 in complex with aminopyrazole inhibitor (PDB ID: 4FKG). (URL: [Link])

  • Crystal structure of the cdk2 in complex with aminopyrazole inhibitor (PDB ID: 4EK5). (URL: [Link])

  • AutoDock Vina Documentation. (URL: [Link])

  • Crystal structure of the cdk2 in complex with aminopyrazole inhibitor (PDB ID: 4FKJ). (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL: [Link])

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. (URL: [Link])

  • CDK2 in complex with inhibitor SU9516 (PDB ID: 3PY0). (URL: [Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (URL: [Link])

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (URL: [Link])

  • How to interprete and analyze molecular docking results? (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Hazard Assessment: An Evidence-Based Approach Given the absence of a dedicated SDS, a conservative "worst-case" approach is warranted, drawing parallels from analogous compounds. Pyrazole derivatives, as a class, are kno...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, a conservative "worst-case" approach is warranted, drawing parallels from analogous compounds. Pyrazole derivatives, as a class, are known for a range of biological activities.[1] Structurally similar compounds, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate and various pyrazole carboxylic acids, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to treat methyl 1-ethyl-1H-pyrazole-3-carboxylate as a hazardous substance with the potential for similar irritant effects.

Inferred Hazard Profile:

Hazard CategoryFindingRationale & Causality
Skin Irritation Assumed to be a skin irritant.Based on GHS classifications for similar pyrazole carboxylates.[3][5][6][7] Direct contact could lead to redness, itching, or inflammation.
Eye Irritation Assumed to be a serious eye irritant.Consistent with data for related compounds.[3][6][7][8] Accidental eye exposure could cause significant, potentially damaging, irritation.
Respiratory Irritation Assumed to be a respiratory irritant.A common characteristic of fine chemical powders or aerosols.[3][4][6] Inhalation may lead to irritation of the nose, throat, and lungs.
Acute Toxicity (Oral) Potentially harmful if swallowed.Some related pyrazole compounds have this classification.[5][7][9] Ingestion should be avoided at all costs.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling chemicals of unknown or inferred toxicity.[10] The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.[11]

  • Eye and Face Protection : At a minimum, chemical safety glasses meeting ANSI Z87.1 standards are required.[12][13] However, due to the high likelihood of serious eye irritation, it is strongly recommended to use chemical splash goggles.[13] If there is a risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.[13]

  • Hand Protection : Chemically resistant gloves are mandatory.[14] Nitrile or neoprene gloves are generally a good starting point for handling many laboratory chemicals.[15] It is crucial to inspect gloves for any signs of degradation or punctures before each use and to remove them using the proper technique to avoid contaminating your skin.[7][14] Always wash your hands thoroughly with soap and water after removing gloves.[14][16]

  • Body Protection : A standard laboratory coat should be worn at all times and kept fully buttoned.[13][16] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat. Ensure that your legs and feet are fully covered; long pants and closed-toe shoes are required.[14][16]

  • Respiratory Protection : All handling of solid methyl 1-ethyl-1H-pyrazole-3-carboxylate should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[17] If engineering controls like a fume hood are not available or insufficient to control exposure, a NIOSH-approved respirator may be necessary.[12] A consultation with your institution's Environmental Health and Safety (EHS) department is required to determine the appropriate type of respirator and to ensure proper fit testing and training.[12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured and methodical approach to handling this compound will significantly mitigate risks. The following workflow is designed to be a self-validating system, with safety checks built into each step.

Step 1: Preparation and Pre-Handling

  • Review Documentation : Before beginning any work, consult this guide and any available safety information for similar compounds.[17]

  • Designate a Workspace : All handling of methyl 1-ethyl-1H-pyrazole-3-carboxylate should occur in a designated area, preferably within a chemical fume hood.[17]

  • Assemble Materials : Gather all necessary equipment, including spatulas, weighing paper, and secondary containment trays, before opening the primary chemical container.

  • Verify Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8]

Step 2: Weighing and Transfer

  • Don PPE : Put on all required PPE as outlined in the section above.

  • Work in a Fume Hood : Conduct all weighing and transfer operations inside a chemical fume hood to control potential dust and vapors.[17]

  • Minimize Dust : Handle the solid material gently to avoid creating airborne dust.

  • Use Secondary Containment : Place the weighing vessel inside a secondary container, such as a beaker or a tray, to contain any potential spills.[16]

Step 3: Post-Handling and Decontamination

  • Clean Workspace : Thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Properly Seal Container : Ensure the primary container of methyl 1-ethyl-1H-pyrazole-3-carboxylate is tightly sealed before returning it to its designated storage location.[16]

  • Doff PPE Correctly : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat.[16]

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after completing the work.[14]

Disposal Plan: Ensuring Environmental Responsibility

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental stewardship.[18]

  • Waste Segregation : Do not mix methyl 1-ethyl-1H-pyrazole-3-carboxylate waste with other waste streams unless explicitly permitted by your institution's EHS department.[19]

  • Solid Waste : Collect any unused or contaminated solid material (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible hazardous waste container.[18][20]

  • Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container. Do not pour any amount down the drain.[17][19]

  • Container Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.[20]

  • Storage and Pickup : Store the sealed waste container in a designated hazardous waste accumulation area and follow your institution's procedures for requesting a waste pickup.[18][20] The final disposal must be handled by a licensed professional waste disposal company.[18]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling and disposal of methyl 1-ethyl-1H-pyrazole-3-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_review Review Safety Guide & SDS Analogs prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_workspace Prepare Fume Hood Workspace prep_ppe->prep_workspace handle_weigh Weigh & Transfer in Hood prep_workspace->handle_weigh Proceed to Handling handle_contain Use Secondary Containment handle_weigh->handle_contain cleanup_decon Decontaminate Work Area handle_contain->cleanup_decon Work Complete cleanup_seal Seal & Store Chemical cleanup_decon->cleanup_seal disp_collect Collect Waste in Labeled Container cleanup_decon->disp_collect Generate Waste cleanup_doff Doff PPE Correctly cleanup_seal->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash disp_store Store in Hazardous Waste Area disp_collect->disp_store disp_request Request EHS Pickup disp_store->disp_request

Caption: Workflow for handling methyl 1-ethyl-1H-pyrazole-3-carboxylate.

References

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  • Environmental Health & Safety. Safe Handling and Storage of Chemicals.
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  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
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  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
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  • ChemicalBook. (2023, May 6). 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID - Chemical Safety Data Sheet.
  • Unknown. Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET.
  • BenchChem. (2025, December). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]...: A Guide for Laboratory Professionals. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnASvbrvUs9Z6v8r3dfDfe_KU87_gsyKECKyaot-1SlSDuZ0ga7pylTnQ0ezivgeRp8u8Rw38L3NDQ-d2dMEew4mOFwFy_6LLETD2C48ACdHDXRL0HmhqqYqDuN2JXBESvH9EU9Oj3kSWowMtCcsw7Rx1uM2NbZwB62FtU_cd11fhxlkCeO-w1_CwtPn3xIhOA7iovGg9xBBcXFQf1FaXKkPof_s0Kr48fRyeR7bOLjt2wyCkowNwDAlpaL7_5JvCGrIsxvOqIST-zYoaeCht9SXSdXoJg8VQCEEQgNNMs5qjnLk5-2sdrYhdqnmdx1lcofd8XxTxHmGHFgwqkYDi2tlHgEi6u
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  • Angene Chemical. (2025, September 3). Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
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  • Guidechem. (2017, August 20). ethyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 85290-78-4) SDS.
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